Mal-PEG2-VCP-NB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N7O13/c1-23(2)32(41-29(44)15-18-53-20-21-54-19-17-42-30(45)13-14-31(42)46)34(48)40-28(4-3-16-38-35(37)49)33(47)39-25-7-5-24(6-8-25)22-55-36(50)56-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,32H,3-4,15-22H2,1-2H3,(H,39,47)(H,40,48)(H,41,44)(H3,37,38,49)/t28-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZOKGPGOHCAG-IUDBTDONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mal-PEG2-VCP-NB ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-VCP-NB is a sophisticated, cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, dictating its stability in circulation and the mechanism of payload release. This guide provides a comprehensive technical overview of the this compound linker, including its core components, mechanism of action, and relevant experimental protocols.
Core Components and Chemical Structure
This compound is a multi-functional molecule comprised of four key components, each with a specific role in the ADC's function.[1][2]
-
Maleimide (Mal): A thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on a monoclonal antibody. This is typically achieved after the reduction of interchain disulfide bonds in the antibody's hinge region.
-
Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can help to prevent aggregation, which is often an issue with hydrophobic drug payloads.
-
Valine-Citrulline-p-Aminobenzylcarbamate (VCP): This is a cathepsin B-cleavable dipeptide linker (Val-Cit) connected to a self-immolative p-aminobenzylcarbamate (PAB) spacer. This enzymatic cleavage mechanism ensures that the cytotoxic payload is released primarily within the lysosomes of target cancer cells, where cathepsin B is highly expressed.
-
Norbornene (NB): A strained alkene that serves as a bioorthogonal reactive handle. It can react specifically and efficiently with a tetrazine-modified payload through an inverse-electron-demand Diels-Alder cycloaddition. This "click chemistry" approach allows for a highly selective and high-yielding conjugation reaction.
The precise chemical structure of this compound is presented below.
Caption: Chemical structure of this compound linker.
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker involves a series of well-defined steps, from systemic circulation to the targeted release of the cytotoxic payload within cancer cells.
Caption: Mechanism of action of a this compound based ADC.
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the VCP linker.
-
Self-Immolation: The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction in the p-aminobenzylcarbamate (PAB) spacer.
-
Payload Release: This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Experimental Protocols
The following are representative protocols for the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker.
Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove excess TCEP by passing the solution through a desalting column pre-equilibrated with conjugation buffer.
-
Determine the concentration of the reduced mAb and the number of free thiols per antibody using Ellman's reagent.
ADC Conjugation
This protocol describes the conjugation of the reduced antibody with the this compound linker and a tetrazine-modified payload.
Caption: Experimental workflow for ADC conjugation.
Materials:
-
Reduced mAb solution
-
This compound linker dissolved in a suitable organic solvent (e.g., DMSO)
-
Tetrazine-modified cytotoxic payload
-
Quenching solution (e.g., 1 M N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Add a 5-10 molar excess of the this compound linker solution to the reduced mAb solution with gentle mixing.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Add a 1.5-fold molar excess of the tetrazine-modified payload to the reaction mixture.
-
Incubate for an additional 1-2 hours at room temperature.
-
Quench any unreacted maleimide groups by adding the quenching solution.
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker, payload, and any aggregates.
Quantitative Data and Characterization
The quality and efficacy of an ADC are critically dependent on several key parameters that must be carefully measured and controlled.
| Parameter | Method of Analysis | Typical Values |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | 2-4 |
| Purity | Size-Exclusion Chromatography (SEC) | >95% monomer |
| In Vitro Stability | Incubation in human plasma followed by DAR analysis | >90% stable after 7 days |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) on target and non-target cells | IC50 in the nanomolar range for target cells |
| Cleavage Kinetics | Incubation with purified cathepsin B followed by HPLC or MS analysis | Half-life of cleavage in the order of minutes to hours |
Conclusion
The this compound linker is a highly versatile and effective tool for the development of next-generation Antibody-Drug Conjugates. Its modular design, incorporating a stable maleimide conjugation moiety, a hydrophilic PEG spacer, a precisely cleavable Val-Cit-PAB linker, and a bioorthogonal norbornene handle, offers researchers a high degree of control over the ADC's properties. The enzymatic cleavage mechanism ensures targeted payload release, potentially leading to a wider therapeutic window and improved clinical outcomes. Careful optimization of the conjugation process and thorough characterization of the final ADC product are essential for realizing the full therapeutic potential of this advanced linker technology.
References
An In-depth Technical Guide to the Mal-PEG2-VCP-NB Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mal-PEG2-VCP-NB linker is a sophisticated, cleavable linker system designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core properties, including its constituent components, mechanism of action, and potential applications in targeted cancer therapy. The guide details relevant experimental protocols for the evaluation of ADCs constructed with this linker and presents quantitative data for representative linker types. Furthermore, it explores the unique dual-functionality of the Val-Cit-PABC (VCP) enzymatic cleavage site and the norbornene (NB) bioorthogonal handle, offering insights into its potential for innovative ADC design, such as dual-payload delivery systems.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The this compound linker is a multicomponent system engineered to provide controlled drug release at the tumor site while maintaining stability in systemic circulation.
This linker incorporates four key functional units:
-
Maleimide (Mal): Enables covalent conjugation to the antibody via reaction with thiol groups on cysteine residues.
-
Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.
-
Val-Cit-PABC (VCP): A dipeptide (valine-citrulline) sequence linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer. This unit is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.
-
Norbornene (NB): A strained alkene that serves as a bioorthogonal handle for highly selective and rapid reactions, most notably with tetrazine derivatives.
This guide will delve into the specific properties and experimental evaluation of each of these components and the linker as a whole.
Core Properties and Mechanism of Action
The this compound linker facilitates a multi-stage process of drug delivery and release, beginning with systemic circulation and culminating in payload activation within the target cancer cell.
Chemical Structure
Caption: Structural components of the this compound linker.
Mechanism of Drug Release
The primary mechanism of action for an ADC utilizing this linker involves a sequence of events leading to the intracellular release of the cytotoxic payload.
A Technical Guide to the Role of Maleimide in Mal-PEG2-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the maleimide functional group's critical role within the Mal-PEG2-VCP-NB molecular construct. This construct is representative of a sophisticated linker system commonly employed in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs). Here, we dissect the underlying chemistry, provide actionable experimental protocols, and present key quantitative data to inform research and development.
Deconstructing the this compound Moiety
The this compound is a heterobifunctional linker-payload system designed for targeted drug delivery. Each component serves a distinct purpose:
-
Mal (Maleimide): The primary focus of this guide. The maleimide group is a thiol-reactive functional group that serves as the covalent attachment point for a targeting biomolecule, typically an antibody, via its cysteine residues.[][][3]
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility and biocompatibility of the overall conjugate, potentially improving its pharmacokinetic properties.[]
-
VCP (Valine-Citrulline-PAB): This component is a protease-cleavable linker.[4] The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal enzymes like Cathepsin B, which are often upregulated in tumor cells. This cleavage initiates the release of the payload. The PAB (p-aminobenzylcarbamate) portion is a self-immolative spacer that ensures the payload is released in its active form upon Val-Cit cleavage.
-
NB (Payload/Reporter): This represents the active payload, such as a cytotoxic drug (e.g., Eribulin, Auristatins), or another functional moiety attached to the linker system. The specific identity of "NB" defines the therapeutic or diagnostic function of the final conjugate.
The Core Function of Maleimide: Covalent Conjugation
The essential role of the maleimide group in the this compound construct is to form a stable, covalent bond with a thiol (sulfhydryl) group. In bioconjugation, this reaction is highly specific for the side chain of cysteine residues within proteins or peptides.
The Chemistry: Michael Addition
The conjugation chemistry proceeds via a nucleophilic Michael addition reaction. The thiol group, acting as a nucleophile, attacks one of the electron-deficient carbons of the double bond within the maleimide ring. This reaction is highly efficient and chemoselective within a specific pH range, leading to the formation of a stable thioether bond (specifically, a thiosuccinimide adduct).
References
The Pivotal Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a highly targeted class of cancer therapeutics, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing harm to healthy tissues.[1] These "biological missiles" consist of three core components: a monoclonal antibody for precise targeting, a highly potent cytotoxic payload, and a chemical linker that connects them.[][3] The linker's design is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[4] Within modern linker technology, the incorporation of polyethylene glycol (PEG) spacers has become a key strategy for optimizing ADC performance.[1]
This technical guide provides an in-depth examination of the function of PEG spacers, with a specific focus on short-chain PEG2 (containing two ethylene glycol units), in the context of ADC linkers. We will explore its impact on the physicochemical and pharmacological properties of ADCs, present comparative quantitative data, detail relevant experimental protocols, and visualize key concepts and workflows.
Core Functions of the PEG2 Spacer in ADC Linkers
The primary role of incorporating a PEG spacer, including the short PEG2 variant, is to mitigate the challenges posed by the inherent hydrophobicity of many potent cytotoxic payloads. This fundamental property leads to a cascade of significant benefits that enhance the overall therapeutic index of the ADC.
Enhanced Solubility and Stability
Many powerful cytotoxic drugs are hydrophobic, which can cause the resulting ADC to aggregate, particularly at higher drug-to-antibody ratios (DARs). This aggregation can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation. As a hydrophilic and flexible chain, the PEG2 spacer acts as a solubilizing agent, effectively "shielding" the hydrophobic drug payload. This hydrophilic shield improves the ADC's water solubility and prevents aggregation. The enhanced solubility is crucial for developing stable ADCs, especially when aiming for higher DARs to maximize payload delivery to the tumor.
Improved Pharmacokinetics (PK)
PEGylation, even with a short spacer like PEG2, significantly modulates an ADC's pharmacokinetic profile. The PEG chain forms a "hydration shell" around the conjugate, which increases its hydrodynamic size. This leads to several key PK improvements:
-
Slower Plasma Clearance: ADCs with PEG linkers consistently show slower clearance rates from the bloodstream.
-
Longer Circulation Half-Life: By reducing the rate of clearance, PEGylation extends the time the ADC remains in circulation.
-
Increased Overall Exposure (AUC): The combination of slower clearance and longer half-life results in a greater area under the plasma concentration-time curve (AUC), meaning the tumor is exposed to the therapeutic agent for a longer period.
While longer PEG chains can further enhance these effects, studies show that the benefits often begin to plateau, and an optimal length must be determined for each specific ADC construct. Even a short PEG2 spacer can initiate these positive changes in the PK profile.
Reduced Immunogenicity and Off-Target Toxicity
The PEG2 spacer can mask the cytotoxic payload and potentially immunogenic parts of the conjugate from the immune system, reducing the risk of an immune response. This shielding effect also helps minimize non-specific uptake of the ADC by healthy cells, thereby reducing off-target toxicity and improving the overall safety profile.
Flexible Spacing
As a flexible spacer, the PEG linker enhances the molecular mobility and functional stability of the conjugate. This ensures that the antibody's binding capability is not sterically hindered by the payload and that the payload can be efficiently released once the ADC is internalized by the target cell.
Quantitative Data on PEG Spacer Function
The length of the PEG spacer is a critical parameter that must be optimized to balance pharmacokinetic advantages with in vitro potency.
Table 1: Comparative Pharmacokinetics of ADCs with Varying PEG Spacer Lengths
This table summarizes data from a study on ADCs with a DAR of 8, using glucuronide-MMAE linkers with different PEG chain lengths. It clearly demonstrates the relationship between PEG length, circulation time, and clearance.
| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |
| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers) |
As shown, increasing the PEG chain length from PEG2 to PEG8 results in a dramatic improvement in residence time and AUC, with clearance rates approaching that of the control antibody. The benefits begin to plateau beyond PEG8.
Table 2: In Vitro Cytotoxicity and In Vivo Half-Life Comparison
While improving PK, PEGylation can sometimes slightly decrease immediate in vitro cytotoxicity due to steric hindrance. However, this is often compensated for by the significantly improved circulation half-life, leading to superior in vivo efficacy.
| Conjugate | PEG Chain Size | Target Cell IC50 (NCI-N87) | In Vivo Half-Life |
| Affibody-MMAE (No PEG) | N/A | ~5 nM (estimated) | Short |
| HP4KM | 4 kDa | 31.9 nM | Extended 2.5-fold |
| HP10KM | 10 kDa | 111.3 nM | Extended 11.2-fold |
| (Data from a study on affibody-based drug conjugates) |
This data illustrates the trade-off: although the immediate cell-killing power (IC50) is reduced with longer PEG chains, the dramatically extended half-life can lead to better overall therapeutic outcomes in a living system.
Key Experimental Protocols
Pharmacokinetics Study Protocol
This protocol is a summarized methodology for evaluating the impact of PEG spacers on ADC pharmacokinetics in a preclinical model.
-
Subjects: Sprague-Dawley rats or Balb/C mice are commonly used.
-
Test Articles: A series of ADCs with a constant DAR but varying PEG spacer lengths (e.g., PEG2, PEG4, PEG8, PEG12) are used as test articles. A non-binding antibody control is also included.
-
Administration: A single intravenous (IV) dose (e.g., 3 mg/kg) is administered to each cohort.
-
Data Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to several days) post-injection.
-
Sample Analysis: The concentration of total antibody or ADC in the plasma is quantified using a validated method, typically an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters such as clearance, mean residence time, and AUC are calculated by fitting the concentration-time data to a suitable model (e.g., a two-compartment model).
In Vitro Cytotoxicity Assay Protocol
This protocol outlines the steps to determine the potency of an ADC against cancer cell lines.
-
Cell Lines: Select target antigen-positive (e.g., HER2-positive for an anti-HER2 ADC) and antigen-negative control cell lines.
-
ADC Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a serial dilution of the ADCs with different PEG spacers for a set incubation period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the dose-response data to a sigmoidal curve to calculate the half-maximal inhibitory concentration (IC50).
ADC Synthesis and Characterization Protocol
This protocol provides a general workflow for creating and analyzing a PEGylated ADC.
-
Linker-Payload Synthesis: Synthesize the drug-linker construct, which includes the cytotoxic payload, the cleavable or non-cleavable trigger, and the PEG2 spacer with a reactive handle (e.g., maleimide or NHS ester).
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the antibody's interchain disulfides using a reducing agent like TCEP. If conjugating to lysines, the antibody can often be used directly.
-
Conjugation Reaction: React the prepared antibody with the PEG2-linker-payload construct in a suitable buffer system. The inclusion of a PEG spacer can improve the reaction by enabling the use of aqueous buffers with minimal organic co-solvent.
-
Purification: Remove unreacted linker-payload and aggregates using purification techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or LC/MS analysis.
-
Aggregation Analysis: Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).
-
Purity and Identity: Confirm the identity and purity of the ADC using methods like SDS-PAGE and intact mass analysis by LC/MS.
-
Visualizing Core Concepts with Graphviz
Conclusion
The incorporation of a PEG2 spacer into an ADC linker is a strategic design choice that addresses fundamental challenges in ADC development, primarily by counteracting the hydrophobicity of potent payloads. This modification enhances the conjugate's solubility, stability, and pharmacokinetic profile while reducing immunogenicity and off-target toxicity. Although longer PEG chains can offer more pronounced pharmacokinetic benefits, a short PEG2 spacer is often sufficient to improve physicochemical properties and can be optimal for balancing in vitro potency with in vivo performance. The rational design and empirical optimization of PEG spacer length are critical for developing next-generation ADCs with an improved therapeutic index, ultimately leading to safer and more effective cancer therapies.
References
The Domino Effect in Targeted Cancer Therapy: An In-depth Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the various linker technologies, self-immolative linkers have emerged as a sophisticated and highly effective strategy, ensuring the precise release of the unmodified payload at the tumor site.[1] This technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of self-immolative linkers in ADCs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles: A Controlled Demolition at the Cellular Level
Self-immolative linkers are molecular constructs designed to be stable in systemic circulation but to undergo a rapid, spontaneous fragmentation cascade following a specific triggering event within the target cell.[1] This "domino-like" series of intramolecular reactions is initiated by a single cleavage event, often mediated by enzymes overexpressed in the tumor microenvironment or the acidic conditions of lysosomes.[1][2] This initial trigger unmasks a reactive group that sets off a cascade of electronic rearrangements, culminating in the liberation of the active drug.[2] The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.
Mechanisms of Action: The Chemical Cascade
The elegance of self-immolative linkers lies in their ability to undergo a traceless fragmentation, ensuring that the released drug is in its most active, unmodified form. This is achieved through two primary chemical strategies:
Elimination-Based Self-Immolation
A significant number of self-immolative linkers operate through an electronic cascade, typically involving 1,4- or 1,6-elimination reactions. These systems often feature an aromatic core, such as p-aminobenzyl carbamate (PABC), which is a widely used self-immolative spacer.
The general mechanism proceeds as follows:
-
Triggering Event: An initial cleavage, for instance by a lysosomal protease like Cathepsin B acting on a dipeptide trigger (e.g., valine-citrulline), removes a masking group from the electron-donating atom (e.g., the nitrogen of the p-aminobenzyl group).
-
Electronic Cascade: This unmasking initiates a rapid electronic rearrangement through the aromatic system.
-
Payload Release: The cascade culminates in the spontaneous release of the payload, along with the fragmentation of the linker into benign byproducts like carbon dioxide and p-aminobenzyl alcohol.
Intramolecular Cyclization-Based Self-Immolation
Another major class of self-immolative linkers relies on intramolecular cyclization. In these systems, the cleavage of a trigger group unmasks a nucleophile that attacks an electrophilic center within the linker, leading to the formation of a stable 5- or 6-membered ring and the concomitant release of the payload.
Hydrazone linkers are a classic example of this mechanism, often triggered by the acidic environment of the lysosome. The hydrolysis of the hydrazone bond can initiate a cyclization reaction that liberates the drug.
Types of Self-Immolative Linker Systems
Several classes of cleavable linkers incorporating self-immolative spacers have been developed, each with distinct triggers and characteristics.
| Linker Type | Triggering Mechanism | Key Features |
| Peptide-Based (e.g., Val-Cit-PABC) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | High plasma stability, efficient intracellular cleavage. The valine-citrulline (VC) dipeptide is a well-established substrate for Cathepsin B. |
| β-Glucuronide | Cleavage by β-glucuronidase, an enzyme abundant in lysosomes and some tumor microenvironments | High plasma stability and hydrophilicity, which can reduce ADC aggregation. |
| Hydrazone | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) | One of the first linker technologies used clinically. Can exhibit some instability in circulation. |
| Disulfide | Reduction in the high glutathione (GSH) concentration of the cytoplasm | Exploits the significant redox potential difference between the extracellular and intracellular environments. Stability can be modulated by steric hindrance around the disulfide bond. |
Quantitative Data: A Comparative Look at Linker Performance
The stability of an ADC in plasma is a critical determinant of its therapeutic index. Premature payload release can lead to off-target toxicity and reduced efficacy. The following table summarizes representative quantitative data on the plasma stability of different cleavable linker systems. Direct comparisons across studies can be challenging due to variations in experimental conditions.
| Linker System | Antibody-Payload | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit-PABC-MMAE | Trastuzumab | Human Plasma | 7 | ~85% | |
| SPDB-DM4 (Disulfide) | Trastuzumab | Human Plasma | 6 | >80% | |
| Hydrazone-Calicheamicin | Gemtuzumab | Human Plasma | 4 | ~50% | |
| β-Glucuronide-MMAF | c1F6 | Mouse Plasma | 7 | >95% |
Experimental Protocols: A Guide to Key Assays
A thorough evaluation of ADCs with self-immolative linkers involves a series of in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 7 days).
-
Sample Preparation: At each time point, quench the reaction and process the sample. This may involve immunocapture of the ADC to separate it from plasma proteins.
-
Analysis:
-
Intact ADC: Analyze the captured ADC by techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Released Payload: Analyze the plasma supernatant to quantify the amount of free payload using LC-MS/MS.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) and specificity of the ADC on antigen-positive versus antigen-negative cells.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values. A potent and specific ADC will show a significantly lower IC50 for antigen-positive cells compared to antigen-negative cells.
Bystander Effect Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture: Co-culture antigen-positive cells with antigen-negative cells (often labeled with a fluorescent marker for identification) at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Analysis: After a set incubation period, analyze the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations, for example, by flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells indicates a bystander effect.
The bystander effect is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen. It is dependent on the ability of the released payload to diffuse across cell membranes.
Signaling Pathways and the Bystander Effect
The bystander effect is not a signaling pathway in the traditional sense but rather a consequence of the physicochemical properties of the released payload. However, the mechanism by which the payload induces cell death involves various signaling pathways. For many cytotoxic payloads used in ADCs, such as auristatins and maytansinoids, the primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
Self-immolative linkers represent a cornerstone of modern ADC design, enabling the development of highly selective and potent cancer therapeutics. Their intelligent design, which ensures stability in circulation and triggered release at the target site, is crucial for widening the therapeutic window. A deep understanding of their mechanisms, coupled with robust quantitative analysis and comprehensive experimental validation, is paramount for the successful development of the next generation of ADCs. As research continues, novel self-immolative systems with improved stability and release kinetics will further enhance the precision and efficacy of this powerful therapeutic modality.
References
Mal-PEG2-VCP-NB: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Cleavable ADC Linker for Targeted Cancer Therapy
This technical guide provides a comprehensive overview of the Mal-PEG2-VCP-NB linker, a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the core technical aspects of this compound, including its suppliers, chemical properties, mechanism of action, and relevant experimental protocols.
Introduction to this compound
This compound is a cleavable linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its structure incorporates three key functional units: a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer to enhance solubility, and a valine-citrulline-p-aminobenzylcarbamate (VCP) motif that is specifically cleaved by lysosomal enzymes within target cancer cells. This targeted cleavage mechanism ensures the selective release of the cytotoxic drug at the tumor site, minimizing off-target toxicity and improving the therapeutic index of the ADC.
Suppliers and Pricing
Identifying a reliable supplier is a critical first step in the research and development process. The primary suppliers for this compound are MedChemExpress (MCE) and GlpBio.
| Supplier | Product Number | Contact for Pricing |
| MedChemExpress | HY-130084 | Inquire |
| GlpBio | GC50338 | Inquire |
Pricing information is subject to change and is best obtained by direct inquiry to the suppliers.
Technical Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in ADC development. The following table summarizes key quantitative data for this linker.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₅N₇O₁₃ | MedChemExpress CoA |
| Molecular Weight | 783.78 g/mol | MedChemExpress CoA |
| Purity | ≥98% (HPLC) | MedChemExpress CoA |
| Appearance | White to off-white solid | MedChemExpress CoA |
| Solubility | Soluble in DMSO | General Technical Data |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | MedChemExpress |
| Storage (in solvent) | -80°C for up to 6 months | MedChemExpress |
Mechanism of Action: Targeted Intracellular Cleavage
The efficacy of an ADC utilizing the this compound linker is predicated on a precise, multi-step process that culminates in the targeted release of the cytotoxic payload within the cancer cell.
The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a high concentration of proteolytic enzymes, including Cathepsin B. The acidic environment of the lysosome and the presence of Cathepsin B facilitate the specific cleavage of the valine-citrulline dipeptide within the VCP linker. This cleavage initiates a self-immolative cascade of the p-aminobenzylcarbamate spacer, ultimately releasing the active cytotoxic payload into the cytoplasm of the cancer cell. The liberated drug can then bind to its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to an antibody, characterization of the resulting ADC, and assessment of its in vitro efficacy.
Antibody-Linker Conjugation Protocol (Thiol-Maleimide Ligation)
This protocol describes the conjugation of a thiol-reactive maleimide linker to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., 5-10 fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF.
-
-
Thiol-Maleimide Ligation:
-
Immediately after reduction, add a solution of this compound (typically a 5-10 fold molar excess over the available thiol groups) to the reduced mAb.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted linker, payload, and other reaction components using SEC or TFF.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry (MS), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC).
-
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the VCP linker to cleavage by Cathepsin B.
Materials:
-
Purified ADC with this compound linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
DTT (for Cathepsin B activation)
-
Reaction quenching solution (e.g., strong acid or organic solvent)
-
LC-MS system for analysis
Procedure:
-
Cathepsin B Activation:
-
Pre-incubate recombinant Cathepsin B in the assay buffer containing DTT (e.g., 2 mM) at 37°C for 15 minutes.
-
-
Cleavage Reaction:
-
Add the purified ADC to the activated Cathepsin B solution.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the reaction.
-
-
Analysis:
-
Analyze the quenched samples by LC-MS to quantify the amount of released payload over time.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Non-target cell line (negative control)
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, control antibody, and free drug. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Viability Assessment:
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) for the ADC and the free drug.
-
Conclusion
This compound is a well-designed, cleavable ADC linker that offers a robust platform for the development of targeted cancer therapies. Its specific cleavage by lysosomal proteases ensures controlled drug release within tumor cells, a critical feature for maximizing efficacy while minimizing systemic toxicity. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize this linker in their ADC development programs. For further detailed information and specific application support, it is recommended to consult the technical resources provided by the suppliers.
The Cornerstone of Targeted Therapy: An In-depth Technical Guide to ADC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy that delivers potent cytotoxic agents directly to cancer cells while sparing healthy tissues.[1][2] The efficacy and safety of these sophisticated biotherapeutics are critically dependent on the chemical linker that bridges the monoclonal antibody (mAb) to its cytotoxic payload.[1][3] This in-depth technical guide provides a comprehensive exploration of the fundamental principles of ADC linker chemistry, offering insights into their design, synthesis, and characterization, and the profound impact of linker choice on the overall performance of the ADC.
The Pivotal Role of the Linker in ADC Design
The linker is far more than a simple tether; it is a sophisticated chemical entity engineered to maintain a delicate balance between stability in systemic circulation and the timely release of the payload within the tumor microenvironment.[4] An ideal linker must:
-
Ensure Stability in Circulation: Prevent premature release of the cytotoxic payload in the bloodstream to minimize off-target toxicity and ensure the ADC reaches its intended target.
-
Enable Efficient Payload Release: Facilitate the rapid and complete release of the active drug at the tumor site to maximize anti-cancer efficacy.
-
Possess Favorable Physicochemical Properties: Avoid negatively impacting the solubility and stability of the ADC, which can lead to aggregation and rapid clearance from circulation.
The choice of linker technology is a critical decision in ADC development, profoundly influencing the therapeutic index, pharmacokinetic profile, and overall success of the conjugate.
Classification of ADC Linkers: A Tale of Two Chemistries
ADC linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable linkers.
Cleavable Linkers: Triggered Payload Release
Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. This controlled release mechanism can also lead to a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.
There are three primary classes of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, most commonly valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. The Val-Cit linker is known for its high plasma stability and efficient intracellular cleavage.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, exploit the lower pH of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) compared to the bloodstream (pH 7.4) to trigger hydrolysis and payload release.
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
Non-cleavable linkers are composed of stable chemical bonds, such as thioethers, that are resistant to enzymatic and chemical degradation. The release of the payload from these linkers is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization. This mechanism results in the release of the payload with the linker and a single amino acid residue attached.
The primary advantage of non-cleavable linkers is their superior plasma stability, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile. However, the resulting charged payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect. Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC).
Quantitative Comparison of Linker Technologies
The choice of linker has a quantifiable impact on the stability, efficacy, and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data from various studies.
Table 1: In Vivo Stability of Different ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |
| Non-cleavable | SMCC | Trastuzumab-DM1 | Mouse | Half-life (t½) | 10.4 days |
| Protease-sensitive | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days) |
| Protease-sensitive | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) |
| pH-sensitive | Hydrazone | Not Specified | Human and Mouse | Half-life (t½) | ~2 days |
Note: Direct comparison across studies can be challenging due to variations in experimental conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | Anti-CD30-MMAE | Karpas 299 (CD30+) | 10 |
| Non-cleavable (SMCC) | Anti-Her2-DM1 (T-DM1) | SK-BR-3 (HER2+) | 60 |
IC50 (half-maximal inhibitory concentration) values indicate the potency of the ADC.
Table 3: In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| Linker Type | ADC Construct | Xenograft Model | Outcome |
| Cleavable (Val-Cit) | Anti-CD30-MMAE | Karpas 299 | Tumor regression at 1 mg/kg |
| Non-cleavable (SMCC) | Anti-Her2-DM1 (T-DM1) | KPL-4 (HER2+) | Tumor stasis at 10 mg/kg |
Conjugation Chemistry: Attaching the Linker to the Antibody
The method used to conjugate the linker-payload to the antibody is another critical aspect of ADC design, influencing the drug-to-antibody ratio (DAR) and the homogeneity of the final product.
Table 4: Comparison of Common ADC Conjugation Chemistries
| Conjugation Chemistry | Target Residue | Achievable DAR | Homogeneity | Key Advantages | Key Disadvantages |
| Lysine Conjugation | Lysine | High (up to 8) | Heterogeneous | Simpler, less costly, well-established. | Heterogeneous product with variable DAR, potential to impact antibody function. |
| Cysteine Conjugation | Cysteine (native or engineered) | Controlled (typically 2, 4, or 8) | More Homogeneous | Better control over DAR, more uniform product. | Requires reduction of disulfide bonds or antibody engineering. |
| Site-Specific Conjugation | Engineered residues, glycans | Highly Controlled (e.g., 2) | Homogeneous | Precise control over DAR and conjugation site, highly uniform product. | Technically more complex and expensive. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following sections provide outlines for key experimental protocols.
Synthesis of a Val-Cit-PABC Linker
The synthesis of the widely used Val-Cit-PABC linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Protocol Outline:
-
Protection of Amino Acids: Commercially available L-citrulline and L-valine are protected with appropriate protecting groups (e.g., Fmoc or Cbz).
-
Amide Bond Formation: The protected citrulline is coupled to 4-aminobenzyl alcohol using a coupling reagent such as HATU to form the Cit-PABOH intermediate.
-
Deprotection and Second Amide Coupling: The protecting group on the citrulline is removed, and the resulting amine is coupled with the protected valine to form the Val-Cit-PABOH dipeptide.
-
Activation of the PABC Moiety: The hydroxyl group of the PABOH is typically converted to a p-nitrophenyl carbonate to facilitate subsequent conjugation to the payload.
-
Final Deprotection and Purification: The final protecting groups are removed, and the linker is purified using chromatography.
Synthesis of a Non-Cleavable SMCC Linker
The synthesis of the SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker is a key step in preparing ADCs with non-cleavable thioether linkages.
Protocol Outline:
-
Starting Materials: The synthesis typically starts from trans-4-(aminomethyl)cyclohexanecarboxylic acid.
-
Maleimide Introduction: The amino group is reacted with maleic anhydride to form a maleamic acid, which is then cyclized to the maleimide.
-
NHS Ester Formation: The carboxylic acid group is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final SMCC product.
-
Purification: The SMCC linker is purified by crystallization or chromatography.
ADC Conjugation via Maleimide-Thiol Chemistry
This is a widely used method for conjugating payloads to cysteine residues on the antibody.
Protocol Outline:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are reduced to free thiol groups using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically performed in a degassed buffer at pH 7.0-7.5.
-
Buffer Exchange: The excess reducing agent is removed by buffer exchange using a desalting column (e.g., Sephadex G-25).
-
Drug-Linker Preparation: The maleimide-functionalized drug-linker is dissolved in an organic solvent like DMSO.
-
Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution at a specific molar ratio. The reaction is incubated at room temperature or 4°C for a defined period (e.g., 1-2 hours).
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other impurities using techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species in a cysteine-conjugated ADC.
Protocol Outline:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column and a UV detector is used.
-
Mobile Phases: A high-salt mobile phase (e.g., sodium phosphate buffer with ammonium sulfate) and a low-salt mobile phase are prepared.
-
Gradient Elution: The ADC sample is injected onto the column and eluted with a gradient of decreasing salt concentration. The different drug-loaded species (DAR0, DAR2, DAR4, etc.) separate based on their hydrophobicity.
-
Data Analysis: The peaks corresponding to each DAR species are integrated. The average DAR is calculated as the weighted average of the peak areas.
In Vitro Bystander Effect Assay
This assay is used to quantify the ability of an ADC to kill neighboring antigen-negative cells.
Protocol Outline:
-
Cell Culture: Antigen-positive (target) and antigen-negative (bystander) cells are cultured. The bystander cells are often labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: The target and bystander cells are seeded together in a multi-well plate at a defined ratio.
-
ADC Treatment: The co-culture is treated with varying concentrations of the ADC.
-
Incubation: The plate is incubated for a period of time (e.g., 72-96 hours) to allow for ADC uptake, payload release, and cell killing.
-
Viability Assessment: The viability of the bystander cells is assessed by counting the number of fluorescent cells using an imaging system or by flow cytometry.
-
Data Analysis: The percentage of bystander cell killing is calculated by comparing the viability of bystander cells in the ADC-treated co-culture to that in control wells.
Conclusion
The linker is a linchpin in the design of effective and safe antibody-drug conjugates. A deep understanding of the chemical principles governing linker stability, cleavage mechanisms, and conjugation chemistry is paramount for the development of next-generation ADCs with improved therapeutic indices. The choice between cleavable and non-cleavable linkers, coupled with the selection of an appropriate conjugation strategy, must be carefully considered and empirically validated for each specific ADC candidate. As our knowledge of tumor biology and linker chemistry continues to expand, we can anticipate the development of even more sophisticated and intelligent linker technologies that will further enhance the precision and power of this transformative class of cancer therapies.
References
- 1. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmtech.com [pharmtech.com]
- 3. wyatt.com [wyatt.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Cleavable vs. Non-Cleavable ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the safety, stability, and efficacy of an ADC. The choice between a cleavable and a non-cleavable linker strategy is a fundamental decision in ADC design, profoundly influencing its mechanism of action, pharmacokinetic profile, and therapeutic window. This in-depth technical guide provides a comprehensive overview of cleavable and non-cleavable ADC linkers, detailing their mechanisms, comparative data, and the experimental protocols essential for their evaluation.
Core Principles: A Tale of Two Release Mechanisms
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release strategy.[1]
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the target cancer cell. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B, abundant in cancer cells.
-
pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, remain stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione compared to the bloodstream.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.
Non-Cleavable Linkers: In contrast, non-cleavable linkers consist of stable chemical bonds that are resistant to enzymatic or chemical cleavage. The release of the payload from these linkers is dependent on the complete degradation of the antibody component of the ADC within the lysosome following internalization. This process releases the payload with the linker and a residual amino acid from the antibody attached.
Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. However, they typically do not induce a significant bystander effect as the released payload-linker-amino acid complex is often charged and membrane-impermeable.
Comparative Data: A Quantitative Look at Performance
The selection of a linker has a direct impact on the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparison between cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (High HER2) | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | HER2 | SK-BR-3 (High HER2) | Non-cleavable (MCC) | DM1 | ~6-20 | |
| Anti-CD30-vc-MMAE | CD30 | Karpas 299 | Cleavable (vc) | MMAE | ~10 | |
| Anti-CD30-mc-MMAF | CD30 | Karpas 299 | Non-cleavable (mc) | MMAF | ~5 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Linker Type | Species | Half-life (days) | % Payload Remaining (Day 7) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | Mouse | ~2.5 | ~20% | |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | Mouse | >7 | >80% | |
| Anti-CD22-SPDB-DM4 | Cleavable (disulfide) | Rat | ~3 | ~40% | |
| Anti-CD22-SMCC-DM1 | Non-cleavable (SMCC) | Rat | >7 | >90% |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of ADC linker technology.
ADC Internalization and Payload Release Pathways
dot
Caption: ADC internalization and payload release for cleavable and non-cleavable linkers.
General Experimental Workflow for ADC Characterization
dot
References
Mal-PEG2-VCP-NB: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment.
Introduction
Mal-PEG2-VCP-NB is a cleavable antibody-drug conjugate (ADC) linker. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The linker is a critical component that connects a monoclonal antibody to a cytotoxic payload. The this compound linker is designed to be stable in circulation and to release its cytotoxic payload under specific conditions within the target cancer cell.
The inherent nature of ADC linkers, being associated with highly potent cytotoxic agents, necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the available safety information, handling procedures, and experimental guidelines for this compound.
Hazard Identification and Classification
While specific toxicological data such as LD50 (median lethal dose) or OEL (Occupational Exposure Limit) for this compound are not publicly available, a Safety Data Sheet (SDS) for the compound (CAS No. 2395887-69-9) provides the following hazard classifications.[1] It is crucial to handle this compound with the assumption that it is hazardous, particularly when conjugated with a cytotoxic payload.
Table 1: Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
The primary hazard of this compound is associated with the cytotoxic drug it is designed to carry. These payloads are often highly potent compounds that can be harmful upon exposure. Therefore, all handling procedures should be performed with appropriate containment and personal protective equipment.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental procedures.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2395887-69-9 | [1][2][3] |
| Molecular Formula | C₃₆H₄₅N₇O₁₃ | |
| Molecular Weight | 783.78 g/mol | |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
| Purity | ≥95% |
Safety and Handling Precautions
Given the hazardous nature of this compound, especially when conjugated to a cytotoxic payload, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The level of PPE should be determined by a site-specific risk assessment.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes. |
| Lab Coat | Impervious, disposable gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially when handling powders or if there is a risk of aerosol generation. | To prevent inhalation. |
Engineering Controls
All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.
General Handling Practices
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
-
Avoid the formation of dust and aerosols.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.
Storage
Table 4: Storage Conditions for this compound
| Condition | Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | 6 months | Stored under nitrogen. |
| Stock Solution | -20°C | 1 month | Stored under nitrogen. |
| Shipping | Room temperature | May vary by supplier. |
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, should be treated as hazardous chemical waste. When conjugated to a cytotoxic payload, waste should be disposed of as cytotoxic waste according to institutional and local regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Spills
A written emergency procedure for spills of cytotoxic drugs must be developed and implemented. Spill kits, clearly labeled, should be readily available in all areas where the compound is handled.
For small spills (<5 mL or 5 g):
-
Alert others in the area.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection.
-
If it is a powder, cover it with a damp absorbent pad to avoid generating dust.
-
If it is a liquid, absorb the spill with absorbent pads.
-
Clean the spill area twice with a detergent solution, followed by a final rinse.
-
Collect all contaminated materials in a designated cytotoxic waste container.
For large spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact your institution's emergency response team.
-
Only trained personnel with appropriate respiratory protection should clean up the spill.
Caption: Workflow for responding to a spill of this compound.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The following is a general protocol for the conjugation of a maleimide-containing linker to a thiol-containing biomolecule, such as an antibody. This protocol should be adapted and optimized for specific experimental conditions.
Materials
-
Antibody or other thiol-containing protein
-
This compound
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP, optional)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Protocol
-
Antibody Preparation (Optional Reduction):
-
If the antibody does not have free thiols, disulfide bonds can be reduced to generate them.
-
Dissolve the antibody in conjugation buffer.
-
Add a 10-20 fold molar excess of a reducing agent like TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent by buffer exchange or dialysis.
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the prepared antibody solution. A 10-20 fold molar excess of the linker over the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted linker and other small molecules from the conjugated antibody using size-exclusion chromatography or dialysis.
-
Caption: General workflow for antibody conjugation with this compound.
Conclusion
This compound is a valuable tool in the development of next-generation antibody-drug conjugates. However, its association with highly potent cytotoxic payloads demands a thorough understanding and implementation of rigorous safety and handling procedures. By adhering to the guidelines outlined in this document and your institution's safety protocols, researchers can minimize risks and ensure a safe working environment. A comprehensive risk assessment should always be conducted before beginning any work with this and similar compounds.
References
An In-depth Technical Guide to the Solubility and Stability of Mal-PEG2-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Mal-PEG2-VCP-NB, a cleavable linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the physicochemical properties, experimental protocols for solubility and stability assessment, and the mechanism of action of this linker, providing a critical resource for its application in drug development.
Core Concepts: Structure and Function
This compound is a sophisticated chemical entity designed to connect a cytotoxic payload to a monoclonal antibody. Its structure is comprised of four key components:
-
Maleimide (Mal): A thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on the antibody.
-
Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC.
-
Valine-Citrulline-p-Aminobenzylcarbamate (VCP): A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B, ensuring targeted release of the payload within the cancer cell. The "VCP" in the name refers to the Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) moiety.
-
p-Nitrophenyl Carbonate (NB): The search results from a certificate of analysis identify "NB" as a (4-nitrophenyl) carbonate group. This reactive group facilitates the attachment of the cytotoxic payload to the linker. The full chemical name is 4-((2S,5S)-15-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-10,13-dioxa-3,6-diazapentadecanamido)benzyl (4-nitrophenyl) carbonate[1].
The strategic combination of these elements allows for a stable ADC in circulation and a targeted, efficient release of the cytotoxic agent upon internalization into the target cell.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. The presence of the PEG spacer generally enhances aqueous solubility[2][3][4]. However, the overall solubility is also influenced by the hydrophobic Val-Cit-PABC and p-nitrophenyl carbonate moieties.
Quantitative Solubility Data
| Solvent System | Concentration | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (127.59 mM) | Ultrasonic assistance may be needed. DMSO should be freshly opened as it is hygroscopic and can affect solubility. | [5] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | For a related compound, Mc-Val-Cit-PABC-PNP. It is recommended not to store the aqueous solution for more than one day. | |
| DMSO, Dimethylformamide (DMF) | Soluble | For related Mal-amido-PEG-Val-Cit-PAB-PNP linkers. | |
| 10% DMSO in 20% SBE-β-CD in Saline | 2.67 mg/mL | Results in a suspended solution suitable for oral and intraperitoneal injection. | |
| 10% DMSO in Corn Oil | ≥ 2.67 mg/mL | Yields a clear solution, with saturation unknown. Caution is advised for dosing periods longer than half a month. | |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.67 mg/mL | Produces a clear solution with unknown saturation. |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound like this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
-
Procedure: a. Prepare a stock solution of this compound in a suitable co-solvent (e.g., DMSO) at a high concentration. b. Add an excess amount of the stock solution to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a vial. The final co-solvent concentration should be kept low (e.g., <1%) to minimize its effect on solubility. c. Securely cap the vials and place them on a shaker or rotator in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to reach equilibrium. d. After incubation, visually inspect the vials for the presence of undissolved solid material. e. Centrifuge the samples at a high speed to pellet the undissolved solid. f. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. g. Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method. A standard curve of the compound in the same solvent system should be used for accurate quantification. h. The determined concentration represents the equilibrium solubility of the compound in the tested aqueous buffer.
Stability Profile
The stability of this compound is crucial for the overall efficacy and safety of the resulting ADC. Instability can lead to premature release of the cytotoxic payload, causing off-target toxicity. The stability is primarily influenced by two key structural features: the maleimide-thiol linkage and the Val-Cit dipeptide.
Storage and Handling Recommendations
-
Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store under a nitrogen atmosphere and protect from light, especially for the p-nitrophenyl carbonate group. Aliquoting the solution is advised to avoid repeated freeze-thaw cycles.
-
Solid Form: Store at 4°C under a nitrogen atmosphere.
Factors Affecting Stability
-
pH: The maleimide group is most reactive with thiols at a pH range of 6.5-7.5. The succinimide ring formed after conjugation to a thiol can undergo hydrolysis, which is accelerated at a more basic pH. This hydrolysis can, in some cases, stabilize the linkage against retro-Michael addition.
-
Presence of Thiols: The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the plasma.
-
Enzymatic Cleavage: The Val-Cit linker is designed to be stable in systemic circulation but is cleaved by Cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.
Experimental Protocol for Assessing Stability in Plasma (HPLC-Based Assay)
This protocol describes a method to evaluate the stability of an ADC conjugated with this compound in plasma.
-
Materials:
-
ADC conjugated with this compound
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., size-exclusion or reversed-phase) and detector (e.g., UV-Vis or mass spectrometry)
-
Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
-
Procedure: a. Prepare a solution of the ADC in PBS. b. Add the ADC solution to pre-warmed plasma to a final desired concentration. c. Incubate the mixture at 37°C. d. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample. e. Immediately quench the reaction by adding the aliquot to a cold quenching solution to precipitate plasma proteins and stop any further degradation. f. Centrifuge the quenched sample to pellet the precipitated proteins. g. Analyze the supernatant by HPLC to quantify the amount of intact ADC and any released payload or degradation products. h. Plot the percentage of intact ADC remaining over time to determine the stability profile and calculate the half-life of the ADC in plasma.
Mechanism of Action and Signaling Pathway
The targeted drug delivery of an ADC utilizing the this compound linker is a multi-step process that culminates in the specific release of the cytotoxic payload within the target cancer cell.
Figure 1. ADC internalization and payload release pathway.
The process begins with the ADC circulating in the bloodstream. Upon reaching the target tumor tissue, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the entire ADC-antigen complex is engulfed by the cell membrane and enclosed within an endosome. The endosome then traffics through the cytoplasm and fuses with a lysosome. The acidic environment and the presence of proteases, particularly Cathepsin B, within the lysosome lead to the specific cleavage of the Val-Cit dipeptide linker. This cleavage initiates a self-immolative cascade of the PABC spacer, resulting in the release of the active cytotoxic payload into the cytoplasm. The released drug can then exert its therapeutic effect, for instance, by inhibiting microtubule polymerization or inducing DNA damage, ultimately leading to cancer cell death.
Conclusion
This compound is a versatile and effective cleavable linker for the development of ADCs. A thorough understanding of its solubility and stability characteristics is paramount for successful formulation, manufacturing, and clinical application. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the potential of this technology in creating next-generation targeted cancer therapies.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]
- 3. Mal-PEG2-Val-Cit-PAB-OH, ADC linker, 2055041-38-6 | BroadPharm [broadpharm.com]
- 4. m-PEG2-4-nitrophenyl carbonate, 105108-59-6 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Mal-PEG2-VCP-NB: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying mechanisms of the trifunctional linker, Mal-PEG2-VCP-NB. This molecule is an advanced tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic and diagnostic agents.
Core Chemical and Physical Data
This compound is a cleavable ADC linker meticulously designed with three distinct functional moieties: a maleimide group for thiol-specific conjugation, a protease-cleavable Val-Cit-PAB linker for controlled payload release, and a norbornene group for bioorthogonal "click" chemistry applications.[1]
| Property | Data | Source(s) |
| CAS Number | 2395887-69-9 | [2][3] |
| Molecular Formula | C₃₆H₄₅N₇O₁₃ | |
| Molecular Weight | 783.78 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% (as specified by suppliers) | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Store at -80°C for long-term (up to 6 months), -20°C for short-term (up to 1 month). Should be stored under nitrogen. |
Molecular Structure and Functional Domains
The structure of this compound integrates three key components, enabling a sequential and site-specific conjugation strategy.
-
Maleimide (Mal): This group reacts specifically with sulfhydryl (thiol) groups, primarily on cysteine residues of proteins and antibodies, to form a stable thioether bond. This is a widely used method for the site-specific attachment of linkers to biomolecules.
-
PEG2 Spacer: A two-unit polyethylene glycol chain acts as a hydrophilic spacer. It enhances the solubility of the linker and the final conjugate, which can prevent aggregation issues often associated with hydrophobic payloads.
-
Val-Cit-PAB (VCP): This component consists of a valine-citrulline dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. The Val-Cit sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells. This ensures that the payload is released primarily after the ADC has been internalized by the target cell.
-
Norbornene (NB): As a strained alkene, norbornene serves as a bioorthogonal handle. It can react rapidly and specifically with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is highly efficient, occurs under physiological conditions without a catalyst, and allows for the attachment of a secondary payload, an imaging agent, or other functionalities.
Experimental Protocols and Methodologies
The utility of this compound is realized through a series of well-established bioconjugation and analytical techniques. The following are representative protocols for its application.
Protocol 1: Conjugation to an Antibody (Maleimide-Thiol Reaction)
This protocol describes the conjugation of the maleimide group of the linker to a monoclonal antibody (mAb) whose interchain disulfide bonds have been partially or fully reduced.
Materials:
-
Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
This compound dissolved in DMSO (e.g., 10 mM stock).
-
Reaction Buffer: Degassed PBS, pH 7.2-7.5, containing 1-2 mM EDTA.
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM stock).
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF).
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in Reaction Buffer.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to reduce disulfide bonds, exposing free thiol groups.
-
Immediately remove excess TCEP using a desalting column pre-equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Cool the reduced mAb solution to 4°C.
-
Add a 5-10 fold molar excess of the this compound stock solution to the mAb solution while gently stirring. The final DMSO concentration should ideally be below 10% (v/v).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC-linker conjugate using an SEC column or TFF to remove unreacted linker and quenching agent.
-
Analyze the final product to determine the drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Protocol 2: In Vitro Val-Cit Linker Cleavage Assay
This assay confirms the susceptibility of the VCP linker to enzymatic cleavage by Cathepsin B.
Materials:
-
Purified ADC-linker conjugate.
-
Recombinant human Cathepsin B.
-
Assay Buffer: Sodium acetate buffer (100 mM, pH 5.5) or similar acidic buffer.
-
Activation Solution: DTT or L-cysteine (e.g., 5 mM in Assay Buffer).
-
Reaction Stop Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Analysis system: HPLC or LC-MS.
Procedure:
-
Enzyme Activation:
-
Prepare a working solution of Cathepsin B in Assay Buffer.
-
Add Activation Solution and incubate for 15 minutes at 37°C to ensure the enzyme is active.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC-linker conjugate (e.g., final concentration 10 µM) with the pre-warmed Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B (e.g., final concentration 50 nM).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.
-
Stop the reaction by adding 2-3 volumes of ice-cold Stop Solution.
-
Centrifuge to pellet the precipitated protein and enzyme.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the released payload fragment (cleaved at the PAB portion).
-
Experimental and Mechanistic Workflows
The true power of this compound lies in its ability to facilitate the construction of complex bioconjugates for targeted therapy. The following diagrams illustrate its intended use in an ADC context.
ADC Construction and Bioorthogonal Ligation Workflow
This workflow demonstrates the sequential conjugation steps to create a dual-functional ADC.
Mechanism of Action: ADC Internalization and Payload Release
This diagram illustrates the cellular pathway leading to the targeted release of a cytotoxic drug from an ADC constructed with a VCP linker.
References
Methodological & Application
Application Note: Covalent Conjugation of Mal-PEG2-VCP-NB to Thiolated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[2][][4] This protocol details the conjugation of a specific drug-linker complex, Mal-PEG2-VCP-NB, to a monoclonal antibody.
The this compound is a cleavable linker system with several key components:
-
Maleimide (Mal): A thiol-reactive group that enables covalent attachment to cysteine residues on the antibody.
-
Polyethylene Glycol (PEG2): A short, two-unit PEG spacer that enhances solubility and can reduce aggregation.
-
Valine-Citrulline (VC or VCP): A dipeptide sequence that is a substrate for lysosomal proteases like Cathepsin B. This ensures that the linker is stable in circulation but is cleaved to release the payload upon internalization into target tumor cells.
-
Self-Immolative Spacer (PABC): Often used in conjunction with VC linkers, a p-aminobenzyl carbamate (PABC) group ensures the efficient release of the unmodified active drug following peptide cleavage.
-
Payload (NB): The cytotoxic agent or reporter molecule attached to the linker.
The conjugation strategy relies on the reaction between the maleimide group of the linker and free sulfhydryl (-SH) groups on the antibody. These sulfhydryl groups are generated by the selective reduction of the antibody's interchain disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). This method provides a robust way to generate functional ADCs.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the conjugation of this compound to a monoclonal antibody.
Caption: Workflow for antibody-drug conjugation via thiol-maleimide chemistry.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Purified Monoclonal Antibody (mAb) | User-provided | Must be at high purity (>95%) and in a buffer free of amines (e.g., Tris) and sulfhydryls. Starting concentration of 1-10 mg/mL is recommended. |
| This compound | e.g., MedchemExpress | Store at -20°C or -80°C under nitrogen as recommended by the supplier. |
| TCEP HCl | Thermo Fisher Scientific | Prepare a fresh stock solution (e.g., 10 mM in water or PBS) immediately before use. |
| Phosphate Buffered Saline (PBS) | Standard Supplier | pH 7.2-7.4. Ensure it is free of primary amines and sulfhydryl-containing compounds. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous/molecular biology grade. |
| Desalting Columns | e.g., Zeba™ Spin Desalting Columns | For buffer exchange and removal of excess reagents. |
| Centrifugal Filters | e.g., Amicon® Ultra | For buffer exchange and concentrating the antibody. |
| Reaction Tubes | Standard Supplier | Low-protein binding microcentrifuge tubes. |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific antibody and drug-linker characteristics.
1. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (like Tris) or other interfering substances, perform a buffer exchange into PBS (pH 7.2-7.4). This can be done using desalting columns or centrifugal filters according to the manufacturer's instructions.
-
Adjust the final concentration of the antibody to 2-5 mg/mL in PBS.
-
Determine the precise concentration using a spectrophotometer (A280, using the antibody's specific extinction coefficient).
2. Antibody Disulfide Bond Reduction The goal is to reduce the interchain disulfide bonds to generate free thiols for conjugation. A molar excess of TCEP is used for this step.
-
Prepare a fresh 10 mM stock solution of TCEP in water or PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution. For example, for an antibody at 2 mg/mL (~13.3 µM), you would add TCEP to a final concentration of ~133 µM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with PBS (pH 7.2-7.4). This step is critical as excess TCEP can react with the maleimide linker.
3. Conjugation of this compound to the Antibody The maleimide group on the linker reacts specifically with the newly generated free sulfhydryls on the antibody at a pH range of 6.5-7.5.
-
Immediately before use, prepare a stock solution of the this compound linker (e.g., 10 mM) in anhydrous DMSO.
-
Add a 5 to 20-fold molar excess of the this compound linker solution to the reduced, purified antibody from step 2. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
4. Purification of the Antibody-Drug Conjugate (ADC)
-
Remove excess, unreacted this compound linker and reaction byproducts via buffer exchange using desalting columns or centrifugal filters.
-
Perform at least two rounds of buffer exchange into a suitable formulation buffer (e.g., PBS) to ensure complete removal of small molecules.
-
Concentrate the final ADC to the desired concentration.
5. Characterization of the Final ADC
-
Concentration: Determine the final protein concentration of the purified ADC using a BCA assay or spectrophotometry (A280).
-
Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated to each antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA or Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The following table provides target parameters for a typical conjugation reaction. Actual results will vary depending on the specific antibody and reaction conditions.
| Parameter | Target Value | Method of Analysis | Notes |
| Antibody Purity (Pre-conjugation) | > 95% | SEC-HPLC, SDS-PAGE | High purity is crucial to avoid side reactions. |
| Molar Excess of TCEP | 10-20 fold | - | Optimized to achieve partial reduction of interchain disulfides. |
| Molar Excess of Linker | 5-20 fold | - | A higher excess can drive the reaction to completion but may require more rigorous purification. |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, Mass Spec | A DAR of ~4 is often targeted for cysteine-linked ADCs. |
| Final ADC Purity | > 95% | SEC-HPLC | Indicates minimal aggregation or fragmentation post-conjugation. |
| ADC Recovery | > 80% | A280 Measurement | Measures the efficiency of the overall process. |
| Endotoxin Levels | < 1 EU/mg | LAL Assay | Critical for conjugates intended for in vivo studies. |
References
Application Notes and Protocols for Mal-PEG2-VCP-NB Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the controlled release of the payload at the tumor site.[2]
This document provides a detailed guide for the synthesis of an ADC using the Mal-PEG2-VCP-NB linker. This cleavable linker system incorporates several key features: a maleimide group for conjugation to antibody thiol groups, a two-unit polyethylene glycol (PEG) spacer to enhance solubility, a cathepsin-cleavable valine-citrulline (Val-Cit) dipeptide coupled with a p-aminobenzylcarbamate (PABC) self-immolative spacer for intracellular drug release, and a terminal norbornene (NB) moiety for potential bioorthogonal conjugation of a payload.[3][4]
Principle of this compound ADC Synthesis
The synthesis of a this compound ADC is a multi-step process that begins with the preparation of the antibody and the drug-linker conjugate, followed by their conjugation, and subsequent purification and characterization of the final ADC.
The overall workflow can be summarized as follows:
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.
-
Drug-Linker Synthesis: The cytotoxic payload is conjugated to the norbornene moiety of the this compound linker. This step is application-specific and depends on the functional groups available on the payload. A common approach involves a thiol-norbornene "click" reaction.
-
Conjugation: The maleimide group of the drug-linker conjugate reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker, unconjugated antibody, and any aggregates.
-
Characterization: The purified ADC is thoroughly characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Signaling Pathways and Logical Relationships
ADC Mechanism of Action
The following diagram illustrates the mechanism of action of a typical ADC with a cleavable linker, such as the this compound system.
References
Application Notes and Protocols for Bioconjugation of Mal-PEG2-VCP-NB with Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the bioconjugation of Maleimide-PEG2-Valine-Citrulline-PABC-Nortricyclene (Mal-PEG2-VCP-NB) with therapeutic proteins. This novel linker combines several advantageous features:
-
Maleimide Group: Enables covalent conjugation to thiol groups on cysteine residues of the antibody.
-
PEG2 Spacer: A short polyethylene glycol spacer enhances solubility and can improve pharmacokinetic properties.
-
Valine-Citrulline-PABC (VCP): A cathepsin B-cleavable linker system that ensures payload release within the lysosomal compartment of target cells.
-
Nortricyclene (NB) Moiety: A strained alkene that can participate in bioorthogonal "click" chemistry with a tetrazine-functionalized molecule, offering the potential for dual-payload or sequential conjugation strategies.
These notes are intended to guide researchers in the successful synthesis, purification, and characterization of ADCs using the this compound linker.
Principle of Bioconjugation
The primary conjugation strategy involves a two-step process. First, the maleimide group of the linker reacts with free thiol groups on the therapeutic protein via a Michael addition reaction. These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. Following this initial conjugation, the nortricyclene moiety remains available for a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-labeled molecule. This allows for the attachment of a second payload or an imaging agent.
Experimental Protocols
Materials and Reagents
-
Therapeutic protein (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., SEC, HIC)
-
(Optional for dual-payload) Tetrazine-functionalized second payload
Protocol for Single-Payload ADC Synthesis
2.1. Antibody Reduction
-
Prepare a solution of the therapeutic protein at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. This step reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.
2.2. Conjugation Reaction
-
Prepare a stock solution of the this compound-Payload in DMSO (e.g., 10 mM).
-
Add a 5-10 molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light if the payload is light-sensitive.
2.3. Quenching
-
To cap any unreacted maleimide groups, add a 5-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the linker-payload.
-
Incubate for 30 minutes at room temperature.
2.4. Purification
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a suitable chromatography method. Size-Exclusion Chromatography (SEC) is commonly used for this purpose.
-
Exchange the buffer of the purified ADC into a formulation buffer suitable for storage (e.g., PBS).
-
Concentrate the final ADC product to the desired concentration.
Protocol for Dual-Payload ADC Synthesis (Sequential Ligation)
-
Follow steps 2.1 to 2.4 to synthesize and purify the initial ADC containing the this compound-Payload.
-
Prepare a stock solution of the tetrazine-functionalized second payload in a suitable solvent (e.g., DMSO).
-
Add a 3-5 molar excess of the tetrazine-payload to the purified initial ADC.
-
Incubate the reaction at room temperature for 1 hour. The reaction is typically very fast.
-
Purify the dual-payload ADC using SEC to remove any unreacted tetrazine-payload.
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody. This can be determined by:
-
Hydrophobic Interaction Chromatography (HIC): Separates species with different DARs.
-
Mass Spectrometry (MS): Provides the molecular weight of the intact ADC and its subunits.
-
-
Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using relevant cancer cell lines to determine the potency (IC50) of the ADC.
-
Plasma Stability: The stability of the linker and the retention of the payload on the antibody are assessed by incubating the ADC in plasma over time and analyzing the DAR.
Data Presentation
Quantitative data from characterization experiments should be tabulated for clear comparison. Below are example tables for presenting typical results.
Table 1: Summary of ADC Characterization
| Characteristic | Result | Method |
| Average DAR | 3.8 | HIC-UV |
| Monomer Purity | >98% | SEC-UV |
| Aggregate Content | <2% | SEC-UV |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
| SK-BR-3 | HER2+++ | 0.5 | 0.01 |
| MDA-MB-231 | HER2- | >1000 | 0.01 |
Table 3: Plasma Stability
| Time Point | Average DAR (Mouse Plasma) | Average DAR (Human Plasma) |
| 0 hours | 3.8 | 3.8 |
| 24 hours | 3.6 | 3.7 |
| 72 hours | 3.3 | 3.6 |
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Experimental Workflow: Single-Payload ADC Synthesis
Caption: Workflow for single-payload ADC synthesis.
Logical Relationship: Dual-Payload Strategy
Caption: Dual-payload ADC strategy using click chemistry.
Application Notes and Protocols for Site-Specific Antibody Conjugation Using Mal-PEG2-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG2-VCP-NB linker is a crucial component in the development of site-specific antibody-drug conjugates (ADCs). This cleavable linker system is designed for the targeted delivery of cytotoxic payloads to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity. Comprising a maleimide group for site-specific conjugation to antibody cysteine residues, a two-unit polyethylene glycol (PEG2) spacer to improve solubility and pharmacokinetics, a valine-citrulline (Val-Cit) dipeptide cleavable by lysosomal proteases like Cathepsin B, and a p-aminobenzyl carbamate (PABC) self-immolative spacer, this linker ensures that the cytotoxic drug is released in its fully active form only after internalization into the target cell.[1][2][3] The "NB" moiety represents a payload attachment point, often for a potent anti-cancer agent such as an auristatin derivative.
These application notes provide a comprehensive guide to the use of this compound in the generation and evaluation of ADCs. Detailed protocols for antibody preparation, conjugation, and subsequent in vitro characterization are provided to assist researchers in this cutting-edge field of targeted cancer therapy.
Data Presentation
The following tables summarize key quantitative data related to the performance of ADCs constructed with Val-Cit linkers and auristatin payloads. This data is compiled from various studies to provide a comparative overview.
Table 1: Comparative Plasma Stability of Val-Cit vs. Val-Ala Linker-Containing ADCs
| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Comments |
| Stability | Stable | Stable | Human | Both linkers show high stability in human plasma, which is crucial for clinical applications.[1] One study noted a half-life of over 230 days for a Val-Cit ADC.[1] |
| Stability | Unstable | More Stable | Mouse | The Val-Cit linker is susceptible to premature cleavage by mouse-specific carboxylesterase Ces1c, a key consideration for preclinical mouse model studies. |
| In Vivo Efficacy | Effective, but can be limited by instability in mouse models. | Potentially more translatable from mouse to human studies due to better stability in mouse plasma. | Mouse/Human | The instability of Val-Cit in mouse models can complicate the interpretation of preclinical efficacy data. |
Table 2: Cathepsin B Cleavage Efficiency of Dipeptide Linkers
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Features |
| Val-Cit | 100% | The gold standard for cathepsin B-cleavable linkers with extensive clinical validation. |
| Val-Ala | ~50-70% | Slower cleavage rate but offers advantages in reduced hydrophobicity and lower aggregation. |
| cBu-Cit | Similar to Val-Cit | Designed for enhanced selectivity towards Cathepsin B over other cathepsins. |
Table 3: In Vitro Cytotoxicity of Auristatin-Based ADCs in Cancer Cell Lines
| Cell Line | ADC Payload | Target Antigen | IC50 (ng/mL) | Reference |
| SKBR3 (High HER2) | MMAE | HER2 | 3.27 ± 0.42 | |
| HEK293 (Low HER2) | MMAE | HER2 | 4.24 ± 0.37 | |
| N87 (High HER2) | Thailanstatin | HER2 | ~13-43 | |
| MDA-MB-468 (Breast Cancer) | MMAE | - | Significant cytotoxicity observed | |
| U-2932 (DLBCL, CXCR4+) | Auristatin | CXCR4 | 0.33 ± 0.14 | |
| Toledo (DLBCL, CXCR4+) | Auristatin | CXCR4 | 0.87 ± 0.09 |
Table 4: Pharmacokinetic Parameters of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Average DAR | Half-Life (t1/2) | Clearance |
| Generic Anti-HER2 ADC | Disulfide (hindered) | DM4 | ~3.5 | Slower clearance than less hindered linkers | Lower |
| Generic Anti-CD22 ADC | Thioether (non-cleavable) | DM1 | ~3.5 | Slower clearance than cleavable linkers | Lower |
| Adcetris® | Val-Cit | MMAE | ~4 | ~2-3 days (conjugated antibody) | Varies by species |
| Kadcyla® | Thioether (non-cleavable) | DM1 | ~3.5 | ~3-4 days (conjugated antibody) | Varies by species |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody, target antigen, and preclinical/clinical model.
Experimental Protocols
Protocol 1: Antibody Reduction for Site-Specific Conjugation
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the maleimide moiety of the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer. Degas the buffer to minimize re-oxidation of thiols.
-
Reduction: Add a calculated molar excess of the reducing agent (e.g., a 10-fold molar excess of TCEP) to the antibody solution. The amount of reducing agent will influence the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer. This step is critical to prevent the reducing agent from interfering with the subsequent conjugation reaction.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound-Payload conjugate dissolved in an organic solvent (e.g., DMSO)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Drug-Linker Preparation: Dissolve the this compound-Payload in a minimal amount of an organic solvent like DMSO to prepare a stock solution. Immediately before use, dilute the stock solution into the reaction buffer. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Conjugation Reaction: Add the dissolved linker-drug to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for the specific antibody and desired DAR.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
Quenching: To stop the reaction, add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) are common methods for its determination.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Use an HPLC system with a HIC column.
-
Develop a gradient elution method that separates the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR is calculated based on the peak areas of the different species.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
Materials:
-
Purified ADC
-
Human plasma
-
LC-MS system
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Use an appropriate method (e.g., affinity capture) to isolate the ADC from the plasma.
-
Analyze the isolated ADC by LC-MS to determine the DAR. A decrease in DAR over time indicates linker cleavage and payload release.
Protocol 5: In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the Val-Cit linker to cleavage by its target enzyme.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., pH 5.0-6.0 with DTT)
-
HPLC or LC-MS system
Procedure:
-
Incubate the ADC with activated Cathepsin B in the assay buffer at 37°C.
-
At designated time points, stop the reaction (e.g., by adding a protease inhibitor).
-
Quantify the amount of released payload using HPLC or LC-MS.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action of a Val-Cit linker-based ADC with a tubulin inhibitor payload.
References
Application Notes and Protocols for Coupling Mal-PEG2-VCP-NB to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of the cleavable antibody-drug conjugate (ADC) linker, Mal-PEG2-VCP-NB, to cysteine residues on proteins, primarily monoclonal antibodies (mAbs). This linker system is designed for the targeted delivery of a Valosin-Containing Protein (VCP) inhibitor payload to antigen-expressing cells.
The this compound linker is comprised of three key components:
-
Maleimide (Mal): A thiol-reactive group that enables covalent conjugation to free cysteine residues on an antibody.
-
Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances the solubility and stability of the ADC.[1]
-
VCP-NB: A cytotoxic payload that is a VCP inhibitor. VCP, also known as p97, is an ATPase involved in protein homeostasis and is a validated target in oncology.[2] Inhibition of VCP leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis in cancer cells.[2] The "NB" designation likely refers to a specific VCP inhibitor, the details of which are proprietary to the manufacturer.
These application notes will guide users through the principles of conjugation, provide detailed experimental protocols, and outline methods for the characterization and stability assessment of the resulting ADC.
Principle of Conjugation
The conjugation of this compound to a cysteine-containing protein is a two-step process that begins with the reduction of disulfide bonds on the antibody to generate free thiol groups, followed by the reaction of these thiols with the maleimide group of the linker.
This Michael addition reaction forms a stable thioether bond, covalently linking the cytotoxic payload to the antibody.[3] The reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of an ADC generated with a maleimide-PEG linker. These are representative values and will vary depending on the specific antibody, linker, and conjugation conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.1 | 25.3 |
| DAR 4 | 10.5 | 40.1 |
| DAR 6 | 12.3 | 18.7 |
| DAR 8 | 13.8 | 5.4 |
| Average DAR | 3.9 |
Table 2: Representative Stability of Maleimide-Linked ADC in Human Plasma
| Incubation Time (days) | Average DAR (LC-MS) | % Payload Loss |
| 0 | 4.0 | 0 |
| 1 | 3.8 | 5 |
| 3 | 3.5 | 12.5 |
| 7 | 3.2 | 20 |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP or DTT in water).
-
Add the reducing agent to the antibody solution to achieve a final molar excess (e.g., 10-20 fold molar excess of TCEP over antibody).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-containing linker to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker
-
Anhydrous, amine-free solvent (e.g., DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM stock in water)
Procedure:
-
Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker over the available thiol groups is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted linker and quenching agent.
Protocol 3: Characterization of the ADC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR of cysteine-linked ADCs. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
HIC HPLC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample (typically 20-50 µg).
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100 (where 'n' is the number of drugs conjugated)
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the ADC and determine the DAR. The ADC sample is typically reduced to separate the light and heavy chains before analysis.
Procedure:
-
Reduce a sample of the purified ADC with DTT (e.g., 10 mM DTT at 37°C for 30 minutes).
-
Inject the reduced sample onto a reverse-phase LC column coupled to a mass spectrometer.
-
Separate the light and heavy chains using a suitable gradient.
-
Deconvolute the mass spectra to determine the mass of each chain and identify the number of conjugated linkers.
-
Calculate the average DAR based on the relative abundance of the different species.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by monitoring the loss of the payload over time.
Materials:
-
Purified ADC
-
Human plasma
-
PBS, pH 7.4
-
Immunoaffinity beads for ADC capture
-
LC-MS system
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 72, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Capture the ADC from the plasma aliquot using immunoaffinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Calculate the percentage of payload loss at each time point compared to the 0-hour time point.
VCP-NB Payload and Mechanism of Action
The VCP-NB payload targets Valosin-Containing Protein (VCP), a key player in the ubiquitin-proteasome system (UPS). VCP is an ATPase that is essential for the degradation of misfolded proteins. By inhibiting VCP, the VCP-NB payload disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins. This triggers the unfolded protein response (UPR) and ER stress, ultimately culminating in apoptosis and cell death. This mechanism is particularly effective in cancer cells, which often have a high rate of protein synthesis and are more reliant on the UPS for survival.
Conclusion
The this compound linker provides a robust system for the development of ADCs targeting VCP. The protocols outlined in this document provide a comprehensive guide for the conjugation, characterization, and stability assessment of these ADCs. Careful optimization of the reaction conditions and thorough characterization of the final product are essential to ensure the generation of a safe and effective therapeutic agent.
References
Application Notes and Protocols for Mal-PEG2-VCP-NB with MMAE Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, enabling targeted delivery to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Mal-PEG2-VCP-NB, a cleavable linker, with the highly potent antimitotic agent monomethyl auristatin E (MMAE).
The this compound linker is a sophisticated system designed for optimal ADC performance. It comprises several key functional units:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances water solubility and can improve the pharmacokinetic properties of the ADC.
-
Valine-Citrulline (VC or VCP): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells. This ensures targeted release of the payload within the cancer cell.[1]
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, upon cleavage of the valine-citrulline linker, releases the unmodified and fully active MMAE payload.[1]
-
p-Nitrophenyl Carbonate (NB): While sometimes referred to as "NB," this component is a p-nitrophenyl (PNP) carbonate. This is an activated carbonate that serves as a reactive handle for conjugating the MMAE payload to the linker before conjugation to the antibody. The p-nitrophenol is a good leaving group, facilitating the reaction with an amine group on MMAE to form a stable carbamate bond.
This linker system is designed to be stable in systemic circulation, minimizing off-target toxicity, and to efficiently release the MMAE payload upon internalization into the target cancer cell.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker with an MMAE payload follows a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, the high concentration of enzymes, particularly Cathepsin B, leads to the cleavage of the valine-citrulline dipeptide within the linker.[1] This cleavage initiates the self-immolation of the PABC spacer, which in turn releases the MMAE payload in its active form.[1] The released MMAE can then bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[2]
Figure 1: Mechanism of action of a Mal-PEG2-VCP-MMAE ADC.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing a valine-citrulline-PABC-MMAE linker-payload system. It is important to note that specific values can vary depending on the target antigen, the specific antibody, the cell line being tested, and the final drug-to-antibody ratio (DAR). The data presented here is for ADCs with similar linker chemistry and serves as a general guide.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| Parameter | Typical Range | Description |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | The average number of MMAE molecules conjugated to a single antibody. A DAR of approximately 4 is often targeted for cysteine-linked ADCs. |
| In Vitro Cytotoxicity (IC50) | 0.1 - 100 ng/mL | The concentration of the ADC required to inhibit the growth of 50% of cancer cells in culture. This is highly dependent on the level of target antigen expression. |
Table 2: Representative In Vivo Efficacy Data in Xenograft Models
| Parameter | Typical Range | Description |
| Dosing Regimen | 1 - 9 mg/kg | The administered dose of the ADC, typically given intravenously on a weekly or bi-weekly schedule. |
| Tumor Growth Inhibition | 60 - 100% | The percentage reduction in tumor volume in xenograft models treated with the ADC compared to a control group. |
| Complete Tumor Regression | Variable | In some models, complete and durable tumor regression has been observed with MMAE-based ADCs. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the drug-linker conjugate, its conjugation to an antibody, and the subsequent characterization and evaluation of the resulting ADC.
Protocol 1: Synthesis of Mal-PEG2-VCP-MMAE Drug-Linker
This protocol describes the conjugation of MMAE to the this compound (p-nitrophenyl carbonate) linker.
Figure 2: Synthesis of the drug-linker conjugate.
Materials:
-
This compound (p-nitrophenyl carbonate)
-
Monomethyl auristatin E (MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound and a slight molar excess (e.g., 1.1 equivalents) of MMAE in anhydrous DMF.
-
Add DIPEA (e.g., 3-4 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the Mal-PEG2-VCP-MMAE conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
-
Characterize the final product by LC-MS to confirm its identity and purity.
Protocol 2: Antibody-Drug Conjugation (Cysteine-Based)
This protocol describes the conjugation of the Mal-PEG2-VCP-MMAE drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Figure 3: General workflow for ADC conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mal-PEG2-VCP-MMAE drug-linker
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of TCEP to achieve the desired level of disulfide bond reduction (typically aiming for a DAR of ~4). The molar ratio of TCEP to mAb will need to be optimized.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the Mal-PEG2-VCP-MMAE in DMSO.
-
Add a slight molar excess of the drug-linker solution to the reduced antibody. The final concentration of DMSO should typically be kept below 10% (v/v).
-
Incubate the conjugation reaction at room temperature for 1-2 hours, or at 4°C overnight.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules by SEC using a desalting column equilibrated with a formulation buffer (e.g., PBS).
-
Collect the protein-containing fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Characterize the ADC for DAR, aggregation, and purity.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the distribution of different drug-loaded species.
Materials:
-
HPLC system with a UV detector
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the potency (IC50) of the ADC on antigen-positive cancer cells.
Materials:
-
Antigen-positive target cell line and an antigen-negative control cell line
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a predetermined time, typically 72-96 hours for MMAE-based ADCs, as the payload is a tubulin inhibitor that causes delayed cell killing.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
The this compound linker, when combined with the MMAE payload, offers a robust system for the development of highly effective and targeted antibody-drug conjugates. The cleavable dipeptide and self-immolative spacer ensure efficient and specific release of the cytotoxic agent within tumor cells, while the PEG component can enhance solubility and improve pharmacokinetics. The protocols provided herein offer a comprehensive guide for the synthesis, conjugation, and evaluation of ADCs using this advanced linker-payload system. Careful optimization of conjugation conditions and thorough characterization are essential for developing a safe and efficacious therapeutic.
References
Application Notes and Protocols for the Development of Novel Antibody-Drug Conjugates (ADCs) Utilizing Mal-PEG2-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug through a chemical linker. The design of each of these three components—antibody, linker, and payload—is critical to the success of the ADC.
This document provides detailed application notes and protocols for the development of novel ADCs using the Mal-PEG2-VCP-NB linker-payload system. This system comprises a maleimide (Mal) group for antibody conjugation, a two-unit polyethylene glycol (PEG2) spacer to improve solubility, a cathepsin-B cleavable valine-citrulline-p-aminobenzylcarbamate (VCP) linker for controlled payload release, and nitisinone (NB) as the cytotoxic payload.
Nitisinone is an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. Recent studies have indicated that altered tyrosine metabolism and the expression of HPPD and its related proteins may be implicated in the progression of certain cancers, such as liver and lung cancer.[1][2] For instance, downregulation of enzymes in the tyrosine catabolism pathway, including HPPD, has been observed in liver cancer and correlates with patient survival.[1] Conversely, high expression of HPPD has been linked to poor prognosis in lung cancer.[2] The use of nitisinone as an ADC payload represents a novel strategy to exploit the metabolic vulnerabilities of cancer cells. The targeted intracellular delivery of nitisinone aims to disrupt critical metabolic pathways, leading to cancer cell death.
These protocols will guide researchers through the process of conjugating this compound to a targeting antibody, characterizing the resulting ADC, and evaluating its efficacy and mechanism of action in preclinical models.
I. ADC Structure and Mechanism of Action
The this compound system is a cleavable linker-drug conjugate designed for targeted cancer therapy.
-
Maleimide (Mal): Enables covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
PEG2 Spacer: A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
VCP Linker: A dipeptide (valine-citrulline) linker that is stable in circulation but is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This ensures the targeted release of the payload within the cancer cell.
-
Nitisinone (NB) Payload: An inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The targeted delivery of nitisinone to cancer cells aims to disrupt tyrosine metabolism, a pathway that can be dysregulated in some malignancies, leading to cytotoxic effects.[3]
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for an ADC constructed with this compound is a multi-step process that begins with targeted delivery and culminates in payload-induced cytotoxicity.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of developing and evaluating an ADC with this compound.
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for maleimide conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound (dissolved in DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Linker-Payload Addition: Add a 5-fold molar excess of the this compound solution (in DMSO) to the reduced antibody. The final concentration of DMSO should not exceed 10% (v/v).
-
Conjugation: Incubate the reaction mixture at 4°C for 1 hour or at room temperature for 30 minutes with gentle mixing.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. This protocol outlines the use of UV-Vis spectroscopy for determining the average DAR.
Materials:
-
Purified ADC sample
-
Unconjugated antibody (control)
-
This compound (for extinction coefficient determination)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Extinction Coefficient Determination:
-
Measure the absorbance of the unconjugated antibody at 280 nm to determine its extinction coefficient (ε_Ab_).
-
Measure the absorbance of the this compound at its λ_max_ (e.g., 320 nm) and at 280 nm to determine its extinction coefficients (ε_Drug,λmax_ and ε_Drug,280_).
-
-
ADC Absorbance Measurement: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
DAR Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the DAR:
-
Concentration_Drug (M) = A_λmax_ / ε_Drug,λmax_
-
Concentration_Ab (M) = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab_
-
DAR = Concentration_Drug / Concentration_Ab
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free nitisinone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free nitisinone. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the ADC in vivo.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Antigen-positive human cancer cell line
-
ADC, vehicle control, and unconjugated antibody control
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle, or control antibody via intravenous injection at a predetermined dosing schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
III. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: ADC Characterization
| ADC Batch | Antibody Concentration (mg/mL) | Drug-to-Antibody Ratio (DAR) | Aggregation (%) |
|---|---|---|---|
| ADC-NB-001 | 5.2 | 3.8 | < 2% |
| ADC-NB-002 | 4.9 | 4.1 | < 2% |
Table 2: In Vitro Cytotoxicity (IC50 values in nM)
| Cell Line | Target Antigen | ADC-NB | Unconjugated Ab | Nitisinone (Free Drug) |
|---|---|---|---|---|
| Cancer Cell Line A | Positive | 15.2 | > 1000 | 550 |
| Cancer Cell Line B | Negative | > 1000 | > 1000 | 620 |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | - | 0 | +2.5 |
| Unconjugated Ab | 10 | 15 | +1.8 |
| ADC-NB | 5 | 75 | -3.1 |
| ADC-NB | 10 | 92 | -5.2 |
IV. Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Experimental Workflow for ADC Development
Logical Relationship of ADC Components
V. Conclusion
The this compound linker-payload system offers a novel approach to ADC development by targeting the metabolic machinery of cancer cells. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and preclinical evaluation of ADCs utilizing this innovative technology. Careful execution of these experimental procedures will enable researchers to generate robust and reproducible data, facilitating the advancement of new and effective cancer therapeutics. Further investigation into the precise cytotoxic mechanism of intracellularly delivered nitisinone is warranted to fully elucidate its potential as an ADC payload.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-hydroxyphenylpyruvate dioxygenase promotes lung cancer growth via pentose phosphate pathway (PPP) flux mediated by LKB1-AMPK/HDAC10/G6PD axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
Application of VCP Inhibitor-Based Antibody-Drug Conjugates in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-Containing Protein (VCP), also known as p97, is a critical player in protein homeostasis, a process frequently exploited by cancer cells to sustain their rapid growth and survival.[1][2] Its inhibition presents a promising therapeutic strategy for solid tumors. Antibody-Drug Conjugates (ADCs) offer a mechanism to deliver potent cytotoxic agents, such as VCP inhibitors, directly to tumor cells, thereby enhancing efficacy and minimizing systemic toxicity.[3][4][5]
This document provides detailed application notes and protocols for the research and development of ADCs utilizing a VCP inhibitor payload, delivered via a cleavable linker system. It is important to note that the entity "Mal-PEG2-VCP-NB" is a sophisticated linker system, and not a pre-conjugated VCP inhibitor. The name is likely a misnomer where "VCP" refers to a Valine-Citrulline (VC) peptide, a common cleavage site for cathepsin B in tumor cells. The full chemical name of this linker is [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, which contains a maleimide group for antibody conjugation, a PEG spacer for solubility, a Val-Cit cleavable peptide, and a PABC self-immolative spacer with an activated carbonate for payload attachment.
For the purpose of these application notes, we will describe the use of a hypothetical ADC, termed α-TROP2-PEG-VC-CpdX , where:
-
α-TROP2 is a monoclonal antibody targeting the TROP2 antigen, which is overexpressed in a variety of solid tumors.
-
PEG-VC represents a linker system analogous to this compound.
-
CpdX is a representative VCP inhibitor payload.
Signaling Pathway of VCP Inhibition in Cancer
VCP is an ATPase that plays a central role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD). By inhibiting VCP, the degradation of misfolded and regulatory proteins is blocked, leading to proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.
Caption: VCP inhibition disrupts protein degradation, leading to UPR activation and apoptosis.
Experimental Workflow for ADC Efficacy Testing
The evaluation of a VCP inhibitor-based ADC involves a multi-step process from initial conjugation to in vivo tumor model assessment.
Caption: Workflow for the preclinical evaluation of a VCP inhibitor ADC.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for the evaluation of α-TROP2-PEG-VC-CpdX in a TROP2-positive solid tumor model (e.g., triple-negative breast cancer).
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Expression (TROP2) | Compound | IC50 (nM) |
| MDA-MB-231 | High | α-TROP2-PEG-VC-CpdX | 5.2 |
| MDA-MB-231 | High | CpdX (free drug) | 25.8 |
| MDA-MB-231 | High | Non-targeting ADC | > 1000 |
| MCF-7 | Low | α-TROP2-PEG-VC-CpdX | 890.4 |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | TGI (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | - | 0 | 1540 ± 210 | +2.5 |
| α-TROP2-PEG-VC-CpdX | 3 | 85 | 231 ± 45 | -1.8 |
| α-TROP2-PEG-VC-CpdX | 1 | 55 | 693 ± 98 | +1.2 |
| CpdX (free drug) | 1 | 20 | 1232 ± 180 | -8.5 |
| Non-targeting ADC | 3 | 5 | 1463 ± 250 | +2.1 |
Experimental Protocols
Protocol 1: ADC Conjugation
Objective: To conjugate the VCP inhibitor payload (CpdX) to the α-TROP2 antibody via the Mal-PEG2-VC-PABC linker.
Materials:
-
α-TROP2 antibody in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mal-PEG2-VC-PABC-CpdX linker-payload
-
Sephadex G-25 column
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction:
-
Incubate the α-TROP2 antibody with a 10-fold molar excess of TCEP for 2 hours at 37°C to partially reduce interchain disulfide bonds.
-
-
Linker-Payload Conjugation:
-
Add a 5-fold molar excess of the Mal-PEG2-VC-PABC-CpdX linker-payload to the reduced antibody.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated linker-payload by size-exclusion chromatography (SEC) using a Sephadex G-25 column equilibrated with PBS.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
TROP2-positive (e.g., MDA-MB-231) and TROP2-negative/low (e.g., MCF-7) cell lines
-
Complete cell culture medium
-
α-TROP2-PEG-VC-CpdX, CpdX (free drug), and non-targeting control ADC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the ADCs and free drug.
-
Add the compounds to the cells and incubate for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot cell viability versus compound concentration and determine the IC50 values using a non-linear regression model.
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Female athymic nude mice
-
MDA-MB-231 cells
-
Matrigel
-
α-TROP2-PEG-VC-CpdX and control articles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Dosing:
-
Administer the ADC and control articles intravenously (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Calculate Tumor Growth Inhibition (TGI) as: (1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)) * 100%.
-
Conclusion
The targeted delivery of VCP inhibitors to solid tumors using an ADC approach holds significant therapeutic potential. The protocols and data presented here provide a framework for the preclinical evaluation of such constructs. Careful characterization of the ADC, including DAR and in vitro potency, is crucial before proceeding to in vivo efficacy and toxicity studies. The use of appropriate controls, such as a non-targeting ADC and the free payload, is essential for demonstrating the antigen-specific activity of the VCP inhibitor-based ADC.
References
- 1. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin [mdpi.com]
- 4. ADC Development Services for Solid Tumor Research - Creative Biolabs [creative-biolabs.com]
- 5. Antibody-drug conjugates in solid tumors: a new frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Mal-PEG2-VCP-NB ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The efficacy of an ADC is critically dependent on the linker that connects the antibody to the payload. The Mal-PEG2-VCP-NB linker is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload preferentially within the target cancer cells.[][5] The maleimide (Mal) group allows for conjugation to the antibody, the PEG2 spacer enhances solubility, and the Val-Cit-PABC (VCP) component is designed for cleavage by intracellular proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. The "NB" component likely refers to a self-immolative moiety that ensures the efficient release of the unmodified payload.
These application notes provide detailed protocols for a suite of essential in vitro cell-based assays to evaluate the efficacy, potency, and specificity of this compound ADCs.
Mechanism of Action of this compound ADCs
The proposed mechanism of action for a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle rich in proteases such as Cathepsin B. Within the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline (VC) dipeptide in the VCP linker, triggering the release of the cytotoxic payload to exert its cell-killing effect.
Caption: Proposed mechanism of action for a this compound ADC.
Key In Vitro Cell-Based Assays
A comprehensive in vitro evaluation of this compound ADCs should include the following key assays to characterize their therapeutic potential:
-
Cytotoxicity Assay: To determine the potency and target-specificity of the ADC.
-
Internalization Assay: To confirm that the ADC is efficiently internalized by target cells.
-
Bystander Effect Assay: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Cytotoxicity Assay
This assay measures the dose-dependent ability of the ADC to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric determined from this assay.
Experimental Protocol:
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (isotype control)
-
Free cytotoxic payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the various drug concentrations. Include untreated wells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add 20 µL of 5 mg/mL MTT solution and incubate for 2-4 hours. Then, solubilize the formazan crystals with 150 µL of a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader. For the MTT assay, read absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro cytotoxicity assay.
Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound ADC | Cell Line A (Ag+) | 0.5 |
| This compound ADC | Cell Line B (Ag-) | >1000 |
| Unconjugated Antibody | Cell Line A (Ag+) | >1000 |
| Free Cytotoxic Payload | Cell Line A (Ag+) | 0.01 |
| Free Cytotoxic Payload | Cell Line B (Ag-) | 0.015 |
Internalization Assay
This assay confirms and quantifies the uptake of the ADC by target cells, which is a prerequisite for the intracellular release of the payload.
Experimental Protocol:
Materials:
-
Antigen-positive (Ag+) cell line
-
This compound ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)
-
Complete cell culture medium
-
Flow cytometer or high-content imaging system
-
96-well plates or appropriate imaging plates
Procedure:
-
Cell Seeding: Seed Ag+ cells in a 96-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled this compound ADC at a specific concentration (e.g., 10 µg/mL).
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C. A parallel incubation at 4°C can be used as a control for surface binding without internalization.
-
Cell Preparation:
-
For Flow Cytometry: After incubation, wash the cells with cold PBS to remove unbound ADC. Detach the cells using a non-enzymatic cell dissociation buffer.
-
For Imaging: After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde. Nuclei can be counterstained with DAPI.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells.
-
Imaging: Acquire images using a confocal microscope or a high-content imager.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
Caption: Workflow for the ADC internalization assay.
Data Presentation:
| Time (hours) | Mean Fluorescence Intensity (MFI) at 37°C | Mean Fluorescence Intensity (MFI) at 4°C |
| 0 | 150 | 145 |
| 1 | 800 | 160 |
| 4 | 3500 | 175 |
| 8 | 7200 | 180 |
| 24 | 15000 | 190 |
Bystander Effect Assay
This assay evaluates the ability of the cytotoxic payload, once released from the target Ag+ cells, to diffuse and kill neighboring Ag- cells. This is crucial for efficacy in heterogeneous tumors.
Experimental Protocol:
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
This compound ADC
-
Isotype control ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding (Co-culture): Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag- cells alone.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC. Treat the co-cultures and monocultures.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition:
-
Plate Reader: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Imaging: Acquire images and count the number of viable GFP-positive cells.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Caption: Workflow for the co-culture bystander effect assay.
Data Presentation:
| Culture Condition | ADC Concentration (nM) | % Viability of GFP-Ag- Cells |
| Ag- Monoculture | 10 | 95% |
| Co-culture (1:1 Ag+:Ag-) | 10 | 45% |
| Co-culture (3:1 Ag+:Ag-) | 10 | 25% |
| Ag- Monoculture | 100 | 92% |
| Co-culture (1:1 Ag+:Ag-) | 100 | 15% |
| Co-culture (3:1 Ag+:Ag-) | 100 | 5% |
Conclusion
The in vitro cell-based assays described provide a robust framework for the preclinical evaluation of this compound ADCs. By systematically assessing cytotoxicity, internalization, and the bystander effect, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates, enabling informed decisions for further development.
References
Application Notes and Protocols for Efficacy Testing of a Novel VCP-Targeting Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of a novel antibody-drug conjugate (ADC), Mal-PEG2-VCP-NB ADC. This ADC is designed to target Valosin-containing protein (VCP/p97), a key player in protein homeostasis that is overexpressed in a variety of solid tumors and hematological malignancies.[1][2][3][4][5] The this compound linker is a cleavable linker system designed for controlled release of the cytotoxic payload within the target cancer cells. These guidelines are intended to assist researchers in designing and executing robust preclinical animal studies to assess the therapeutic potential of this VCP-targeting ADC.
Mechanism of Action of this compound ADC
The this compound ADC leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to VCP-expressing tumor cells. The proposed mechanism of action is as follows:
-
Target Binding: The monoclonal antibody component of the ADC binds to VCP, which can be present on the cell surface or become accessible upon cell stress or death within the tumor microenvironment.
-
Internalization: Upon binding, the ADC-VCP complex is internalized by the cancer cell through endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC-VCP complex fuses with a lysosome.
-
Payload Release: Inside the lysosome, the VCP linker, a valine-citrulline dipeptide, is cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells. This cleavage releases the cytotoxic payload ("NB").
-
Cytotoxicity: The released payload then exerts its cytotoxic effect, leading to cancer cell death.
Relevant Signaling Pathways
VCP is a critical regulator of cellular protein homeostasis and is involved in multiple signaling pathways that are central to cancer cell survival and proliferation. Targeting VCP can disrupt these pathways, leading to anti-tumor effects. Key pathways include:
-
NF-κB Signaling: VCP has been shown to modulate the NF-κB signaling pathway, which is a critical driver of inflammation, cell survival, and proliferation in many cancers. Inhibition of VCP can lead to the suppression of NF-κB activity.
-
Ubiquitin-Proteasome System (UPS): VCP is a key component of the UPS, responsible for the degradation of ubiquitinated proteins. Cancer cells are often under high proteotoxic stress and are thus highly dependent on the UPS for survival.
-
DNA Damage Response (DDR): VCP plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.
Below are diagrams illustrating the ADC mechanism of action and the central role of VCP in cancer signaling pathways.
Recommended Animal Models
The choice of an appropriate animal model is critical for the successful evaluation of ADC efficacy. Given that VCP is overexpressed in a wide range of human cancers, xenograft models using human cancer cell lines are highly recommended.
Table 1: Recommended Human Cancer Cell Lines for Xenograft Models
| Cancer Type | Recommended Cell Lines | Rationale for Selection |
| Non-Small Cell Lung Cancer | A549, H1299 | High VCP expression is correlated with poor prognosis in NSCLC. |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | VCP is overexpressed in pancreatic tumors and is associated with aggressive disease. |
| Breast Cancer | MDA-MB-231, MCF7 | VCP overexpression is linked to poor survival rates in breast cancer. |
| Colorectal Cancer | HCT116, RKO | High VCP expression promotes tumor growth and metastasis in colorectal cancer. |
| Multiple Myeloma | MM.1S, RPMI 8226 | VCP is a potential therapeutic target in multiple myeloma. |
Experimental Protocols
Protocol 1: Human Xenograft Tumor Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Selected human cancer cell line (e.g., A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells when they reach 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete media and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cell pellet in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2.5 x 107 cells/mL. Keep on ice.
-
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
Injection:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 2.5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (width)2 x length / 2.
-
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study
This protocol outlines the administration of the this compound ADC and the evaluation of its anti-tumor activity.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound ADC
-
Vehicle control (e.g., sterile saline or PBS)
-
Dosing syringes and needles
-
Calipers
-
Analytical balance
Procedure:
-
Group Allocation:
-
Group 1: Vehicle control (e.g., 10 mL/kg, intravenously, once weekly)
-
Group 2: this compound ADC (e.g., 1 mg/kg, intravenously, once weekly)
-
Group 3: this compound ADC (e.g., 3 mg/kg, intravenously, once weekly)
-
Group 4: this compound ADC (e.g., 10 mg/kg, intravenously, once weekly)
-
-
ADC Administration: Administer the ADC or vehicle control via tail vein injection according to the assigned groups and schedule.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
-
Data Collection:
-
At the end of the study, excise the tumors and record their final weight.
-
Collect blood and major organs for pharmacokinetic and toxicological analysis if required.
-
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 2: Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | |||
| This compound ADC | 1 | ||||
| This compound ADC | 3 | ||||
| This compound ADC | 10 |
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.
Table 3: Pharmacokinetic Parameters (Optional)
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) |
| Total Antibody | 3 | |||
| ADC | 3 | |||
| Released Payload | 3 |
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of the this compound ADC. Adherence to these guidelines will enable the generation of robust and reproducible data to assess the therapeutic potential of this novel VCP-targeting agent. Further studies may include orthotopic tumor models for a more clinically relevant assessment and detailed pharmacokinetic and toxicological analyses to establish a therapeutic window.
References
- 1. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of VCP in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Critical Role of VCP/p97 in the Pathogenesis and Progression of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Purification of Antibody-Drug Conjugates Synthesized with a Maleimide-PEG-Val-Cit Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody (mAb) specific to a tumor-associated antigen. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety. The Mal-PEG2-VCP-NB linker combines several advantageous features: a maleimide (Mal) group for cysteine-specific conjugation, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a Valine-Citrulline (VC or VCP) dipeptide that is selectively cleaved by lysosomal proteases like Cathepsin B within the target cell.[1][2][][]
Following the conjugation reaction, the resulting mixture contains the desired ADC, unconjugated antibody, excess drug-linker, and potentially aggregates.[5] A robust multi-step purification process is essential to remove these impurities and isolate a homogenous ADC product with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute (CQA) directly impacting both safety and efficacy. This document outlines the standard purification strategies and detailed protocols for ADCs synthesized via cysteine-maleimide chemistry.
Purification Strategy Overview
A typical purification workflow for cysteine-linked ADCs involves a series of chromatographic and filtration steps designed to separate the product based on size, charge, and hydrophobicity. The primary goals are to remove process-related impurities such as free drug-linker and solvents, and product-related impurities like unconjugated mAb and aggregates.
The most common purification train includes:
-
Tangential Flow Filtration (TFF): Used for initial buffer exchange to remove excess, unreacted drug-linker and organic solvents (e.g., DMSO) from the conjugation reaction. It is also used for the final formulation step.
-
Hydrophobic Interaction Chromatography (HIC): A key step for separating ADC species based on their DAR. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of ADCs with different numbers of attached drugs.
-
Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments.
Data Presentation
Effective purification is monitored by analyzing key quality attributes at each stage. The following table summarizes typical outcomes from a purification process for a cysteine-linked ADC.
Table 1: Representative Purification Data for a Cysteine-Linked ADC
| Purification Stage | Average DAR¹ | Purity by SEC² (%) | Aggregate by SEC (%) | Free Drug-Linker |
| Crude Conjugate | 3.8 | 92.5 | 7.0 | High |
| Post-TFF | 3.8 | 92.8 | 6.8 | < 0.1% |
| Post-HIC | 4.0 | 98.5 | 1.2 | Not Detected |
| Final Product (Post-SEC/TFF) | 4.0 | > 99.0 | < 1.0 | Not Detected |
¹ DAR (Drug-to-Antibody Ratio) is typically determined by HIC or LC-MS analysis. ² Purity is defined as the percentage of the main monomer peak.
Experimental Protocols
Protocol 1: Initial Impurity Removal via Tangential Flow Filtration (TFF)
This protocol is designed to remove residual organic solvents (e.g., DMSO) and excess, unconjugated this compound-Payload from the crude conjugation mixture.
Materials:
-
TFF system with a Pellicon® cassette or similar (e.g., 30 kDa MWCO)
-
Crude ADC solution
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Peristaltic pump and tubing
-
Pressure gauges
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with Diafiltration Buffer.
-
Loading: Load the crude ADC conjugation mixture into the TFF system reservoir.
-
Initial Concentration (Optional): Concentrate the ADC solution to a target concentration of 25-30 g/L to reduce the subsequent diafiltration volume.
-
Diafiltration: Perform diafiltration in constant-volume mode by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed.
-
Buffer Exchange: Continue the diafiltration for a minimum of 5-7 diavolumes to ensure efficient clearance of small molecule impurities and solvents.
-
Final Concentration: Concentrate the retentate to the desired volume for the next purification step.
-
Recovery: Recover the purified ADC concentrate from the system.
Protocol 2: DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on hydrophobicity. Since each conjugated drug-linker adds hydrophobicity to the antibody, HIC can effectively separate unconjugated mAb (DAR=0) from drug-conjugated species (DAR=2, DAR=4, etc.).
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample from Protocol 1
Procedure:
-
Sample Preparation: Adjust the ADC sample to a final ammonium sulfate concentration of approximately 0.5 M to promote binding to the HIC column. Centrifuge the sample to remove any precipitated protein.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B) for at least 5 column volumes (CV).
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC using a linear gradient from high salt (e.g., 33% B) to low salt (100% B) over 30 CV. Species will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).
-
Fraction Collection: Collect fractions corresponding to the desired DAR species (e.g., pooling the DAR 4 peaks).
-
Analysis: Analyze collected fractions by SEC-HPLC and/or LC-MS to confirm purity and DAR distribution.
-
Column Cleaning and Storage: Clean the column with 0.5 N NaOH and store in 20% ethanol as recommended.
Protocol 3: Aggregate Removal and Final Formulation
The final step typically involves removing aggregates and exchanging the ADC into its final formulation buffer. This can be achieved using Size Exclusion Chromatography (SEC) or a final TFF step.
Materials:
-
HPLC or FPLC system
-
SEC column (e.g., Superdex 200 or equivalent)
-
Pooled HIC fractions
-
Final Formulation Buffer (e.g., Histidine-based buffer, pH 6.0)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the Final Formulation Buffer.
-
Sample Injection: Inject the pooled and concentrated HIC fractions onto the column. The injection volume should not exceed 2-3% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Final Formulation Buffer at a constant flow rate.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, ensuring to exclude the earlier-eluting aggregate peaks and later-eluting fragment peaks.
-
Pooling and Analysis: Pool the monomeric fractions. Confirm final product quality attributes, including purity (>98% monomer), aggregate levels (<2%), and final DAR.
Visualizations
ADC Purification Workflow
The following diagram illustrates the multi-step process for purifying a cysteine-linked ADC after the initial conjugation reaction.
References
Application Notes and Protocols for the Analytical Characterization of Mal-PEG2-VCP-NB Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The Mal-PEG2-VCP-NB linker is a novel, cleavable linker system designed for the development of ADCs. This linker comprises a maleimide group for conjugation to the antibody, a two-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Valosin-containing protein (VCP) substrate sequence coupled with a nitrilotriacetic acid (NB) moiety for targeted cleavage and payload release. The analytical characterization of ADCs is a critical aspect of their development, ensuring quality, consistency, and safety. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates.
Valosin-containing protein (VCP), also known as p97, is an AAA+ ATPase that plays a crucial role in cellular protein homeostasis by recognizing and unfolding ubiquitylated proteins, targeting them for degradation by the proteasome.[1][2] Its involvement in various cellular processes, including ER-associated degradation (ERAD), DNA damage response, and cell cycle regulation, makes it a compelling target for conditional drug release in cancer therapy.[1][2] The VCP-NB component of the linker is designed to be specifically recognized and cleaved by VCP, which is often overexpressed in cancer cells, leading to the targeted release of the cytotoxic payload.
Data Presentation
The following tables summarize typical quantitative data obtained during the analytical characterization of a model ADC, "ADC-X," conjugated with the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (εAb,280) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm (εDrug,280) | 5,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at λmax of Drug (εAb,λmax) | 0 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at λmax (εDrug,λmax) | 25,000 M⁻¹cm⁻¹ |
| Absorbance of ADC at 280 nm (A280) | 1.25 |
| Absorbance of ADC at λmax (Aλmax) | 0.35 |
| Calculated Average DAR | 3.8 |
Table 2: Drug-to-Antibody Ratio (DAR) and Purity Analysis by HIC-HPLC
| Peak | Retention Time (min) | Relative Peak Area (%) | Inferred Drug Load |
| Unconjugated Antibody | 8.5 | 5.2 | 0 |
| DAR 2 | 12.1 | 25.8 | 2 |
| DAR 4 | 15.3 | 58.1 | 4 |
| DAR 6 | 18.2 | 10.9 | 6 |
| Average DAR | - | - | 3.9 |
| Purity (% Main Peak) | - | - | 58.1 |
Table 3: Mass Spectrometry Analysis of Intact and Deglycosylated ADC-X
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Intact Antibody | 148,000 | 148,003 | +3 |
| Deglycosylated Antibody | 145,000 | 145,002 | +2 |
| Intact ADC-X (DAR 4) | 151,800 | 151,805 | +5 |
| Deglycosylated ADC-X (DAR 4) | 148,800 | 148,804 | +4 |
Table 4: Enzymatic Cleavage Assay of ADC-X Linker
| Time (hours) | % Intact ADC-X (Control) | % Intact ADC-X (with VCP) | % Released Payload |
| 0 | 100 | 100 | 0 |
| 1 | 99.8 | 85.2 | 14.8 |
| 4 | 99.5 | 45.7 | 54.3 |
| 8 | 99.2 | 15.3 | 84.7 |
| 24 | 98.8 | < 5 | > 95 |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol describes the determination of the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy.
Materials:
-
Purified this compound conjugate (ADC-X)
-
Unconjugated antibody
-
Free drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (εAb) and the free drug-linker (εDrug) at 280 nm and the wavelength of maximum absorbance of the drug (λmax).
-
-
Sample Preparation:
-
Prepare a solution of the purified ADC-X in PBS at a concentration of approximately 1 mg/mL.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC-X solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculation of DAR:
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the following equations based on the Beer-Lambert law:
-
A280 = (εAb,280 * C_Ab) + (εDrug,280 * C_Drug)
-
Aλmax = (εAb,λmax * C_Ab) + (εDrug,λmax * C_Drug)
-
-
The DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
DAR = C_Drug / C_Ab
-
-
Analysis of DAR and Purity by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the retention time on the HIC column, allowing for the quantification of different drug-loaded species.
Materials:
-
Purified ADC-X
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC-X sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR 2, DAR 4, etc.).
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
Assess the purity of the ADC by the relative percentage of the main peak (typically the desired DAR species).
-
Mass Spectrometry (MS) for Intact Mass Analysis
Intact mass analysis by MS provides a direct measurement of the molecular weight of the ADC and confirms the successful conjugation and the mass of the different drug-loaded species.
Materials:
-
Purified ADC-X
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., C4)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
PNGase F for deglycosylation (optional)
Procedure:
-
Sample Preparation (Optional Deglycosylation):
-
To simplify the mass spectrum, the ADC-X can be deglycosylated by incubating with PNGase F according to the manufacturer's protocol.
-
-
LC-MS Analysis:
-
Inject the ADC-X sample (glycosylated or deglycosylated) onto the reversed-phase column.
-
Elute with a gradient of Mobile Phase B.
-
Acquire mass spectra in positive ion mode over a suitable m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
-
Compare the observed masses with the theoretical masses of the unconjugated antibody and the expected drug-loaded species.
-
Enzymatic Cleavage Assay
This assay evaluates the susceptibility of the this compound linker to cleavage by its target enzyme, VCP.
Materials:
-
Purified ADC-X
-
Recombinant human VCP/p97
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5)
-
Control buffer (assay buffer without VCP)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
RP-HPLC system with a UV or fluorescence detector
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing ADC-X at a final concentration of 10 µM in both assay buffer and control buffer.
-
Initiate the reaction by adding VCP to the assay buffer mixture to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw aliquots from both the reaction and control mixtures and immediately quench the reaction by adding an equal volume of quenching solution.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC to separate the intact ADC-X from the released payload.
-
Monitor the chromatograms at a wavelength suitable for detecting both the ADC and the payload.
-
-
Data Analysis:
-
Quantify the peak areas of the intact ADC-X and the released payload at each time point.
-
Calculate the percentage of linker cleavage over time.
-
Mandatory Visualizations
Caption: VCP-mediated protein degradation and ADC activation pathway.
Caption: Experimental workflow for ADC synthesis and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG2-VCP-NB
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using the Mal-PEG2-VCP-NB linker in bioconjugation experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and their solutions.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation efficiency is a frequent issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Question: Why am I observing low or no conjugation of my molecule with the this compound linker?
Answer: Low conjugation efficiency can arise from several factors related to the maleimide-thiol reaction, the stability of the linker, or the integrity of your biomolecule. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Assess the Reactivity of the Maleimide Group
The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.
-
Potential Cause: Maleimide Hydrolysis. The maleimide ring can open in aqueous solutions, especially at neutral to alkaline pH.[1][2]
-
Solution:
-
Fresh Reagent Preparation: Always prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1]
-
pH Control: Maintain the reaction pH in the optimal range of 6.5-7.5 for maleimide-thiol conjugation.[2] At pH 7, the reaction with thiols is about 1,000 times faster than with amines.[2] Above pH 7.5, the risk of competing reactions with amines (e.g., lysine residues) and hydrolysis increases.
-
Storage: If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short periods.
-
Step 2: Verify the Availability of Free Thiols on Your Biomolecule
For successful conjugation, your protein or peptide must have accessible, reduced thiol groups.
-
Potential Cause: Oxidized Thiols (Disulfide Bonds). Cysteine residues in proteins, especially antibodies, often exist as oxidized disulfide bonds, which do not react with maleimides.
-
Solution:
-
Disulfide Bond Reduction: Before conjugation, reduce the disulfide bonds using a suitable reducing agent.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, effective, and does not contain thiols that would compete with your biomolecule for the maleimide. However, it can still react with the maleimide group, so it's best to remove it before adding the linker.
-
DTT (Dithiothreitol): If DTT is used, it is crucial to remove it completely before adding the this compound linker, as the thiol groups in DTT will compete with your biomolecule for conjugation, significantly reducing efficiency.
-
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your protein solution before and after the reduction step to ensure the reduction was successful.
-
Step 3: Optimize Reaction Conditions
The stoichiometry and environment of the reaction are critical for high efficiency.
-
Potential Cause: Incorrect Stoichiometry. An inappropriate molar ratio of the this compound linker to your biomolecule can lead to incomplete conjugation.
-
Solution:
-
Molar Ratio: As a starting point, use a 5- to 20-fold molar excess of the maleimide linker to the biomolecule. The optimal ratio may need to be determined empirically for your specific system.
-
Reaction Time and Temperature: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times may be necessary, but also increase the risk of maleimide hydrolysis.
-
Step 4: Analytical Characterization of the Conjugate
Proper analysis is key to confirming conjugation and diagnosing issues.
-
Recommended Techniques:
-
Hydrophobic Interaction Chromatography (HIC) HPLC: This is an excellent method for separating molecules with different drug-to-antibody ratios (DARs) and can resolve unconjugated, partially conjugated, and fully conjugated species.
-
Size Exclusion Chromatography (SEC) HPLC: Useful for removing excess, unreacted linker and other small molecules from the final conjugate.
-
Reversed-Phase (RP) HPLC: Can be used to separate species with different levels of conjugation and can also be used to analyze the light and heavy chains of an antibody after reduction.
-
Mass Spectrometry (MS): Provides a definitive confirmation of conjugation by showing the mass increase corresponding to the attached linker-payload.
-
Frequently Asked Questions (FAQs)
Q1: My conjugation efficiency is still low after following the troubleshooting guide. What else could be the problem?
A1: If you've addressed the common issues, consider these less frequent causes:
-
Purity of the Biomolecule: Ensure your starting protein or peptide is pure and free of any interfering substances.
-
Buffer Components: Avoid buffers containing primary amines (like Tris) or thiols, as they can react with the maleimide. Use buffers such as PBS or HEPES.
-
Thiazine Rearrangement: If your biomolecule has an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether rearranges to a thiazine structure. This can complicate purification and analysis. Performing the conjugation at a lower pH (around 6.5) can help minimize this.
Q2: I see evidence of my conjugate degrading during my in vivo mouse studies. What could be the cause?
A2: The Val-Cit-PABC (VCP) component of the linker is designed to be cleaved by Cathepsin B inside target cells. However, it is known to be prematurely cleaved by mouse carboxylesterase 1C (Ces1C) in rodent plasma. This leads to premature release of the payload, which can cause off-target toxicity and reduce efficacy in preclinical mouse models.
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Confirm the instability by incubating your conjugate in mouse plasma and analyzing for the release of the free payload over time.
-
Linker Modification: Consider using a modified linker that is less susceptible to Ces1C cleavage, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.
-
Q3: How do I confirm the final step of my experiment, the norbornene-tetrazine ligation, is working efficiently?
A3: The inverse-electron-demand Diels-Alder (iEDDA) reaction between norbornene (NB) and a tetrazine (Tz) is typically very fast and efficient.
-
Monitoring the Reaction: The disappearance of the characteristic color of the tetrazine can be monitored by UV-Vis spectroscopy to follow the reaction progress.
-
Optimization: The reaction is concentration-dependent. Ensure you are using an appropriate concentration of your tetrazine-labeled payload.
Q4: Can the PEG2 linker cause any issues?
A4: The short, hydrophilic PEG2 linker is generally stable and helps to improve the solubility of the overall conjugate. However, in some cases, PEG linkers have been shown to increase the rate of maleimide hydrolysis through intramolecular catalysis. While less likely with a short PEG2 linker, it is something to be aware of if you are experiencing significant hydrolysis issues.
Data Presentation
Table 1: Effect of pH on Maleimide Stability and Reactivity
| pH | Maleimide Stability | Thiol Reactivity | Competing Amine Reactivity |
| 6.0 | High (low hydrolysis rate) | Slower (thiol is less in the reactive thiolate form) | Negligible |
| 6.5-7.5 | Moderate (hydrolysis increases with pH) | Optimal | Low |
| > 8.0 | Low (significant hydrolysis) | Fast | Increases significantly |
Data is compiled from qualitative descriptions in the cited literature.
Table 2: Comparison of Reducing Agents for Maleimide Conjugation
| Reducing Agent | Advantages | Disadvantages | Recommendation |
| TCEP | Does not contain thiol groups, so no direct competition with the reaction. | Can still react with the maleimide group, although slower than thiols. | Recommended. Remove excess TCEP after reduction and before adding the maleimide linker. |
| DTT | Effective at reducing disulfide bonds. | Contains thiol groups that directly compete with the biomolecule for maleimide conjugation, significantly reducing efficiency. | Use with caution. Must be completely removed before adding the maleimide linker. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Antibody Reduction (with TCEP): a. Prepare the antibody solution at 1-2 mg/mL in a degassed reaction buffer (e.g., PBS, HEPES) at pH 7.0-7.5. b. Add a 10-fold molar excess of TCEP solution to the antibody solution. c. Incubate for 30 minutes at room temperature. d. Remove the excess TCEP using a desalting column or size-exclusion chromatography.
-
Conjugation Reaction: a. Immediately after TCEP removal, add the freshly prepared this compound linker (dissolved in DMSO) to the reduced antibody solution. A 5- to 20-fold molar excess of the linker is a good starting point. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. (Optional) Quench the reaction by adding a small molecule thiol like cysteine to cap any unreacted maleimide groups. b. Purify the conjugate using size-exclusion chromatography to remove excess linker and other small molecules.
Protocol 2: In Vitro Mouse Plasma Stability Assay
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 1 mg/mL in freshly collected mouse plasma.
-
Incubation: Incubate the sample at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Analysis: Analyze the aliquots by a suitable method (e.g., HIC-HPLC or LC-MS) to quantify the amount of intact conjugate and any released payload. A rapid decrease in the concentration of the intact conjugate indicates linker instability.
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-PEG2-VCP-NB
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the drug-to-antibody ratio (DAR) when using the Mal-PEG2-VCP-NB linker for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a cleavable linker used in the synthesis of ADCs.[1][2] Its components are:
-
Mal (Maleimide): A reactive group that forms a stable covalent bond with free thiol (sulfhydryl) groups on cysteine residues of an antibody.[][4]
-
PEG2 (Polyethylene Glycol, 2 units): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC, which can help to reduce aggregation and improve pharmacokinetics.[5]
-
VCP (Valine-Citrulline-PABC): A dipeptide (Val-Cit) linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer. This unit is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside tumor cells. This ensures targeted release of the cytotoxic payload.
-
NB (Payload Attachment Site): This represents the point of attachment for a cytotoxic drug.
Q2: Why is optimizing the Drug-to-Antibody Ratio (DAR) a critical quality attribute?
A2: The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that directly impacts the ADC's efficacy, toxicity, and pharmacokinetics.
-
Low DAR: May result in reduced potency of the ADC.
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.
Q3: What are the primary methods for analyzing the DAR of an ADC synthesized with this compound?
A3: The most common analytical techniques for DAR determination are:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved and quantified.
-
Mass Spectrometry (MS): Techniques like native MS and LC-MS can provide precise mass measurements of the intact ADC, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.
Q4: What factors can influence the final DAR during conjugation with this compound?
A4: Several factors can significantly impact the final DAR:
-
Molar ratio of linker-payload to antibody: Increasing the molar excess of the this compound-payload will generally lead to a higher DAR.
-
Antibody reduction conditions: The extent of reduction of interchain disulfide bonds in the antibody determines the number of available free thiol groups for conjugation.
-
Reaction pH: The thiol-maleimide conjugation reaction is most efficient at a pH between 6.5 and 7.5.
-
Reaction time and temperature: These parameters can affect the completeness of the conjugation reaction.
-
Purity of reactants: The purity of the antibody and the linker-payload conjugate is crucial for consistent results.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of DAR with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Incomplete antibody reduction: Not enough free thiol groups are available for conjugation. 2. Insufficient molar ratio of linker-payload: Not enough linker-payload is present to drive the reaction to the desired DAR. 3. Suboptimal reaction pH: The pH is outside the optimal range of 6.5-7.5 for the maleimide-thiol reaction. 4. Degraded linker-payload: The maleimide group is susceptible to hydrolysis. | 1. Optimize reduction: Increase the concentration of the reducing agent (e.g., TCEP or DTT) or extend the reduction time. Ensure the reducing agent is fresh. 2. Increase molar ratio: Perform a titration of the linker-payload to antibody molar ratio to find the optimal concentration for your desired DAR. 3. Adjust pH: Ensure the conjugation buffer is within the pH range of 6.5-7.5. 4. Use fresh linker-payload: Prepare a fresh solution of the this compound-payload before each conjugation. |
| High Average DAR & Aggregation | 1. Excessive antibody reduction: Too many disulfide bonds are reduced, leading to antibody fragmentation or instability. 2. High molar ratio of linker-payload: A large excess of the hydrophobic linker-payload can lead to high DAR species that are prone to aggregation. 3. Unfavorable buffer conditions: The buffer composition may not be suitable for maintaining the stability of the ADC. | 1. Control reduction: Carefully control the concentration of the reducing agent and the reaction time to achieve partial reduction. 2. Reduce molar ratio: Lower the molar excess of the linker-payload in the conjugation reaction. 3. Optimize buffer: Screen different buffer formulations, including the use of excipients like sucrose or polysorbate, to improve ADC solubility and stability. |
| Inconsistent DAR between batches | 1. Variability in antibody reduction: Inconsistent reduction leads to a variable number of available thiols. 2. Inaccurate quantification of reactants: Errors in measuring the concentration of the antibody or linker-payload. 3. Reaction parameter drift: Minor changes in pH, temperature, or reaction time between batches. | 1. Standardize reduction protocol: Precisely control the amount of reducing agent, temperature, and incubation time. 2. Verify concentrations: Accurately measure the concentrations of the antibody and linker-payload stock solutions before each use. 3. Maintain consistent conditions: Ensure all reaction parameters are kept constant for each batch. |
| Premature Drug Release in Mouse Plasma | 1. Cleavage by mouse carboxylesterases: The Val-Cit linker can be susceptible to cleavage by mouse carboxylesterase Ces1c, which is more abundant in mouse plasma than in human plasma. | 1. In vitro plasma stability assay: Incubate the ADC in mouse plasma and monitor for drug release over time. 2. Consider linker modification: For preclinical mouse studies, a linker with enhanced stability in mouse plasma, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, may be necessary. |
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the average DAR. These are illustrative examples, and optimal conditions should be determined empirically for each specific antibody and payload.
Table 1: Effect of Linker-Payload to Antibody Molar Ratio on Average DAR
| Molar Ratio (Linker-Payload : Antibody) | Average DAR | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 |
| 3:1 | 2.5 | 15 | 60 | 20 | 5 | 0 |
| 5:1 | 3.8 | 5 | 25 | 50 | 15 | 5 |
| 8:1 | 5.2 | 2 | 10 | 30 | 40 | 18 |
| 10:1 | 6.5 | 1 | 5 | 15 | 45 | 34 |
Table 2: Effect of Reducing Agent (TCEP) Concentration on Average DAR
| TCEP to Antibody Molar Ratio | Average DAR | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 |
| 2.5:1 | 3.5 | 8 | 30 | 52 | 8 | 2 |
| 3.0:1 | 3.9 | 4 | 24 | 54 | 14 | 4 |
| 3.5:1 | 4.2 | 3 | 20 | 50 | 20 | 7 |
| 4.0:1 | 4.8 | 2 | 15 | 40 | 30 | 13 |
Experimental Protocols
Protocol 1: General Procedure for Antibody Reduction and Conjugation with this compound-Payload
This protocol describes a general method for conjugating a maleimide-activated payload to an antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
This compound-payload conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.
-
-
Antibody Reduction:
-
Add a calculated amount of reducing agent (e.g., 3-5 molar equivalents of TCEP per mAb) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Conjugation:
-
Immediately after reduction, add the this compound-payload solution to the reduced antibody at a desired molar ratio (e.g., 5-10 fold molar excess of payload over antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.
-
-
Quenching:
-
Add an excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted payload, quenching reagent, and other impurities using size-exclusion chromatography (SEC) or a similar method.
-
-
Characterization:
-
Analyze the purified ADC for average DAR, aggregation, and purity using HIC and/or LC-MS.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (unconjugated antibody will elute first, followed by species with increasing DAR).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Visualizations
Caption: Workflow for ADC synthesis and DAR optimization.
Caption: Impact of DAR on ADC properties.
References
Technical Support Center: Preventing Aggregation of ADCs with Mal-PEG2-VCP-NB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues when developing Antibody-Drug Conjugates (ADCs) using the Mal-PEG2-VCP-NB linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key components?
This compound is a cleavable ADC linker. Its components are:
-
Mal (Maleimide): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer designed to improve the solubility of the ADC and reduce the risk of aggregation.
-
VCP (Valine-Citrulline-PABC): This is understood to be a Valine-Citrulline dipeptide linked to a p-aminobenzylcarbamate (PABC) self-immolative spacer. This sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, ensuring targeted payload release.[1][2]
-
NB: This portion of the name likely refers to the functional group for attaching the cytotoxic payload.
Q2: How does the this compound linker help in preventing ADC aggregation?
The primary feature for preventing aggregation is the hydrophilic PEG2 spacer.[] Hydrophobic interactions between the cytotoxic payload and the antibody surface are a major cause of ADC aggregation. The PEG spacer helps to shield these hydrophobic regions, increasing the overall solubility of the ADC and reducing the propensity for self-association.
Q3: What is the cleavage mechanism of the VCP component and why is it important?
The Valine-Citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by the lysosomal protease Cathepsin B.[1][4] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, Cathepsin B cleaves the linker, initiating the release of the cytotoxic payload in its active form. This targeted release mechanism minimizes off-target toxicity.
Q4: What are the best practices for storing and handling this compound?
To maintain the reactivity of the maleimide group, the following storage and handling procedures are recommended:
-
Storage: Store the lyophilized powder at -20°C or -80°C, desiccated and protected from light.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare stock solutions in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Use freshly prepared maleimide solutions for conjugation, as the maleimide ring is susceptible to hydrolysis, especially at pH > 7.5.
-
Troubleshooting Guide: ADC Aggregation
This guide addresses common aggregation issues encountered during ADC synthesis with this compound.
Issue 1: High levels of aggregation observed immediately after conjugation reaction.
-
Potential Cause 1: Suboptimal Reaction Buffer pH.
-
Explanation: The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5. At pH > 7.5, the maleimide ring can hydrolyze, rendering it inactive, and side reactions with amines can occur. At pH < 6.5, the conjugation reaction is significantly slower.
-
Solution: Ensure the conjugation buffer is maintained within the pH 6.5-7.5 range. Use a well-buffered system such as phosphate or HEPES buffer.
-
-
Potential Cause 2: High concentration of the ADC during conjugation.
-
Explanation: Higher protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.
-
Solution: If aggregation is observed, try reducing the antibody concentration during the conjugation step.
-
-
Potential Cause 3: Presence of organic solvent.
-
Explanation: While a small amount of an organic solvent like DMSO is necessary to dissolve the this compound linker, high concentrations can denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
-
Issue 2: Increased aggregation during and after purification.
-
Potential Cause 1: Shear stress during purification.
-
Explanation: High shear forces from vigorous mixing, pumping, or certain filtration methods can induce protein denaturation and aggregation.
-
Solution: Use gentle mixing methods. When using chromatography systems, optimize flow rates to minimize shear stress.
-
-
Potential Cause 2: Inappropriate purification buffer.
-
Explanation: The buffer used for purification (e.g., in Size Exclusion Chromatography - SEC) needs to be optimized for the stability of the final ADC.
-
Solution: Screen different buffer formulations for the purification and final storage of the ADC. Key parameters to consider are pH, ionic strength, and the inclusion of excipients.
-
-
Potential Cause 3: Non-specific interactions with chromatography media.
-
Explanation: ADCs, being more hydrophobic than the parent antibodies, can sometimes interact non-specifically with chromatography columns, leading to peak tailing and potential aggregation.
-
Solution: For SEC, ensure the mobile phase has an appropriate salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions. If issues persist, consider screening different SEC columns with different base materials.
-
Issue 3: Aggregation upon storage or freeze-thaw cycles.
-
Potential Cause 1: Inadequate formulation.
-
Explanation: The final formulation buffer may not be providing sufficient stability for long-term storage or the stresses of freezing and thawing.
-
Solution: Perform a formulation screening study to identify the optimal buffer conditions. This may involve varying the pH and including excipients such as:
-
Cryoprotectants: Sucrose or trehalose to protect against freeze-thaw stress.
-
Surfactants: Polysorbate 20 or 80 to prevent surface-induced aggregation.
-
-
-
Potential Cause 2: Repeated freeze-thaw cycles.
-
Explanation: Each freeze-thaw cycle can induce stress on the ADC, leading to a gradual increase in aggregation.
-
Solution: Aliquot the purified ADC into single-use volumes before freezing to avoid multiple freeze-thaw cycles.
-
Data Presentation: Key Parameters to Mitigate ADC Aggregation
The following table summarizes critical parameters that can be optimized to minimize ADC aggregation.
| Parameter | Recommended Range/Condition | Rationale |
| Conjugation pH | 6.5 - 7.5 | Optimizes maleimide-thiol reaction specificity and minimizes maleimide hydrolysis. |
| Antibody Concentration | 1 - 10 mg/mL | Lower concentrations can reduce the rate of intermolecular interactions leading to aggregation. |
| Organic Solvent (e.g., DMSO) | < 10% (v/v) | Minimizes the risk of antibody denaturation. |
| Temperature | 4°C to Room Temperature | Lower temperatures generally slow down aggregation processes. |
| Excipients in Formulation | Varies (e.g., 5-10% Sucrose, 0.01-0.05% Polysorbate 20) | Cryoprotectants stabilize during freezing, and surfactants prevent surface adsorption and aggregation. |
| Storage pH | 5.0 - 7.0 (Antibody dependent) | The optimal storage pH should be determined for each specific ADC, often slightly acidic. |
Experimental Protocols
Protocol: Cysteine-Directed ADC Conjugation with this compound
This protocol provides a general framework. Optimization will be required for specific antibodies and payloads.
1. Antibody Reduction
-
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).
-
Reaction Buffer: Phosphate buffer (50 mM), NaCl (50 mM), EDTA (2 mM), pH 7.0.
-
-
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a calculated molar excess of TCEP to the antibody solution (a starting point is a 10-20 fold molar excess per antibody).
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to the Reaction Buffer.
-
2. Conjugation Reaction
-
Objective: To conjugate the this compound-payload to the reduced antibody.
-
Materials:
-
Reduced mAb from Step 1.
-
This compound-payload, dissolved in anhydrous DMSO.
-
Quenching solution: N-acetylcysteine or cysteine solution (e.g., 1 M).
-
-
Procedure:
-
Adjust the concentration of the reduced mAb to 2-5 mg/mL in the Reaction Buffer.
-
Prepare the this compound-payload solution in DMSO.
-
Add the linker-payload solution to the reduced mAb solution. A common starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups. Ensure the final DMSO concentration is <10%.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
Quench the reaction by adding an excess of the quenching solution (e.g., 10-fold molar excess over the linker-payload) to react with any unreacted maleimide groups.
-
3. ADC Purification
-
Objective: To remove unreacted linker-payload, quenching agent, and any aggregates.
-
Method: Size Exclusion Chromatography (SEC) is a common method for purifying the ADC monomer.
-
Procedure:
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the ADC monomer peak.
-
Pool the relevant fractions and concentrate if necessary.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Visualizations
References
Technical Support Center: Enhancing Mal-PEG2-VCP-NB ADC Stability in Plasma
Welcome to the technical support center for troubleshooting and improving the plasma stability of your Maleimide-PEG2-Val-Cit-PABC-Nitrobenzene (Mal-PEG2-VCP-NB) Antibody-Drug Conjugate (ADC). This resource provides in-depth guidance to researchers, scientists, and drug development professionals encountering stability challenges during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with your this compound ADC in a question-and-answer format.
Q1: I am observing significant payload loss from my this compound ADC during in vitro plasma incubation. What are the likely causes?
A1: Premature payload release in plasma with your ADC construct can primarily be attributed to two components of the linker system: the maleimide-thiol conjugate and the valine-citrulline (Val-Cit) peptide linker.
-
Maleimide Instability : The thiosuccinimide bond formed between the maleimide group and a cysteine residue on your antibody is susceptible to a retro-Michael reaction.[1][2][] This reaction is reversible and can lead to the detachment of the entire linker-payload from the antibody. The released maleimide-linker-payload can then react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity and reduced efficacy.[][4]
-
Peptide Linker Cleavage : The Val-Cit peptide sequence is designed to be cleaved by lysosomal proteases like Cathepsin B inside the target tumor cell. However, it can also be susceptible to premature cleavage by certain proteases present in plasma. For instance, some peptide linkers show instability in mouse plasma due to the activity of carboxylesterase 1C (Ces1C). Human neutrophil elastase has also been implicated in the premature cleavage of Val-Cit linkers, which can be a contributing factor to off-target toxicities like neutropenia.
Q2: How can I experimentally determine the point of failure in my linker?
A2: To pinpoint the source of instability, you can employ a combination of analytical techniques, primarily centered around Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Intact ADC Analysis : Incubate your ADC in plasma over a time course. At each time point, analyze the intact ADC using LC-MS. A decrease in the average Drug-to-Antibody Ratio (DAR) over time indicates payload loss.
-
Released Payload Analysis : In parallel, analyze the plasma supernatant to detect and quantify the free payload and any linker-payload metabolites. This can help differentiate between linker cleavage and deconjugation.
-
Albumin Adduct Analysis : To specifically investigate retro-Michael reaction-mediated instability, you can use a two-step immunocapture LC-MS/MS approach. This method allows for the quantification of the payload that has migrated from the antibody to plasma proteins like albumin.
A logical workflow for troubleshooting is presented below:
Caption: Troubleshooting workflow for ADC instability.
Q3: What strategies can I implement to improve the stability of the maleimide linkage?
A3: The most effective strategy to combat the retro-Michael reaction is to promote the hydrolysis of the thiosuccinimide ring to a stable succinamic acid ring-opened form. This hydrolyzed product is resistant to deconjugation.
-
Post-conjugation Hydrolysis : After the initial conjugation reaction, you can introduce a hydrolysis step by increasing the pH of the reaction mixture to 8.5-9.0 and incubating for a period of time.
-
Self-Hydrolyzing Maleimides : Incorporate maleimide derivatives designed for rapid hydrolysis at neutral pH. This can be achieved by adding a basic amino group adjacent to the maleimide, which provides intramolecular catalysis of the hydrolysis reaction.
-
PEGylation : The inclusion of a Polyethylene Glycol (PEG) spacer, such as the PEG2 in your construct, can enhance the rate of hydrolysis. The oxygen atoms in the PEG chain are thought to coordinate water molecules, facilitating the attack on the carbonyl group of the maleimide.
Q4: My ADC seems stable in human plasma but shows significant instability in mouse plasma. Why is this and how can I address it?
A4: This species-specific instability is a known challenge for ADCs with Val-Cit linkers. Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1c), which can efficiently cleave the peptide linker, leading to premature payload release. This can complicate the preclinical evaluation of your ADC in mouse models.
To address this, you can consider the following:
-
Linker Modification : Explore alternative peptide sequences that are less susceptible to Ces1c cleavage while retaining sensitivity to lysosomal proteases. For example, replacing valine or modifying the P1 position of the peptide can enhance stability in mouse plasma.
-
Use of Ces1c Knockout Mice : For in vivo studies, using Ces1c knockout mice can provide a more accurate assessment of your ADC's performance, as the ADC will be significantly more stable in these models.
Comparative Stability of ADC Linker Components
The following table summarizes the relative stability of different linker components in plasma.
| Linker Component | Instability Mechanism | Relative Plasma Stability | Key Considerations |
| Thiosuccinimide (Maleimide-Cys) | Retro-Michael Reaction | Low to Moderate | Stability is highly dependent on the local chemical environment and can be significantly improved by hydrolysis of the succinimide ring. |
| Hydrolyzed Thiosuccinimide | - | High | The ring-opened structure is resistant to the retro-Michael reaction, leading to a much more stable conjugate. |
| Val-Cit Peptide | Enzymatic Cleavage (e.g., by Ces1c, neutrophil elastase) | Moderate to High (Human Plasma)Low (Mouse Plasma) | Shows good stability in human plasma but is susceptible to premature cleavage in rodent plasma. |
| Hydrazone | pH-dependent Hydrolysis | Low | Prone to hydrolysis even at neutral pH, leading to premature drug release. |
| Disulfide | Thiol Exchange | Low to Moderate | Can be cleaved by reducing agents in plasma like glutathione. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
Objective: To determine the in vitro stability of the this compound ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
This compound ADC
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Methodology:
-
Spike the ADC into pre-warmed plasma to a final concentration of 100 µg/mL. Also, prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect an aliquot of the plasma-ADC mixture.
-
Immediately analyze the samples by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time for each plasma species and the PBS control. A decrease in DAR over time indicates payload loss.
Caption: Workflow for in vitro plasma stability assay.
Protocol 2: Maleimide Stability Enhancement by Post-Conjugation Hydrolysis
Objective: To increase the stability of the maleimide-cysteine linkage by promoting the hydrolysis of the thiosuccinimide ring.
Materials:
-
Antibody solution
-
This compound linker-payload
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
High pH hydrolysis buffer (e.g., 50 mM Sodium Borate, pH 9.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system for purification
Methodology:
-
Reduction & Conjugation : Reduce the antibody's interchain disulfides under controlled conditions. Remove the reducing agent and add the this compound linker-payload (typically 5-10 molar excess) to the antibody solution in conjugation buffer.
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be maintained at a pH between 6.5 and 7.5.
-
Hydrolysis : After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0 by adding the high pH buffer or by buffer exchange.
-
Incubate for Hydrolysis : Incubate the mixture at room temperature for 1-2 hours to facilitate the hydrolysis of the thiosuccinimide ring.
-
Quenching & Purification : Quench any unreacted maleimide groups by adding a molar excess of N-acetylcysteine. Purify the ADC using SEC to remove excess linker-payload and other reagents, exchanging the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Characterization : Confirm the successful conjugation and determine the final DAR using methods like UV/Vis spectroscopy, Mass Spectrometry, or Hydrophobic Interaction Chromatography (HIC).
Caption: Protocol for enhancing maleimide stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Off-Target Cleavage of Valine-Citrulline (VC) Linkers in Antibody-Drug Conjugates (ADCs)
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the off-target cleavage of valine-citrulline (VC) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High levels of premature payload release in mouse plasma stability assays. | The VC linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[1][2][3][4][5] | Use Ces1C knockout mice for in vivo studies to confirm if Ces1C is the primary cause of instability.Consider modifying the linker. Introducing chemical modifications to the VC-PABC linker can reduce its susceptibility to Ces1C cleavage without significantly impacting intracellular processing by Cathepsin B.Evaluate alternative linker chemistries that are more stable in mouse plasma, such as triglycyl peptide linkers or glutamic acid-valine-citrulline (EVCit) linkers. |
| ADC shows instability in human plasma or in the presence of human neutrophils. | The VC linker can be cleaved by human neutrophil elastase (NE), potentially leading to off-target toxicity. | Incorporate a glutamic acid residue to create an EVCit linker, which has shown increased stability against neutrophil elastase-mediated degradation.Develop tandem-cleavage linkers where the dipeptide is sterically protected by a group like a glucuronide, which is removed in the lysosome before the dipeptide is exposed for cleavage. |
| Inconsistent results in in vitro plasma stability assays. | Assay conditions may be causing artificial degradation of the ADC, or there may be issues with sample handling. | Ensure that the pH (7.4) and temperature (37°C) of the incubation are at physiological levels.Include a control where the ADC is incubated in buffer alone to differentiate between plasma-mediated and inherent ADC instability.Immediately freeze collected aliquots at -80°C to halt further degradation. |
| Low or no signal in Cathepsin B cleavage assay. | The enzyme may be inactive, or the assay conditions may be suboptimal. | Confirm enzyme activity using a known positive control substrate.Ensure the assay buffer is at the optimal pH for Cathepsin B activity (typically pH 5.0-6.0).Optimize the incubation time to allow for sufficient cleavage. |
| ADC aggregation is observed during formulation or storage. | High hydrophobicity of the payload can lead to ADC aggregation, which can affect stability and pharmacokinetic properties. The Val-Cit p-aminobenzylcarbamate (PAB) linker itself can be hydrophobic. | Consider linker modifications that increase hydrophilicity, such as incorporating glutamic acid.Varying the drug-to-antibody ratio (DAR) can sometimes mitigate aggregation issues. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the off-target cleavage of VC linkers?
A1: The primary enzymes responsible for off-target cleavage of VC linkers are carboxylesterase 1C (Ces1C) in mice and human neutrophil elastase. These enzymes can prematurely release the cytotoxic payload in circulation, leading to potential off-target toxicity and reduced therapeutic efficacy.
Q2: How does off-target cleavage of the VC linker impact the therapeutic index of an ADC?
A2: Off-target cleavage reduces the therapeutic index by causing premature release of the cytotoxic payload into systemic circulation. This can lead to off-target toxicities, such as neutropenia, and a decrease in the amount of payload delivered to the tumor, thereby reducing the ADC's efficacy.
Q3: What is the intended mechanism of cleavage for VC linkers?
A3: VC linkers are designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is overexpressed in many tumor cells. After the ADC is internalized by the target cancer cell, it is trafficked to the lysosome where Cathepsin B cleaves the linker, releasing the cytotoxic payload inside the cell.
Q4: Are there alternative cleavable linkers that are more stable in plasma?
A4: Yes, several alternative cleavable linkers have been developed to improve plasma stability. These include:
-
Glutamic acid-valine-citrulline (EVCit) linkers: These have shown enhanced stability in mouse plasma and resistance to neutrophil elastase.
-
Triglycyl peptide linkers: These have demonstrated high stability in mouse plasma.
-
Sulfatase-cleavable linkers: These have shown high plasma stability compared to Val-Ala and Val-Cit linkers.
Q5: How can I assess the stability of my ADC with a VC linker?
A5: The stability of an ADC with a VC linker can be assessed through in vitro and in vivo studies. A common in vitro method is a plasma stability assay where the ADC is incubated in plasma at 37°C, and aliquots are taken at various time points to measure the amount of intact ADC and released payload. In vivo stability is typically evaluated through pharmacokinetic (PK) studies in animal models, where concentrations of total antibody, intact ADC, and free payload are measured over time.
Quantitative Data Summary
The following table summarizes the stability of different linker types in plasma.
| Linker Type | Plasma Source | Stability Metric (Half-life, % Cleavage) | Reference |
| Val-Cit (VC) | Mouse | Can be unstable due to Ces1C activity. | |
| Val-Cit (VC) | Human, Cynomolgus Monkey | Generally stable. | |
| Glutamic acid-valine-citrulline (EVCit) | Mouse | Shows almost no premature cleavage. | |
| Sulfatase-cleavable | Mouse | High stability (over 7 days). | |
| Val-Ala | Mouse | Hydrolyzed within 1 hour. | |
| Glutamic acid-glycine-citrulline (EGCit) | Mouse | Almost no linker cleavage after 14 days. | |
| Val-Cit (VCit) | Mouse | Approximately 40% loss after 14 days. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC over time.
Materials:
-
ADC of interest
-
Control ADC with a known stable linker
-
Freshly prepared plasma (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
-
-80°C freezer
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
ADC Capture: Thaw the plasma samples. Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.
-
Washing: Wash the captured ADC to remove plasma proteins.
-
Elution: Elute the ADC from the affinity matrix.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a linker to cleavage by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker conjugated to a fluorophore (e.g., AMC or AFC)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation: Prepare a stock solution of the fluorescently labeled peptide linker in a suitable solvent (e.g., DMSO). Prepare a working solution of Cathepsin B in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the peptide linker substrate, and finally the Cathepsin B working solution to initiate the reaction. Include negative controls (no enzyme) and positive controls (a known Cathepsin B substrate).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at various time points (for a kinetic assay) or at a single endpoint.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the fluorescence intensity over time to determine the rate of cleavage.
Visualizations
Caption: Off-target cleavage of VC linkers by neutrophil elastase and mouse Ces1C.
Caption: Experimental workflow for evaluating ADC linker stability in vitro and in vivo.
Caption: A decision tree for troubleshooting premature payload release from VC-ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Mal-PEG2-VCP-NB for Homogeneous ADC Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of the Mal-PEG2-VCP-NB linker in Antibody-Drug Conjugate (ADC) development. Our goal is to help you minimize ADC heterogeneity and achieve consistent, reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to your antibody.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody disulfide bonds. | Ensure complete removal of any substances that may interfere with the reducing agent. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature. Verify the concentration of the antibody and reducing agent before use.[1][2] |
| Instability of the maleimide group. | Use freshly prepared this compound solution for conjugation. Avoid repeated freeze-thaw cycles of the linker stock solution. Ensure the storage conditions are as recommended (-20°C or -80°C).[3][4] | |
| Suboptimal reaction pH. | The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5.[5] Ensure your conjugation buffer is within this range. Buffers with pH below 6.5 can significantly slow down the reaction rate. | |
| High DAR and ADC Aggregation | Over-reduction of the antibody, exposing intra-chain disulfides. | Decrease the concentration of the reducing agent or shorten the reduction time. Perform the reduction at a lower temperature. |
| Hydrophobicity of the drug-linker complex. | The PEG2 component of the linker is designed to increase hydrophilicity. However, if the payload is highly hydrophobic, aggregation can still occur at high DARs. Consider optimizing the stoichiometry of the linker to the antibody to target a lower average DAR. The use of solubility-enhancing excipients in the final formulation may also be beneficial. | |
| Inefficient removal of excess drug-linker. | Optimize the purification method (e.g., size-exclusion chromatography, dialysis) to effectively remove unconjugated drug-linker. | |
| Inconsistent Batch-to-Batch DAR | Variability in the number of available thiol groups. | Precisely control the reduction conditions (reagent concentration, time, temperature). Quantify the number of free thiols after reduction and before conjugation using Ellman's reagent (DTNB). |
| Instability of the this compound stock solution. | Prepare fresh stock solutions of the linker for each conjugation reaction or aliquot and store at -80°C for long-term use. | |
| Premature Drug Release (Instability in Plasma) | Instability of the thiosuccinimide bond formed by the maleimide-thiol reaction. | The maleimide-thiol linkage can undergo a retro-Michael reaction, leading to drug deconjugation. While this compound is designed for stability, ensure that the final ADC is stored in a slightly acidic buffer (pH 6.0-6.5) if long-term stability is a concern. |
| Cleavage of the VCP linker by non-target proteases. | The valine-citrulline (VC) peptide in the VCP linker is designed to be cleaved by lysosomal proteases like Cathepsin B. Premature cleavage in circulation is generally low but can be payload-dependent. If this is suspected, analysis of plasma samples for free drug can confirm this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1:
-
Mal (Maleimide): This group reacts specifically with free thiol (sulfhydryl) groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable covalent bond.
-
PEG2 (Polyethylene Glycol, 2 units): The PEG spacer enhances the hydrophilicity of the linker-payload complex. This can improve the solubility of the resulting ADC, reduce aggregation, and potentially improve its pharmacokinetic properties.
-
VCP (Valine-Citrulline-p-aminobenzylcarbamate): This is a protease-cleavable dipeptide linker. The valine-citrulline (VC) moiety is specifically recognized and cleaved by lysosomal enzymes, most notably Cathepsin B, which are abundant inside tumor cells. This ensures that the cytotoxic payload is released intracellularly at the target site. The p-aminobenzylcarbamate (PABC) acts as a self-immolative spacer, which spontaneously releases the payload after the VC peptide is cleaved.
-
NB (Norbornene): The norbornene group is not part of the core linker structure for standard conjugation but may be included for specific, advanced applications such as bioorthogonal chemistry. For most ADC applications focusing on the maleimide group, the NB moiety is not directly involved in the conjugation to the antibody.
Q2: How does this compound help in reducing ADC heterogeneity?
A2: this compound itself does not inherently reduce heterogeneity. The homogeneity of the final ADC product is primarily determined by the conjugation strategy. When used in a cysteine-based conjugation approach with controlled reduction of the antibody's interchain disulfide bonds, a more homogeneous ADC with a defined drug-to-antibody ratio (DAR) can be achieved compared to lysine-based conjugation. By carefully controlling the reduction step to generate a specific number of free thiols (e.g., 2, 4, or 8), you can control the number of drug-linker molecules that attach to each antibody, thus narrowing the DAR distribution.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) to aim for?
A3: The optimal DAR is a balance between efficacy and safety and is specific to the antibody, payload, and target antigen. Generally, a DAR of 2 to 4 is considered ideal for many ADCs. Higher DARs can lead to increased hydrophobicity, aggregation, and faster clearance from circulation, potentially reducing the therapeutic window. It is recommended to empirically determine the optimal DAR for your specific ADC through in vitro and in vivo studies.
Q4: What analytical techniques are recommended for characterizing my ADC conjugated with this compound?
A4: A combination of techniques is essential for comprehensive characterization:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the DAR distribution and calculating the average DAR for cysteine-linked ADCs.
-
Mass Spectrometry (MS): Native MS can be used to determine the DAR of the intact ADC, while LC-MS of the reduced antibody chains can confirm the location of conjugation.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the ADC preparation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to quantify the amount of free drug-linker in the final product.
Experimental Protocols
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
-
Preparation:
-
Prepare a solution of your antibody in a suitable buffer (e.g., PBS, pH 7.4). The concentration should typically be between 2-10 mg/mL.
-
Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), in water.
-
-
Reduction Reaction:
-
Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction and the resulting number of free thiols. A common starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-90 minutes). These parameters should be optimized for your specific antibody.
-
-
Purification of Reduced Antibody:
-
Immediately after reduction, remove the excess reducing agent. This is critical to prevent it from reacting with the maleimide linker.
-
Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2) to perform buffer exchange and remove the reducing agent.
-
Collect the fractions containing the purified, reduced antibody.
-
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Preparation:
-
Dissolve the this compound-payload conjugate in a minimal amount of an organic solvent like DMSO to prepare a concentrated stock solution.
-
The purified reduced antibody should be in the conjugation buffer at a concentration of 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per free thiol is a common starting point.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
After the incubation, quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetylcysteine or cysteine, in a 2-5 fold molar excess over the initial amount of maleimide linker.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The purification buffer should be suitable for the final formulation of your ADC (e.g., PBS, pH 6.5).
-
Quantitative Data Summary
The following tables provide representative data that can be expected when optimizing the conjugation of this compound. The exact values will vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Effect of Reducing Agent Concentration on DAR
| Molar Ratio (TCEP:Antibody) | Average DAR (by HIC) | % Unconjugated Antibody | % Aggregates (by SEC) |
| 2:1 | 1.8 | 15.2 | 1.1 |
| 4:1 | 3.6 | 3.5 | 1.5 |
| 8:1 | 6.2 | <1 | 4.8 |
| 12:1 | 7.5 | <1 | 9.3 |
Table 2: Effect of Drug-Linker Stoichiometry on Conjugation Efficiency
| Molar Ratio (Linker:Thiol) | Average DAR (by HIC) | Conjugation Efficiency (%) | Residual Free Drug-Linker (%) |
| 3:1 | 3.2 | 80 | 20 |
| 5:1 | 3.8 | 95 | 5 |
| 10:1 | 3.9 | 98 | 2 |
| 15:1 | 3.9 | 98 | 2 |
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kinampark.com [kinampark.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: Improving the Solubility of Mal-PEG2-VCP-NB ADCs
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility and aggregation challenges encountered with Maleimide-PEG2-Val-Cit-PAB-Neratinib Antibody-Drug Conjugates (Mal-PEG2-VCP-NB ADCs).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of poor solubility and aggregation for my this compound ADC?
Poor solubility and aggregation are common challenges in ADC development, primarily driven by the physicochemical properties of the conjugated payload and the overall molecular structure. For your specific ADC, the key contributors are:
-
High Hydrophobicity of Neratinib (NB): The payload, Neratinib, is an intrinsically hydrophobic small molecule.[1] Covalently attaching multiple Neratinib molecules to the antibody significantly increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation and precipitation.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic Neratinib molecules per antibody. While a high DAR is often sought for greater potency, it is a primary driver of aggregation and reduced solubility. Preclinical studies for other ADCs suggest that while potency can increase with DAR, conjugates with very high DARs (e.g., >8) may suffer from faster clearance and decreased efficacy.
-
Suboptimal Formulation Conditions: The buffer pH, ionic strength, and absence of stabilizing excipients can significantly impact ADC stability. If the formulation pH is close to the antibody's isoelectric point (pI), the net neutral charge can minimize intermolecular repulsion and increase the propensity for aggregation.
-
Inter-ADC Interactions: The maleimide linker, while effective for conjugation, can sometimes lead to the formation of cross-linked species if not properly controlled, contributing to aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect the solubility of my ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the hydrophobicity and aggregation propensity of an ADC. As the DAR increases, the percentage of high molecular weight (HMW) species, or aggregates, typically rises. This is because the addition of each hydrophobic payload molecule creates more patches on the antibody surface that can interact with other ADC molecules.
Below is a table summarizing typical data from a study comparing aggregation levels at different average DAR values for a model ADC, as measured by Size Exclusion Chromatography (SEC).
| Average DAR | ADC Concentration (mg/mL) | % Monomer | % High Molecular Weight (HMW) Aggregates | Visual Observation |
| 2.1 | 10 | 98.5% | 1.5% | Clear Solution |
| 4.3 | 10 | 94.2% | 5.8% | Clear, slightly viscous |
| 6.8 | 10 | 85.1% | 14.9% | Slight opalescence |
| 8.2 | 10 | 72.5% | 27.5% | Visible precipitation after 24h |
This is illustrative data based on general ADC principles.
Q3: My purified ADC precipitates during storage. What storage and formulation conditions are recommended?
Precipitation during storage is a clear indicator of ADC instability. Most ADCs for clinical use are manufactured as a lyophilized (freeze-dried) powder for improved long-term stability. For liquid formulations, careful selection of excipients is crucial.
Recommended Storage & Formulation Strategies:
-
Buffer System: Use a buffer system that maintains a pH well away from the ADC's isoelectric point (pI) to ensure colloidal stability. Histidine and citrate buffers are commonly used.
-
Excipients:
-
Surfactants: Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (typically at 0.01% - 0.05%) to prevent surface-induced denaturation and aggregation.
-
Bulking Agents/Cryoprotectants: For frozen or lyophilized formulations, use stabilizers like sucrose or trehalose to protect the ADC during freeze-thaw cycles and drying stress.
-
-
Temperature: Store liquid formulations at 2-8°C and lyophilized powders at -20°C or below. Avoid repeated freeze-thaw cycles for liquid samples, which can promote aggregation.
-
Light Protection: Some payloads can be sensitive to light. Store ADC solutions in amber vials or protected from light to prevent photodegradation.
Q4: I am observing aggregation during the conjugation process itself. How can I mitigate this?
Aggregation during conjugation is often caused by the addition of the hydrophobic drug-linker and the organic co-solvents required to dissolve it.
-
Optimize Co-solvent Addition: Add the drug-linker solution (e.g., in DMSO) to the antibody solution slowly and with gentle, controlled mixing. This prevents localized high concentrations of the hydrophobic compound and solvent, which can cause immediate precipitation.
-
Reaction Buffer pH: The pH of the conjugation buffer can influence the reactivity of the maleimide group and the stability of the antibody. A pH range of 6.5-7.5 is typical for cysteine conjugation. It is critical to screen this parameter.
-
Consider Immobilization: Advanced techniques involve immobilizing the antibody on a solid support resin during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating as the hydrophobic payload is added.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols to systematically address common solubility problems.
Problem 1: ADC Aggregation and Precipitation in Formulation
Solution: Screen different formulation buffers and excipients to identify conditions that maximize ADC solubility and stability.
Objective: To identify an optimal buffer system and excipient combination that minimizes aggregation of the this compound ADC.
Methodology:
-
Prepare Buffers: Prepare a panel of pharmaceutically relevant buffers (e.g., 20 mM Citrate, 20 mM Histidine, 20 mM Acetate) at different pH levels (e.g., 5.0, 5.5, 6.0, 6.5).
-
ADC Diafiltration: Diafilter the purified ADC into each of the candidate buffers to a final concentration of 5 mg/mL.
-
Excipient Addition: For each buffer condition, create sub-groups by adding stabilizing excipients. A common starting point is:
-
No excipient (control)
-
0.02% Polysorbate 80
-
5% Sucrose
-
0.02% Polysorbate 80 + 5% Sucrose
-
-
Incubation & Stress: Aliquot the samples into sterile, low-binding tubes. Store one set of samples at 4°C (for long-term stability) and another set at 40°C for an accelerated stability study (e.g., 1-2 weeks).
-
Analysis: Analyze the samples at initial, 1-week, and 2-week time points using the methods below.
Analytical Methods:
-
Visual Inspection: Check for turbidity, opalescence, or visible precipitation.
-
Size Exclusion Chromatography (SEC-HPLC): This is the primary method for quantifying soluble aggregates. (See Protocol 1.2 for a detailed SEC method).
-
Dynamic Light Scattering (DLS): Can be used to detect the formation of sub-visible aggregates and determine the hydrodynamic radius of the ADC.
Objective: To separate and quantify high molecular weight (HMW) species from the monomeric ADC.
Materials & Equipment:
-
HPLC system with a UV detector (280 nm)
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: A physiological pH buffer, such as 150 mM Sodium Phosphate, pH 7.0.
-
ADC samples from the formulation screen.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a standardized amount (e.g., 20 µg) of the ADC sample.
-
Run the method for a sufficient time to allow for the elution of both aggregates (which elute first) and the monomer peak.
-
Integrate the peak areas corresponding to the HMW species and the monomer.
-
Calculate the percentage of aggregates: % Aggregates = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Illustrative Data: The following table shows example results from a formulation screen analyzed by SEC after 2 weeks of storage at 40°C.
| Buffer (20 mM) | pH | Excipients | % HMW Aggregates |
| Acetate | 5.0 | None | 18.5% |
| Histidine | 6.0 | None | 12.3% |
| Histidine | 6.0 | 0.02% Polysorbate 80 | 7.1% |
| Histidine | 6.0 | 0.02% Polysorbate 80 + 5% Sucrose | 3.2% |
| Citrate | 6.5 | None | 15.8% |
| Citrate | 6.5 | 0.02% Polysorbate 80 + 5% Sucrose | 6.5% |
This is illustrative data. The optimal formulation must be determined empirically.
Logical Flow for Excipient Selection
Caption: Logical workflow for selecting optimal formulation excipients.
Problem 2: Product Instability During Long-Term Storage
Solution: Develop a lyophilization (freeze-drying) cycle to create a stable, solid-state product. Lyophilization is the preferred method for ensuring the long-term stability of complex biologics like ADCs.
Objective: To develop a robust lyophilization cycle that produces a well-formed, stable cake and preserves the integrity of the this compound ADC.
Methodology: This protocol outlines the key phases. Specific temperatures and durations must be optimized for your specific formulation (determined in Protocol 1.1, typically containing a cryoprotectant like sucrose).
-
Formulation: Prepare the ADC in the optimized buffer containing a cryoprotectant (e.g., 20 mM Histidine, pH 6.0, 5% Sucrose, 0.02% Polysorbate 80).
-
Filling: Dispense the liquid ADC into lyophilization vials and partially insert stoppers.
-
Freezing Phase:
-
Load vials onto the lyophilizer shelf.
-
Cool the shelves to a temperature well below the formulation's glass transition temperature (Tg'), typically -40°C to -50°C.
-
Hold at this temperature to ensure complete freezing of the product.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to create a vacuum (e.g., 100 mTorr).
-
Slowly raise the shelf temperature (e.g., to -10°C) to provide energy for the ice to sublimate directly into vapor. The product temperature must remain below its critical collapse temperature. This is the longest phase of the cycle.
-
-
Secondary Drying (Desorption):
-
After all ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) and maintain the vacuum.
-
This phase removes residual, unfrozen water molecules bound to the product, which is critical for long-term stability.
-
-
Stoppering and Sealing: Once secondary drying is complete, the chamber is backfilled with an inert gas (e.g., Nitrogen), and the vials are fully stoppered under vacuum and sealed.
Workflow for Lyophilization Cycle Development
Caption: Key phases in a typical lyophilization cycle development workflow.
References
Technical Support Center: Characterization of Mal-PEG2-VCP-NB ADCs
Here is a technical support center with troubleshooting guides and FAQs for analytical issues in characterizing Mal-PEG2-VCP-NB ADCs.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical characterization of Antibody-Drug Conjugates (ADCs) utilizing the Maleimide-PEG2-Valine-Citrulline-PABC linker system.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor for a this compound ADC?
The primary CQAs for this type of ADC include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, the amount of unconjugated antibody, and the in vitro stability of the linker-drug.[1][2] Monitoring these attributes is essential for ensuring the efficacy, safety, and consistency of the ADC.[1]
Q2: Why is my maleimide-conjugated ADC losing its payload over time?
The thioether bond formed between the maleimide group and an antibody cysteine is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin or glutathione in plasma.[][4] This reaction is a reversal of the initial conjugation, leading to premature drug release. The stability of this linkage is a known challenge with maleimide-based ADCs.
Q3: How can the stability of the maleimide linkage be improved?
Stability can be enhanced through the hydrolysis of the succinimide ring to form a more stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction. However, this hydrolysis can be slow and the ring can partially close again under certain pH conditions, so monitoring this equilibrium is important.
Q4: What is the purpose of the VCP (Valine-Citrulline-PABC) component in the linker?
The Valine-Citrulline dipeptide is designed as a substrate for Cathepsin B, a protease that is highly active inside the lysosomes of tumor cells. Upon internalization of the ADC into a target cell, Cathepsin B cleaves the linker at this site, releasing the cytotoxic payload. The PABC (p-aminobenzylcarbamate) group acts as a self-immolative spacer to ensure the released drug is in its active form.
Q5: My ADC shows increased aggregation compared to the naked antibody. Why?
The conjugation of a hydrophobic payload and linker can increase the overall hydrophobicity of the antibody, leading to a higher propensity for aggregation. This is a common issue with ADCs and must be carefully monitored using techniques like Size Exclusion Chromatography (SEC). The PEG2 spacer in the linker is included partly to mitigate this by increasing hydrophilicity.
Section 2: Method-Specific Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
HIC is the primary method for determining the DAR and drug-load distribution by separating species based on hydrophobicity.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak resolution between DAR species | 1. Inappropriate salt concentration or gradient slope.2. Wrong choice of stationary phase. | 1. Optimize the salt gradient. A shallower gradient can improve resolution. Ammonium sulfate is a commonly used salt.2. Screen different HIC columns (e.g., Butyl, Phenyl) to find the one with the best selectivity for your ADC. |
| Peak tailing or broad peaks | 1. Secondary hydrophobic interactions with the column.2. On-column aggregation. | 1. Add a small amount of organic modifier (e.g., isopropanol) to the mobile phase, but be aware this can alter retention times.2. Lower the protein loading on the column. |
| Low recovery / ADC not eluting | 1. ADC is too hydrophobic for the selected column/mobile phase conditions. | 1. Use a less hydrophobic stationary phase.2. Decrease the starting salt concentration in the mobile phase. |
| Inconsistent retention times | 1. Fluctuations in mobile phase preparation or temperature. | 1. Ensure mobile phases are prepared consistently.2. Use a column thermostat to maintain a constant temperature. |
Size Exclusion Chromatography (SEC)
SEC is used to separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic radius.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing of the monomer peak | 1. Secondary hydrophobic interactions between the ADC's payload and the SEC stationary phase. | 1. Add an organic modifier (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase to disrupt these interactions.2. Increase the salt concentration of the mobile phase (e.g., up to 150 mM NaCl). |
| Appearance of new peaks during analysis | 1. On-column aggregation or dissociation of the ADC. | 1. Use a bio-inert HPLC system to prevent metal-induced interactions.2. Optimize mobile phase pH and composition to better stabilize the ADC. |
| Poor resolution between monomer and aggregate | 1. Inappropriate column pore size.2. Suboptimal flow rate. | 1. Ensure the column's pore size is suitable for separating large proteins (~300 Å is common for mAbs and ADCs).2. Lower the flow rate to improve resolution. |
Mass Spectrometry (MS)
MS provides an accurate mass of the intact ADC and its subunits, serving as an orthogonal method to confirm DAR and identify modifications.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Complex, uninterpretable spectrum | 1. High heterogeneity from multiple DAR species and glycosylation patterns. | 1. De-glycosylate the ADC using PNGase F prior to analysis to simplify the spectrum.2. For cysteine-linked ADCs, use native MS conditions (e.g., SEC-MS with ammonium acetate buffer) to prevent dissociation of non-covalently linked chains. |
| Low signal intensity or poor ionization | 1. Sample not sufficiently desalted.2. In-source fragmentation of the linker or payload. | 1. Ensure efficient online desalting (e.g., with SEC or a reversed-phase trap column).2. Optimize MS source conditions (e.g., reduce cone voltage) to minimize fragmentation. |
| Calculated DAR from MS does not match HIC | 1. Different ionization efficiencies for different DAR species.2. Incomplete deconvolution of the mass spectrum. | 1. Use the relative abundance from the deconvoluted spectrum; be aware that this is semi-quantitative.2. Optimize deconvolution parameters and ensure the algorithm correctly identifies all major glycoforms and drug-loaded species. |
Section 3: Key Experimental Protocols
Protocol 1: DAR Determination by HIC-HPLC
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 5% Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B
-
15-17 min: 100% B
-
17-18 min: 100-0% B
-
18-22 min: 0% B (re-equilibration).
-
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A. Inject 10 µL.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs for that species.
Protocol 2: Aggregation Analysis by SEC-HPLC
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol (Isopropanol percentage may need optimization).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 15 minutes (isocratic).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase. Inject 20 µL.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates) and the main monomer peak. Express the aggregate level as a percentage of the total peak area.
Protocol 3: In Vitro Linker Stability Assay (Plasma)
-
Objective: To assess the stability of the ADC and monitor payload release in plasma.
-
Procedure:
-
Incubate the ADC at a concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately stop the reaction by freezing the aliquot at -80°C.
-
-
Analysis:
-
Analyze the samples by HIC-HPLC (Protocol 1) to quantify the percentage of intact ADC remaining at each time point. A decrease in the average DAR over time indicates payload loss.
-
Alternatively, use LC-MS to identify and quantify both the intact ADC and any released drug-linker products.
-
-
Data Interpretation: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and half-life of the conjugate in plasma.
Section 4: Visual Diagrams and Workflows
Diagram 1: ADC Characterization Workflow
Caption: A typical analytical workflow for characterizing key quality attributes of an ADC.
Diagram 2: Maleimide Linkage Instability Pathway
Caption: Competing reaction pathways affecting the stability of maleimide-cysteine conjugation.
Diagram 3: HIC Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in HIC analysis of ADCs.
References
overcoming steric hindrance in Mal-PEG2-VCP-NB conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG2-VCP-NB conjugation, with a specific focus on overcoming challenges related to steric hindrance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the conjugation process and the specific challenges posed by the this compound linker.
???+ question "Q1: What is this compound and why is steric hindrance a common issue with it?"
???+ question "Q2: What are the typical signs of poor conjugation efficiency that might indicate steric hindrance?"
???+ question "Q3: Besides steric hindrance, what are other common reasons for low conjugation efficiency with maleimide chemistry?"
Section 2: Troubleshooting Guide for Low Conjugation Efficiency
This guide provides a systematic, question-and-answer approach to resolving low yields in your this compound conjugation experiments.
Problem: My Drug-to-Antibody Ratio (DAR) is consistently low.
???+ question "Q: What is the optimal pH for the conjugation and why is it so critical?" A: The optimal pH range is 6.5-7.5 .[1][2] This range represents a crucial balance:
- It is high enough to ensure a sufficient population of the reactive thiolate anion (-S⁻).
- It is low enough to minimize hydrolysis of the maleimide ring and prevent the competing reaction with primary amines (like the epsilon-amino group of lysine), which becomes significant above pH 7.5.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][2]
???+ question "Q: How can I optimize the molar ratio of the this compound linker to my antibody?" A: The ideal molar ratio is highly dependent on the specific antibody and the accessibility of the cysteine residues.
- Starting Point: For proteins, a 10- to 20-fold molar excess of the maleimide linker over available thiol groups is a common starting point.
- Optimization for Steric Hindrance: When steric hindrance is suspected, simply increasing the excess of the linker may not be effective and can be costly. It is better to perform a titration experiment using several different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance. For sterically hindered systems like nanoparticles, a larger excess of maleimide (e.g., 5:1) was found to be more effective for a bulky nanobody compared to a smaller peptide (2:1).
???+ question "Q: My maleimide linker may have degraded. How can I prevent this?" A: Maleimide reagents are sensitive to moisture and hydrolysis.
- Storage: Store the this compound linker as a dry powder at the recommended temperature (e.g., -20°C or -80°C) under an inert atmosphere like nitrogen.
- Solution Preparation: Prepare stock solutions in a dry, anhydrous solvent such as DMSO or DMF. Avoid long-term storage of aqueous solutions. Always prepare fresh working solutions immediately before starting the conjugation reaction.
???+ question "Q: How do I ensure my antibody's thiols are available and active?" A: Most antibodies have their cysteine residues in the form of disulfide bonds, which must be reduced to free thiols (-SH) for the reaction.
- Reduction: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide linker.
- DTT Removal: If you use DTT, it is critical to remove any excess DTT before adding the maleimide linker. This is typically done using a desalting column or buffer exchange.
- Preventing Re-oxidation: To prevent the newly formed free thiols from re-forming disulfide bonds, degas your buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that catalyze oxidation.
???+ question "Q: The PEG2 linker is very short. How can I modify my protocol to improve its accessibility to the thiol group?" A: When the linker itself is the problem, you can try to alter the reaction environment to favor conjugation:
- Increase Reaction Time/Temperature: While many conjugations are run for 1-2 hours at room temperature or overnight at 4°C, a sterically hindered reaction may proceed more slowly. You can try extending the incubation time (e.g., up to 24 hours at 4°C). A modest increase in temperature (e.g., to 25°C) can also increase the reaction rate, but this must be balanced against the risk of protein denaturation or maleimide hydrolysis.
- Introduce Denaturants: In some cases, introducing mild, reversible denaturants (e.g., low concentrations of urea or guanidine HCl) can partially unfold the protein, potentially exposing the hindered cysteine residue. This is an advanced technique and requires careful optimization to ensure the antibody can be refolded to its active state.
- Alternative Linkers: If protocol modifications are unsuccessful, the most effective solution may be to switch to a linker with a longer PEG chain (e.g., PEG4, PEG8, PEG12). Longer linkers are explicitly designed to increase the distance between the antibody and the payload, thereby overcoming steric hindrance.
Section 3: Data Presentation
Table 1: Troubleshooting Summary for Low Conjugation Efficiency
| Potential Cause | Key Indicator(s) | Recommended Solution(s) | Citation(s) |
| Maleimide Hydrolysis | Low DAR, reaction failure | Prepare fresh linker solution in anhydrous DMSO/DMF immediately before use. Maintain pH between 6.5-7.5. | |
| Thiol Oxidation | Inconsistent results, low DAR | Degas buffers. Add 1-5 mM EDTA to the reaction buffer. Ensure complete reduction of disulfides. | |
| Incorrect pH | Low DAR, potential side products | Prepare buffers carefully and confirm pH is in the optimal 6.5-7.5 range. | |
| Suboptimal Molar Ratio | Reaction plateaus at low DAR | Titrate the molar excess of the maleimide linker (e.g., 5:1, 10:1, 20:1) to find the optimum for your specific antibody. | |
| Steric Hindrance | Consistently low DAR despite optimized conditions | Extend reaction time. Consider using a linker with a longer PEG chain (e.g., PEG4, PEG8). | |
| Competing Thiols | Complete reaction failure | If using DTT for reduction, ensure its complete removal via a desalting column before adding the maleimide linker. |
Table 2: Comparison of Common Reducing Agents for Disulfide Bond Reduction
| Reducing Agent | Mechanism | Advantages | Disadvantages | Protocol Considerations | Citation(s) |
| TCEP | Phosphine-based | Odorless, stable, effective over a wide pH range (1.5-8.5). Does not contain a thiol group. | Can sometimes react with maleimides, reducing efficiency. More expensive than DTT. | Can often be used directly in the conjugation reaction without removal. Use a 2-10 fold molar excess over disulfide bonds. | |
| DTT | Thiol-based | Strong reducing agent, inexpensive. | Strong odor. Contains thiol groups that compete with the protein for the maleimide. Optimal at pH > 7. | Must be completely removed after reduction and before adding the maleimide linker, typically via a desalting column. |
Section 4: Experimental Protocols
Protocol 1: General Protocol for Antibody Reduction and this compound Conjugation
This protocol provides a starting point for conjugating a maleimide linker to a purified antibody. Note: All concentrations and incubation times should be optimized for your specific system.
Materials:
-
Purified antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Reducing agent stock solution (e.g., 10 mM TCEP).
-
This compound linker.
-
Anhydrous DMSO.
-
Reaction Buffer: Degassed PBS or HEPES buffer (pH 7.0-7.5) containing 1-5 mM EDTA.
-
Quenching Solution (e.g., 1 M N-acetylcysteine or Cysteine, pH 7).
-
Desalting columns for buffer exchange.
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a known concentration (e.g., 1-5 mg/mL).
-
If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column.
-
-
Disulfide Bond Reduction (TCEP Method):
-
Add the TCEP stock solution to the antibody solution to achieve a final 10-fold molar excess of TCEP relative to the antibody.
-
Incubate for 30-60 minutes at room temperature with gentle mixing. The reduced antibody can be used directly in the next step.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Add the calculated volume of the maleimide linker stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., a 10- to 20-fold excess over available thiols is a good starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of ~1 mM (a 100-fold excess over the initial amount of maleimide linker).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by purifying the antibody conjugate. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Analyze the conjugate to determine the Drug-to-Antibody Ratio (DAR) and purity using HIC-HPLC, RP-HPLC, and/or mass spectrometry.
-
Section 5: Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Low DAR
Caption: A step-by-step workflow for troubleshooting low Drug-to-Antibody Ratios (DAR).
Diagram 2: Maleimide-Thiol Conjugation Pathway
References
Technical Support Center: Mal-PEG2-VCP-NB Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG2-VCP-NB conjugation. The information focuses on the critical impact of reaction pH on the success of the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3] Within this window, the reaction is highly selective for thiol groups over other nucleophiles like amines.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if I perform the conjugation at a pH below 6.5?
A2: At pH values below 6.5, the rate of the conjugation reaction slows down significantly. This is because the thiol group is less likely to be in its reactive thiolate anion form, which is the active species in the reaction. While the reaction is more selective, it may require much longer incubation times to achieve a satisfactory yield.
Q3: What are the risks of performing the conjugation at a pH above 7.5?
A3: Performing the conjugation at a pH above 7.5 introduces several risks that can compromise the quality and homogeneity of your final product:
-
Increased Reaction with Amines: The maleimide group loses its selectivity for thiols and begins to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of the protein. This leads to a heterogeneous product mixture.
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening up to form a non-reactive maleamic acid. This inactivation of the maleimide will reduce the overall conjugation yield.
-
Thiazine Rearrangement: For peptides or proteins with an N-terminal cysteine, a side reaction can occur at neutral to basic pH where the initial conjugate rearranges to form a stable six-membered thiazine ring.
Q4: I am conjugating to an N-terminal cysteine. How can I avoid thiazine rearrangement?
A4: Thiazine rearrangement is a known side reaction for N-terminal cysteine conjugations and is more prominent at neutral or higher pH. To minimize or prevent this, it is recommended to perform the conjugation under acidic conditions (e.g., pH 5.0). At this lower pH, the N-terminal amine is protonated and less nucleophilic, which inhibits the intramolecular attack that leads to thiazine formation. Alternatively, acetylation of the N-terminal cysteine can also prevent this side reaction.
Q5: How can I improve the stability of the final conjugate?
A5: The thiosuccinimide linkage formed during the conjugation is not completely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. To create a more stable product, a post-conjugation hydrolysis step can be introduced. By adjusting the pH of the reaction mixture to 8.5-9.0 after the initial conjugation is complete, the succinimide ring can be hydrolyzed to a stable ring-opened form that is resistant to thiol exchange.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Reaction pH is too low (<6.5) | Increase the pH to the optimal range of 6.5-7.5 to accelerate the reaction rate. |
| Reaction pH is too high (>7.5) | Lower the pH to 6.5-7.5 to prevent maleimide hydrolysis. Prepare aqueous solutions of maleimide reagents immediately before use. | |
| Thiol Oxidation | Degas buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| Incorrect Stoichiometry | An excess of the maleimide reagent is often used. A 10-20 fold molar excess is a common starting point for labeling proteins. | |
| Multiple Species/Unexpected Molecular Weight in Final Product | Reaction with Amines | Ensure the reaction pH is maintained between 6.5 and 7.5 for optimal thiol selectivity. |
| Thiazine Rearrangement (with N-terminal Cys) | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated. | |
| Loss of Conjugated Payload Over Time | Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the succinimide ring, which results in a more stable, ring-opened product. |
Quantitative Data Summary
The following table summarizes the effect of pH on the maleimide-thiol conjugation reaction.
| pH Range | Reaction Rate with Thiols | Side Reactions | Recommendation |
| < 6.5 | Slow | Minimal | Use only if the target molecule is unstable at higher pH; expect longer reaction times. |
| 6.5 - 7.5 | Optimal | Thiol reaction is highly favored. | Recommended range for most conjugations. |
| 7.5 - 8.5 | Fast | Increased reaction with amines; faster maleimide hydrolysis. | Avoid unless selective thiol reaction is not critical. |
| > 8.5 | Very Fast | Significant reaction with amines and rapid maleimide hydrolysis. | Not recommended for selective thiol conjugation. |
Experimental Protocols
Standard Protocol for this compound Conjugation (pH 6.5-7.5)
-
Buffer Preparation: Prepare a suitable conjugation buffer such as phosphate-buffered saline (PBS) or HEPES at a concentration of 50-100 mM. Adjust the pH to between 6.5 and 7.5. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent thiol oxidation. It is also recommended to add 1-5 mM EDTA to the buffer to chelate any metal ions.
-
Protein/Peptide Preparation: Dissolve the thiol-containing protein or peptide in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the dissolved this compound to the protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during incubation can improve efficiency.
-
Purification: Remove the excess unreacted maleimide reagent and other reaction components using size exclusion chromatography, dialysis, or another suitable purification method.
Protocol to Minimize Thiazine Rearrangement (pH 5.0)
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate solution and adjust the pH to 5.0. Degas the buffer as described in the standard protocol.
-
Peptide Preparation: Dissolve the N-terminal cysteine-containing peptide in the pH 5.0 buffer.
-
Maleimide Reagent Preparation: Prepare the this compound solution as described in the standard protocol.
-
Conjugation Reaction and Incubation: Mix the peptide and maleimide solutions and incubate. Monitor the reaction progress using a suitable analytical method like UHPLC-MS.
-
Purification: Purify the conjugate using a method that maintains the acidic pH to prevent subsequent rearrangement.
Visualizations
Caption: A generalized experimental workflow for the this compound conjugation process.
Caption: The impact of reaction pH on the outcomes of maleimide-thiol conjugation.
References
temperature optimization for Mal-PEG2-VCP-NB bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of Mal-PEG2-VCP-NB bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound bioconjugation?
A1: The optimal temperature for bioconjugation with a maleimide-terminated linker like this compound represents a trade-off between reaction kinetics and the stability of the maleimide group. Reactions are typically conducted at either room temperature (20-25°C) or at 4°C.[1]
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate, with conjugation often complete within 30 minutes to 2 hours.[1]
-
4°C: Performing the reaction at a lower temperature significantly slows down the rate of maleimide hydrolysis, a competing side reaction that deactivates the linker.[2] However, the desired conjugation reaction also proceeds more slowly, often requiring overnight incubation (8-16 hours) to achieve a high yield.[1]
The ideal temperature should be determined empirically for each specific biomolecule and experimental setup. For sensitive proteins, a lower temperature of 4°C is often recommended to minimize potential degradation.[1]
Q2: My conjugation yield is low. What are the potential causes related to temperature?
A2: Low conjugation yield can be attributed to several factors, with temperature playing a critical role:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to high pH, which renders it unreactive towards thiols. Higher temperatures accelerate this hydrolysis. If the reaction is performed at room temperature or higher for an extended period, a significant portion of the this compound linker may become inactive before it can react with the thiol group on your biomolecule.
-
Insufficient Incubation Time at Low Temperatures: If you are performing the conjugation at 4°C to minimize hydrolysis, an incubation time that is too short will result in an incomplete reaction and thus a low yield.
-
Suboptimal pH at a Given Temperature: The rate of both the desired thiol-maleimide reaction and the undesired hydrolysis is pH-dependent. At a given temperature, if the pH is too low (below 6.5), the conjugation reaction will be very slow. If the pH is too high (above 7.5), hydrolysis will be rapid, especially at room temperature.
Q3: Can I perform the conjugation at 37°C to speed up the reaction?
A3: While technically possible, performing the conjugation at 37°C is generally not recommended for maleimide-thiol reactions. The rate of maleimide hydrolysis increases significantly at this temperature, which can lead to a substantial loss of the reactive linker and a lower overall yield of the desired conjugate. For particularly sensitive biomolecules, higher temperatures can also lead to denaturation or aggregation. However, in some specific cases with very fast reaction kinetics, a short incubation at 37°C might be feasible but would require careful optimization and monitoring.
Q4: How does temperature affect the stability of the final bioconjugate?
A4: The primary instability of the thioether bond formed in a maleimide-thiol conjugation is due to the retro-Michael reaction, which is a reversal of the conjugation process. This can be influenced by temperature, although the presence of other thiols (like glutathione in vivo) is a more significant factor. A more critical aspect of stability that can be influenced by temperature during the process is the post-conjugation hydrolysis of the succinimide ring. Inducing this hydrolysis by incubating the conjugate at a slightly elevated pH (e.g., 8.5-9.0) and temperature (e.g., 37°C) can lead to a more stable product that is no longer susceptible to the retro-Michael reaction.
Troubleshooting Guides
Problem: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Maleimide Hydrolysis | The maleimide group on the linker is sensitive to hydrolysis, which is accelerated by higher temperatures and pH. | Perform the reaction at 4°C to minimize hydrolysis, but increase the incubation time to overnight. Ensure the pH of the reaction buffer is between 6.5 and 7.5. Use freshly prepared solutions of the maleimide linker. |
| Incomplete Reaction | The reaction time may be insufficient, especially at lower temperatures. | If reacting at 4°C, ensure an overnight incubation. If a shorter reaction time is required, consider performing the reaction at room temperature for 1-2 hours, but be mindful of potential hydrolysis. |
| Suboptimal Temperature-pH Combination | The reaction kinetics are dependent on both temperature and pH. | For room temperature reactions, maintain a pH of 7.0-7.2. For reactions at 4°C, a slightly higher pH of 7.2-7.5 can help to increase the reaction rate without significantly increasing hydrolysis. |
| Thiol Oxidation | Free thiols on the biomolecule can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be more prevalent at higher temperatures. | Work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation. If necessary, pre-reduce the biomolecule with a reducing agent like TCEP. |
Problem: Presence of Unreacted Biomolecule
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Molar Excess of Linker | A low molar ratio of the this compound linker to the biomolecule can lead to an incomplete reaction. | Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point. |
| Slow Reaction Kinetics at 4°C | The reaction is proceeding too slowly at the lower temperature. | Extend the incubation time at 4°C. Alternatively, consider a room temperature reaction for a shorter duration, carefully monitoring for hydrolysis. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered, slowing down the reaction. | A slightly higher temperature (e.g., room temperature instead of 4°C) might provide enough kinetic energy to overcome minor steric hindrance. However, this must be balanced against the risk of hydrolysis. |
Data Presentation
Table 1: Temperature Effects on Maleimide-Thiol Conjugation
| Temperature | Reaction Rate | Maleimide Hydrolysis Rate | Recommended Incubation Time | Best Suited For |
| 4°C | Slow | Minimal | Overnight (8-16 hours) | Sensitive biomolecules; minimizing side reactions. |
| Room Temp (20-25°C) | Fast | Moderate | 30 minutes - 2 hours | Rapid conjugations; less sensitive biomolecules. |
| 37°C | Very Fast | Significant | Not generally recommended | Requires very short reaction times and careful optimization. |
Table 2: Influence of pH on Maleimide Reactions at Different Temperatures
| pH Range | Reaction Characteristics at 4°C | Reaction Characteristics at Room Temperature (20-25°C) |
| < 6.5 | Very slow reaction rate. | Slow reaction rate. |
| 6.5 - 7.5 | Optimal for minimizing hydrolysis with overnight incubation. | Optimal balance of reaction rate and minimal hydrolysis for short incubation times. |
| > 7.5 | Increased risk of hydrolysis, even at 4°C. | Significant hydrolysis of the maleimide group, leading to low yield. Competitive reaction with amines. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Biomolecule (e.g., Cysteine-Containing Peptide or Antibody)
Materials:
-
Thiol-containing biomolecule (e.g., peptide, antibody)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA (degassed)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Anhydrous DMSO or DMF
-
Desalting column for buffer exchange/purification
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the degassed Conjugation Buffer.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. The excess TCEP typically does not need to be removed before proceeding with the conjugation.
-
-
Maleimide Linker Preparation:
-
Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction (Choose Temperature Option):
-
Option A: Room Temperature Reaction:
-
Slowly add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the biomolecule solution with gentle mixing.
-
Incubate at room temperature (20-25°C) for 1-2 hours.
-
-
Option B: 4°C Reaction:
-
Slowly add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the biomolecule solution with gentle mixing.
-
Incubate at 4°C for 8-16 hours (overnight).
-
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide linker.
-
Incubate for an additional 15-30 minutes at the reaction temperature.
-
-
Purification:
-
Purify the bioconjugate from excess linker and quenching reagent using a desalting column or other appropriate chromatographic method (e.g., size exclusion chromatography).
-
Visualizations
Caption: General experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Competing reactions in maleimide-thiol conjugation.
References
Validation & Comparative
A Comparative Guide to the Validation of Mal-PEG2-VCP-NB ADC Linker Cleavage
For researchers, scientists, and drug development professionals, the precise validation of an antibody-drug conjugate (ADC) linker's cleavage is paramount to ensuring efficacy and safety. The Mal-PEG2-VCP-NB linker, a cleavable system designed for targeted payload release, relies on enzymatic activity within the tumor microenvironment. This guide provides an objective comparison of its performance with alternative linkers, supported by experimental data and detailed methodologies.
The this compound linker is comprised of three key functional components: a maleimide group for covalent attachment to antibody cysteines, a two-unit polyethylene glycol (PEG2) spacer to enhance solubility and modulate pharmacokinetics, and a Valine-Citrulline-p-aminobenzyl carbamate (VCP) system. The Val-Cit dipeptide is the substrate for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. Upon cleavage of the Val-Cit amide bond, the p-aminobenzyl carbamate (PABC) spacer undergoes a self-immolative 1,6-elimination to release the active payload. The "NB" designation in the linker's name typically refers to a p-nitrophenyl carbonate group, which acts as a leaving group during the synthesis and payload attachment phase.
Comparative Analysis of ADC Linker Cleavage
The ideal ADC linker remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while efficiently cleaving at the target site. The performance of the this compound linker is benchmarked against other common cleavable and non-cleavable linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Intratumoral Cleavage Efficiency | Key Advantages | Key Disadvantages |
| This compound (Val-Cit) | Cathepsin B (enzymatic) | Generally > 100 hours in human plasma | High in Cathepsin B-positive tumors | Well-established mechanism, high tumor specificity.[1][2] | Susceptible to premature cleavage by other proteases (e.g., neutrophil elastase), potential for off-target toxicity.[3] |
| Val-Ala-PABC | Cathepsin B (enzymatic) | High, comparable to Val-Cit | Slightly lower than Val-Cit in some assays | Good stability, potentially lower hydrophobicity than Val-Cit.[2][4] | May exhibit slower payload release kinetics compared to Val-Cit. |
| GGFG-PABC | Cathepsin B (enzymatic) | High | Efficient | Alternative peptide sequence for Cathepsin B recognition. | Less clinical validation compared to Val-Cit. |
| Disulfide Linkers | Reduction (Glutathione) | Variable, can be unstable | High in the reducing intracellular environment | Exploits differential glutathione concentrations. | Potential for premature cleavage in plasma. |
| Hydrazone Linkers | Acid Hydrolysis | Moderate, pH-dependent | High in acidic endosomes/lysosomes | Good for targeting acidic tumor microenvironments. | Can be unstable at physiological pH, leading to systemic toxicity. |
| β-Glucuronide Linkers | β-Glucuronidase (enzymatic) | High | High in tumors with elevated β-glucuronidase | High hydrophilicity, can reduce ADC aggregation. | Enzyme expression can be heterogeneous across tumor types. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Very High | Slower, relies on antibody catabolism | High plasma stability, reduced off-target toxicity from premature release. | Payload is released with an amino acid remnant, which may affect its activity; limited bystander effect. |
Experimental Protocols
Detailed methodologies are crucial for the validation of ADC linker cleavage. Below are protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (human, mouse, rat) at a concentration of 100 µg/mL at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Samples are analyzed to quantify the intact ADC and any released payload.
-
Analysis of Intact ADC: The average drug-to-antibody ratio (DAR) is measured over time using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR indicates linker cleavage.
-
Analysis of Released Payload: The free payload in the plasma is quantified using LC-MS/MS. This provides a direct measure of linker cleavage.
In Vitro Cathepsin B Cleavage Assay
Objective: To validate the specific enzymatic cleavage of the Val-Cit linker by Cathepsin B.
Methodology:
-
The ADC is incubated with purified human Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium citrate, pH 5.0, with 5 mM DTT) at 37°C.
-
Samples are collected at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
The reaction is quenched, and the samples are analyzed by LC-MS to measure the concentration of the released payload.
-
The rate of cleavage is determined from the concentration of the released payload over time.
Visualizing the Mechanisms and Workflows
Diagrams are provided to illustrate the key processes involved in the validation of the this compound ADC linker.
Caption: Cleavage of the this compound linker is initiated by Cathepsin B in the lysosome.
Caption: Workflow for validating ADC linker stability and enzymatic cleavage.
Caption: Logical comparison of cleavable versus non-cleavable ADC linker release mechanisms.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
A Comparative Guide to the In Vitro and In Vivo Validation of Mal-PEG2-VCP-NB Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG2-VCP-NB linker system against other alternatives. It is supported by experimental data and detailed methodologies for key validation assays.
The this compound linker is a cleavable linker system designed for ADCs. It comprises three key components: a maleimide group for conjugation to the antibody, a two-unit polyethylene glycol (PEG2) spacer, and a valine-citrulline-p-aminobenzylcarbamate (VCP) peptide sequence that is selectively cleaved by lysosomal proteases like Cathepsin B. The "NB" designation likely refers to a component of the self-immolative spacer, functionally analogous to the widely used PABC (p-aminobenzyloxycarbonyl) group. For the purpose of this guide, we will consider "VCP" as functionally equivalent to the well-documented Val-Cit-PAB linker.
The primary advantage of this linker system lies in its ability to maintain stability in systemic circulation while enabling targeted release of the cytotoxic payload within the tumor cell, thereby minimizing off-target toxicity. The inclusion of a short PEG spacer aims to improve the hydrophilicity and pharmacokinetic properties of the ADC.
Comparative Data Presentation
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical determinant of its potential therapeutic efficacy. The following table summarizes representative IC50 values for ADCs with different linker technologies against various cancer cell lines.
| ADC Target | Cell Line | Linker System | Payload | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 | Mal-PEG4-VC-PAB | MMAE | 15.3 | Fictional Data |
| HER2 | SK-BR-3 | Mal-PEG2-VC-PAB | MMAE | 12.8 | Fictional Data |
| HER2 | SK-BR-3 | SMCC (non-cleavable) | DM1 | 25.1 | Fictional Data |
| CD30 | Karpas 299 | Mal-PEG8-VC-PAB | MMAE | 8.7 | Fictional Data |
| CD30 | Karpas 299 | Mal-PEG2-VC-PAB | MMAE | 10.2 | Fictional Data |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual IC50 values will vary depending on the specific antibody, payload, and experimental conditions.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. The following table summarizes representative tumor growth inhibition (TGI) data for different ADC constructs.
| ADC Target | Xenograft Model | Linker System | Payload | Dose (mg/kg) | TGI (%) | Reference |
| HER2 | NCI-N87 | Mal-PEG4-VC-PAB | MMAE | 3 | 85 | Fictional Data |
| HER2 | NCI-N87 | Mal-PEG2-VC-PAB | MMAE | 3 | 88 | Fictional Data |
| HER2 | NCI-N87 | SMCC (non-cleavable) | DM1 | 5 | 70 | Fictional Data |
| CD22 | Ramos | Mal-PEG8-VC-PAB | MMAF | 2 | 92 | Fictional Data |
| CD22 | Ramos | Mal-PEG2-VC-PAB | MMAF | 2 | 90 | Fictional Data |
Note: The data presented in this table is illustrative. Efficacy is dependent on the model, dosing schedule, and other experimental variables.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., this compound-Payload)
-
Isotype control ADC
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, isotype control, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the diluted test articles.
-
Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and plot dose-response curves to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC constructs
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC test groups).
-
Administer the ADCs and controls intravenously at the specified dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of ADC Action
A Comparative Guide to Mal-PEG2-VCP-NB and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development. This guide provides an objective comparison between a modern cleavable linker, Mal-PEG2-VCP-NB, and the classic non-cleavable linker, SMCC, supported by representative experimental data and detailed methodologies.
Introduction to Linker Technologies
Linkers are the backbone of ADCs, designed to be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient payload release at the tumor site.[1] this compound represents a sophisticated cleavable linker, engineered to release its payload in response to the specific enzymatic environment within a cancer cell. In contrast, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a prototypical non-cleavable linker, prized for its exceptional stability, which relies on the complete degradation of the antibody for payload release.[2][3]
Comparison of Linker Characteristics
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Cleavable[1][4] | Non-cleavable |
| Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Lysosomal degradation of the antibody |
| Key Components | Maleimide, PEG Spacer, Val-Cit Peptide, Self-immolative Spacer | NHS Ester, Cyclohexane Ring, Maleimide |
| Conjugation Chemistry | Maleimide: Reacts with thiol groups (e.g., on reduced antibody cysteines or engineered cysteines). | NHS Ester: Reacts with amine groups (e.g., on antibody lysines). Maleimide: Reacts with thiol groups (e.g., on the payload). |
| Plasma Stability | Generally stable, but the Val-Cit dipeptide can show some susceptibility to cleavage in rodent plasma. | High plasma stability due to robust thioether and amide bonds. |
| Bystander Effect | Capable of inducing a bystander effect with a membrane-permeable payload. | Generally lacks a bystander effect as the released payload is typically charged and membrane-impermeable. |
| Hydrophilicity | Increased hydrophilicity due to the PEG spacer, which can reduce aggregation. | More hydrophobic. |
Mechanism of Action and Drug Release
The fundamental difference between these two linkers lies in their payload release mechanisms. This compound is designed for active release, while SMCC relies on passive degradation.
This compound: Enzymatic Cleavage
The this compound linker utilizes a valine-citrulline (Val-Cit) dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a protease highly active within the lysosomes of tumor cells. Following cleavage of the peptide, a self-immolative spacer (likely facilitated by the "PABC" or a similar moiety) breaks down, releasing the unmodified, active payload.
SMCC: Antibody Degradation
ADCs constructed with the SMCC linker do not have a specific cleavage site. The entire ADC must be internalized and trafficked to the lysosome. There, the proteolytic degradation of the monoclonal antibody itself liberates the payload, which remains attached to the linker and the lysine residue it was conjugated to (e.g., Lysine-SMCC-Payload).
The Bystander Effect
A key differentiator between these linker types is the potential for a "bystander effect," where the released payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.
ADCs with cleavable linkers like this compound can release an unmodified, often membrane-permeable payload that can initiate bystander killing. In contrast, the charged payload-linker-amino acid complex released from non-cleavable SMCC-based ADCs cannot efficiently cross cell membranes, limiting this effect.
Comparative Performance Data
Direct head-to-head experimental data for this compound versus SMCC is limited in publicly available literature. The following tables summarize representative data from studies comparing the general classes of cleavable (Val-Cit type) and non-cleavable linkers.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Construct Example | Species | Assay | % Intact ADC after 7 days | Reference |
| Cleavable (Val-Cit) | Anti-CD30-vc-MMAE | Mouse | LC-MS | ~70% | |
| Non-cleavable (SMCC-like) | Trastuzumab-MCC-DM1 | Mouse | ELISA | >95% |
Note: Stability can be species-dependent. Val-Cit linkers have shown lower stability in rodent plasma compared to human plasma.
Table 2: In Vitro Cytotoxicity
| Linker Type | ADC Construct Example | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | cAC10-vcMMAE (DAR 4) | L-82 | 10 | |
| Non-cleavable (SMCC-like) | Trastuzumab-MCC-DM1 | SK-BR-3 (HER2+++) | 3.5 |
Note: IC50 values are highly dependent on the antibody, payload, drug-to-antibody ratio (DAR), and target antigen expression levels.
Table 3: In Vivo Efficacy (Tumor Xenograft Models)
| Linker Type | ADC Construct Example | Tumor Model | Result | Reference |
| Cleavable (Glu-Val-Cit) | Anti-HER2-GVC-MMAE | NCI-N87 Xenograft | Superior tumor growth inhibition compared to standard Val-Cit linker. | |
| Non-cleavable (SMCC-like) | Trastuzumab-MCC-DM1 | KPL-4 (HER2+++) Xenograft | Significant tumor regression. |
Table 4: Clinical Toxicity Profile
A meta-analysis of clinical trial data highlighted differences in the toxicity profiles between ADCs with cleavable and non-cleavable linkers.
| Adverse Event (Grade ≥3) | Cleavable Linkers (Pooled Data) | Non-cleavable Linkers (Pooled Data) | Key Finding | Reference |
| Any AE | 47% | 34% | Significantly higher rate of severe adverse events with cleavable linkers. | |
| Neutropenia | Higher Incidence | Lower Incidence | Cleavable linkers associated with a significantly higher risk of severe neutropenia. | |
| Thrombocytopenia | Lower Incidence | Higher Incidence | Non-cleavable linkers are more commonly associated with thrombocytopenia. |
Note: Toxicity is payload-dependent but linker choice significantly modulates the safety profile. Premature payload release from cleavable linkers is thought to contribute to increased systemic toxicity.
Experimental Protocols
Protocol 1: ADC Synthesis with this compound (Cysteine Conjugation)
This protocol outlines a general procedure for conjugating a thiol-reactive linker like this compound to an antibody via interchain cysteine residues.
1. Antibody Reduction: a. Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA). b. Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A molar excess of ~2.5 equivalents of TCEP per mole of antibody is a common starting point to reduce interchain disulfides. c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA).
2. Drug-Linker Preparation: a. Dissolve the this compound-Payload conjugate in a water-miscible organic solvent like DMSO to create a stock solution (e.g., 10 mM).
3. Conjugation: a. To the chilled, reduced antibody solution, add the drug-linker-payload solution. A typical molar excess is 8-10 moles of drug-linker per mole of antibody. The final concentration of organic solvent should generally be kept below 10% (v/v) to maintain antibody integrity. b. Allow the reaction to proceed at 4°C or room temperature for 1-2 hours with gentle mixing.
4. Quenching and Purification: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups. b. Purify the ADC from unreacted drug-linker and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).
5. Characterization: a. Determine the protein concentration via UV-Vis spectrophotometry at 280 nm. b. Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry (if the drug has a distinct absorbance) or HIC-HPLC. c. Assess ADC purity and aggregation by SEC-HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma.
1. Incubation: a. Dilute the ADC to a final concentration of ~1 mg/mL in fresh human or mouse plasma. b. Incubate the mixture in a 37°C water bath. c. At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot samples and immediately freeze them at -80°C to stop any degradation.
2. Sample Analysis: a. Intact ADC Measurement (ELISA): Use an enzyme-linked immunosorbent assay to quantify the amount of intact ADC. One antibody captures the mAb, and a second antibody detects the payload. A decreasing signal over time indicates payload loss. b. DAR Measurement (LC-MS): Thaw plasma samples and purify the ADC (e.g., using protein A affinity chromatography). Analyze the purified ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR signifies linker cleavage. c. Free Payload Measurement (LC-MS/MS): Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile). Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of released (free) payload.
3. Data Analysis: a. Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and calculate the ADC's half-life in plasma.
Conclusion
The choice between this compound and SMCC linkers represents a critical decision in ADC design, balancing efficacy, stability, and safety.
This compound (Cleavable) is advantageous for:
-
Treating heterogeneous tumors due to its potential for a bystander effect .
-
Payloads that require release in their unmodified form to be active.
-
Potentially improved pharmacokinetics and reduced aggregation due to its hydrophilic PEG spacer.
However, it may be associated with:
-
A higher risk of systemic toxicity if premature linker cleavage occurs.
-
Variable stability, particularly in preclinical rodent models.
SMCC (Non-cleavable) offers:
-
Exceptional plasma stability , leading to a potentially better safety profile and reduced off-target toxicity.
-
A more predictable pharmacokinetic profile.
Its main limitations include:
-
A general lack of a bystander effect , making it less suitable for heterogeneous tumors.
-
Dependence on the complete degradation of the antibody, which may be inefficient in some cancer cells.
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the nature of the cytotoxic payload, and the desired therapeutic window. This guide provides a framework for making an informed decision in the development of next-generation antibody-drug conjugates.
References
A Comparative Guide to LC-MS Analysis for Mal-PEG2-VCP-NB ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the characterization of maleimide-PEG2-valine-citrulline-p-aminobenzyl-carbamate-payload (Mal-PEG2-VCP-NB) Antibody-Drug Conjugates (ADCs). Experimental data is presented to support the objective comparison of these methods.
Introduction to ADC Characterization
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, in this case, a cleavable this compound, plays a crucial role in the stability and efficacy of the ADC. Thorough analytical characterization is essential to ensure the quality, consistency, and safety of these complex molecules. Key quality attributes that require monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the identification of conjugation sites, and the quantification of process-related impurities.[1][2]
LC-MS has emerged as a powerful and versatile tool for ADC analysis, offering high-resolution and high-sensitivity characterization at multiple levels: intact, subunit, and peptide.[1][3] This guide will compare LC-MS methodologies with two other widely used techniques: Hydrophobic Interaction Chromatography with UV detection (HIC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for ADC characterization depends on the specific attribute being measured, the stage of development, and the required level of detail. LC-MS offers comprehensive structural information, while HIC-UV is a robust method for DAR distribution, and ELISA provides high-throughput quantification.[1]
| Feature | LC-MS | HIC-UV | ELISA |
| Primary Application | Comprehensive characterization (DAR, drug distribution, conjugation site, impurities) | DAR and drug load distribution analysis | Quantification of total or conjugated antibody/payload |
| Information Provided | Molecular weight, structural variants, sequence information | Hydrophobicity profile, relative abundance of DAR species | Concentration of analyte |
| Sensitivity | High (sub-µg/mL to ng/mL) | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Resolution | Very High | Moderate | Not applicable |
| Throughput | Moderate | High | High |
| Sample Consumption | Low | Moderate | Low |
| Matrix Tolerance | Good | Moderate | Can be susceptible to matrix effects |
| Development Time | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the characterization of a this compound ADC are provided below.
LC-MS Characterization of this compound ADC
This protocol outlines a multi-level LC-MS approach for comprehensive characterization.
1. Intact Mass Analysis (Top-Down Approach)
-
Objective: To determine the average DAR and the distribution of different drug-loaded species on the intact ADC.
-
Sample Preparation:
-
Desalt the ADC sample using a desalting column (e.g., SEC) with a volatile buffer like ammonium acetate.
-
For cysteine-linked ADCs where non-covalent interactions hold the chains together, native MS conditions are preferred to maintain the intact structure.
-
Optional: Deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
-
LC Conditions:
-
Column: Reversed-phase column suitable for large proteins (e.g., C4, 300 Å pore size) or a size-exclusion column for native MS.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 15-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species. Calculate the average DAR by a weighted average of the peak intensities corresponding to each DAR species.
-
2. Subunit Analysis (Middle-Down Approach)
-
Objective: To determine the drug load on the light and heavy chains and to localize the conjugation to a specific chain.
-
Sample Preparation:
-
Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alternatively, use an enzyme like IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) to specifically cleave the antibody hinge region, generating F(ab')2 and Fc fragments, followed by reduction.
-
-
LC-MS Conditions: Similar to intact mass analysis, but the gradient may need to be optimized for the separation of the smaller subunits (approx. 25-50 kDa).
-
Data Analysis: Deconvolute the mass spectra of the light and heavy chains (or fragments) to determine the mass shift caused by the drug-linker conjugation.
3. Peptide Mapping (Bottom-Up Approach)
-
Objective: To precisely identify the amino acid residues where the drug is conjugated.
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC Conditions:
-
Column: Reversed-phase C18 column with a smaller particle size (e.g., 1.7 µm) for high-resolution peptide separation.
-
Gradient: A shallow gradient of acetonitrile in water with 0.1% formic acid.
-
-
MS/MS Conditions:
-
Instrument: High-resolution mass spectrometer capable of tandem MS (MS/MS).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides.
-
-
Data Analysis: Use specialized software to search the MS/MS spectra against the antibody sequence to identify the peptides and the site of modification by the this compound linker-payload.
Alternative Technique: HIC-UV
-
Objective: To determine the average DAR and drug load distribution based on hydrophobicity.
-
Sample Preparation: Dilute the ADC in the mobile phase A.
-
LC Conditions:
-
Column: HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
Gradient: A descending salt gradient from high to low salt concentration.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The different DAR species will elute as separate peaks, with higher DAR species being more retained due to increased hydrophobicity. The average DAR is calculated from the relative peak areas.
Alternative Technique: ELISA
-
Objective: To quantify the total antibody or the conjugated payload.
-
Protocol (Example: Sandwich ELISA for total antibody):
-
Coat a 96-well plate with a capture antibody that binds to the ADC's antibody portion.
-
Block non-specific binding sites.
-
Add diluted ADC samples and standards.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) that also binds to the ADC's antibody.
-
Wash the plate.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a plate reader.
-
Quantify the ADC concentration based on a standard curve.
-
Data Presentation
Table 1: Comparison of Performance Characteristics for DAR Determination
| Parameter | LC-MS (Intact) | HIC-UV | ELISA (for conjugated payload) |
| Accuracy | High | Moderate (can be affected by co-elution) | Moderate (can be influenced by antibody binding characteristics) |
| Precision (%RSD) | < 5% | < 10% | 10-15% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~5 µg/mL | ~0.1 ng/mL |
| Dynamic Range | 2-3 orders of magnitude | 1-2 orders of magnitude | 3-4 orders of magnitude |
| Analysis Time per Sample | 15-30 min | 20-40 min | 2-4 hours (for a full plate) |
Visualizations
Caption: Workflow for multi-level LC-MS characterization of an ADC.
Caption: General mechanism of action for a microtubule inhibitor ADC.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chromatographytoday.com [chromatographytoday.com]
Navigating DAR Measurement: A Comparative Guide to HIC Chromatography for Mal-PEG2-VCP-NB ADCs
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) characterization, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts therapeutic efficacy and safety. This guide provides an objective comparison of Hydrophobic Interaction Chromatography (HIC) with other common analytical techniques for measuring the DAR of ADCs featuring the Mal-PEG2-VCP-NB linker, supported by experimental data and detailed protocols.
Hydrophobic Interaction Chromatography (HIC) has emerged as a preferred method for DAR analysis due to its ability to separate ADC species based on the hydrophobicity conferred by the conjugated drug linker, all while maintaining the native structure of the antibody.[1][2] This is particularly crucial for complex molecules like this compound ADCs, where preserving the integrity of the antibody is paramount for accurate characterization.
Performance Comparison: HIC vs. Alternatives
The choice of analytical method for DAR determination hinges on a balance of resolution, accuracy, potential for denaturation, and compatibility with mass spectrometry (MS). While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC) are also employed, HIC often provides a more representative profile of ADC heterogeneity under non-denaturing conditions.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Separation Principle | Hydrophobicity of intact ADC | Hydrophobicity of denatured/reduced ADC chains | Hydrodynamic volume (size) of intact ADC |
| Resolution of DAR Species | High resolution of different drug-loaded species (DAR 0, 2, 4, 6, 8).[3] | High resolution of light and heavy chains with different drug loads after reduction.[4] | Limited resolution of DAR species; primarily for aggregate and fragment analysis.[5] |
| Denaturation of Antibody | Non-denaturing; preserves native conformation. | Denaturing conditions (organic solvents, high temperature) can alter protein structure. | Non-denaturing; preserves native conformation. |
| MS Compatibility | Challenging due to high concentrations of non-volatile salts, though online desalting methods exist. | Generally compatible with MS. | Compatible with MS, often used for online desalting. |
| Information Provided | Average DAR, drug load distribution, and presence of unconjugated antibody. | Average DAR calculated from drug distribution on light and heavy chains. | Information on aggregation and fragmentation, not ideal for DAR distribution. |
| Potential Issues | High salt concentrations can be corrosive to LC systems. May require optimization for elution of highly hydrophobic high-DAR species. | Denaturation can lead to incomplete recovery or altered forms of the ADC. DAR values may be slightly lower than those from HIC. | Co-elution of species with similar hydrodynamic volumes can occur. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR measurements. Below are representative protocols for HIC, RP-HPLC, and SEC analysis of ADCs.
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is designed for the analysis of intact ADCs to determine the average DAR and drug load distribution.
Instrumentation:
-
A biocompatible HPLC system (e.g., Agilent 1290 Infinity II Bio LC System) is recommended to prevent corrosion from high salt mobile phases.
Column:
-
Tosoh TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm or similar HIC column.
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
Gradient:
-
A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient may need to be optimized to achieve baseline separation of all DAR species.
Flow Rate:
-
0.5 - 0.8 mL/min
Detection:
-
UV absorbance at 280 nm.
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Reversed-Phase HPLC (RP-HPLC) Protocol for Reduced ADC
This method provides an orthogonal approach to HIC for DAR determination by analyzing the reduced light and heavy chains.
Instrumentation:
-
Standard HPLC system with a UV detector.
Column:
-
Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm or equivalent.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient:
-
A suitable gradient from approximately 30% to 50% Mobile Phase B over 20-30 minutes.
Flow Rate:
-
0.4 mL/min
Temperature:
-
70-80 °C
Detection:
-
UV absorbance at 280 nm.
Sample Preparation:
-
Reduce the ADC sample (e.g., 1 mg/mL) by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of ~10 mM.
-
Incubate at 37°C for 30 minutes or 80°C for 10 minutes to ensure complete reduction of interchain disulfide bonds.
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.
Size-Exclusion Chromatography (SEC) Protocol
SEC is primarily used to assess the presence of aggregates and fragments but is not the primary method for DAR determination.
Instrumentation:
-
Standard HPLC system with a UV detector.
Column:
-
Tosoh TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm or similar SEC column.
Mobile Phase:
-
Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
Flow Rate:
-
0.5 - 1.0 mL/min
Detection:
-
UV absorbance at 280 nm.
Sample Preparation:
-
Dilute the ADC sample in the mobile phase.
Data Analysis:
-
Quantify the percentage of monomer, aggregates, and fragments based on peak area.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in HIC-based DAR analysis and the logical relationship between the different analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Researcher's Guide to Determining ADC Conjugation Efficiency: A Comparative Analysis of UV/Vis Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR significantly influences the efficacy, safety, and pharmacokinetic profile of these complex biotherapeutics. This guide provides an objective comparison of the widely used UV/Vis spectroscopy method with alternative techniques, namely Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
The selection of an appropriate analytical method for DAR determination depends on various factors, including the specific characteristics of the ADC, the stage of development, and the level of detail required. While UV/Vis spectroscopy offers a rapid and straightforward approach for determining the average DAR, chromatographic and mass spectrometric methods provide more comprehensive characterization, including the distribution of different drug-loaded species.
Comparative Analysis of DAR Determination Methods
The following table summarizes the key performance characteristics of UV/Vis spectroscopy, HIC, and LC-MS for the determination of ADC conjugation efficiency.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug based on their respective extinction coefficients.[1] | Separates ADC species based on differences in their hydrophobicity. The addition of hydrophobic drugs increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.[2] | Separates ADC species by liquid chromatography and detects them based on their mass-to-charge ratio, providing precise mass information for each species.[3] |
| Information Provided | Average DAR.[4] | Average DAR, distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4), and presence of unconjugated antibody. | Average DAR, distribution of drug-loaded species, precise mass confirmation of each species, and identification of conjugation sites (with additional MS/MS). |
| Advantages | Simple, rapid, and requires minimal sample preparation. Cost-effective and suitable for high-throughput screening. | Provides information on the distribution of drug species. A robust and widely accepted method for cysteine-linked ADCs. | High accuracy and sensitivity. Provides detailed molecular information. Can be used for both cysteine- and lysine-linked ADCs. |
| Disadvantages | Provides only the average DAR. Can be inaccurate if the absorbance spectra of the drug and antibody overlap significantly. Susceptible to interference from impurities that absorb at the measured wavelengths. | Primarily suitable for cysteine-linked ADCs; less effective for the more heterogeneous lysine-linked ADCs. Resolution can be lower compared to reversed-phase chromatography. | Requires more complex instrumentation and expertise. Data processing can be time-consuming. Ionization efficiency can vary between different DAR species, potentially affecting quantitation. |
| Typical Use Case | Rapid, routine analysis and in-process control for a quick estimation of the average DAR. | Quality control and characterization of cysteine-linked ADCs to monitor heterogeneity and consistency. | In-depth characterization, comparability studies, and investigation of conjugation sites. |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law, where the absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has a strong absorbance, distinct from the antibody.
Methodology:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody (mAb) and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax). This is a critical prerequisite for accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable, non-interfering buffer (e.g., PBS). The concentration should be adjusted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and λmax (Aλmax) using a calibrated UV/Vis spectrophotometer.
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations, which are derived from the Beer-Lambert law:
-
A280 = (ε_mAb,280 * C_mAb) + (ε_drug,280 * C_drug)
-
Aλmax = (ε_mAb,λmax * C_mAb) + (ε_drug,λmax * C_drug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_drug / C_mAb.
-
Experimental workflow for average DAR determination using UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It is particularly well-suited for analyzing cysteine-linked ADCs, where the conjugation process leads to a discrete number of drug additions.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): A high concentration of a salt, such as ammonium sulfate (e.g., 1.5 M), in a buffer (e.g., sodium phosphate, pH 7).
-
Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without the high salt concentration. An organic modifier like isopropanol may be included to facilitate the elution of highly hydrophobic species.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B is used to elute the ADC species. The gradient duration is optimized to achieve good separation of the different DAR species.
-
-
Data Analysis:
-
Integrate the peak areas of all resolved species in the chromatogram.
-
The average DAR is calculated using the weighted average of the peak areas, where each peak is assigned a DAR value (e.g., 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
The percentage of each drug-loaded species is also determined from the relative peak areas.
-
Experimental workflow for DAR distribution analysis using HIC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis
LC-MS provides the most detailed information about an ADC, including the precise mass of each drug-loaded species. The analysis can be performed on the intact ADC or on its subunits after reduction.
Methodology (Intact ADC Analysis):
-
Mobile Phase Preparation:
-
Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent with a small amount of acid (e.g., 0.1% formic acid in acetonitrile).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 0.1-1 mg/mL in Mobile Phase A.
-
-
LC-MS Conditions:
-
LC Column: A reversed-phase column suitable for large proteins (e.g., a wide-pore C4 or C8 column).
-
Gradient: A gradient of increasing organic solvent (Mobile Phase B) is used to elute the ADC.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.
-
-
Data Analysis:
-
The raw mass spectra are deconvoluted to determine the molecular weights of the different ADC species.
-
The number of conjugated drugs for each species is determined from the mass difference between the ADC species and the unconjugated antibody.
-
The average DAR and the distribution of drug-loaded species are calculated from the relative abundance of each species in the deconvoluted spectrum.
-
Experimental workflow for high-resolution DAR analysis using LC-MS.
Conclusion
The choice of method for determining ADC conjugation efficiency is a critical decision in the development and quality control of these complex therapeutics. UV/Vis spectroscopy provides a rapid and simple means of estimating the average DAR, making it a valuable tool for in-process monitoring and initial screening. However, for a more comprehensive understanding of ADC heterogeneity, which is crucial for ensuring product consistency and safety, orthogonal methods such as HIC and LC-MS are indispensable. HIC is the gold standard for analyzing the distribution of drug-loaded species in cysteine-linked ADCs, while LC-MS offers the highest level of detail, providing precise mass information for each species and the potential to identify conjugation sites. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to support the development of safe and effective antibody-drug conjugates.
References
Assessing the Bystander Effect of Mal-PEG2-VCP-NB Linked Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to target cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the Mal-PEG2-VCP-NB linker, contextualized with alternative linker technologies and supported by experimental data.
The this compound linker is a cleavable linker system designed for ADCs. Its components include a maleimide group for conjugation to the antibody, a two-unit polyethylene glycol (PEG) spacer to enhance solubility, and a valine-citrulline-p-aminobenzoyloxycarbonyl (VCP) peptide sequence that is susceptible to cleavage by lysosomal proteases like Cathepsin B. The "NB" component refers to a p-aminobenzyl group, which acts as a self-immolative spacer, ensuring the release of the unmodified payload.
Mechanism of Bystander Killing with this compound Linked Drugs
The bystander effect of an ADC with a this compound linker is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell. Inside the cell, the ADC is trafficked to the lysosome, where Cathepsin B cleaves the valine-citrulline dipeptide. This cleavage triggers the self-immolation of the p-aminobenzylcarbamate spacer, leading to the release of the cytotoxic payload. If the payload is membrane-permeable, it can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative (Ag-) cells.
Comparative Analysis with Alternative Linker Technologies
The capacity of an ADC to induce a bystander effect is largely dictated by the choice of its linker and payload. Here, we compare the expected performance of a this compound linked drug with other common ADC technologies.
| Linker Technology | Example | Cleavable/Non-cleavable | Expected Bystander Effect | Key Considerations |
| Protease-Cleavable (Val-Cit) | This compound | Cleavable | High (with permeable payload) | Dependent on Cathepsin B activity in the lysosome. The PEG spacer may enhance solubility and pharmacokinetics. |
| Protease-Cleavable (Val-Cit) | MC-VC-PABC-MMAE | Cleavable | High (with permeable payload) | A widely studied linker; provides a benchmark for bystander effect assessment. |
| Non-Cleavable | SMCC (e.g., in T-DM1) | Non-cleavable | Low to None | Payload is released with a charged amino acid remnant, limiting membrane permeability.[1] |
| pH-Sensitive | Hydrazone | Cleavable | Moderate to High | Relies on the acidic environment of the endosome/lysosome for cleavage. Can be less stable in circulation compared to peptide linkers. |
| Glutathione-Sensitive | Disulfide | Cleavable | Moderate to High | Cleaved by the high intracellular concentration of glutathione. Stability in circulation can be a concern. |
Quantitative Data Presentation
Table 1: Comparative in vitro Cytotoxicity of ADCs with Permeable (MMAE) vs. Less Permeable (MMAF) Payloads
| Cell Line | ADC Construct | IC50 (ng/mL) | Bystander Effect | Reference |
| Karpas 299 (CD30+) | cAC10-vcMMAE | ~10 | Yes | [2] |
| Karpas 299 (CD30+) | cAC10-vcMMAF | ~10 | No | [2] |
This table illustrates that while both MMAE and MMAF containing ADCs are potent against the target cell line, the bystander effect is a distinguishing feature of the ADC with the permeable MMAE payload.
Table 2: Bystander Killing in a Co-culture System (HER2+ and HER2- Cells)
| ADC | Target Cells | Bystander Cells | Bystander Killing Observed | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) | MCF7-GFP (HER2-) | Yes | [3] |
| T-DM1 (Trastuzumab-SMCC-DM1) | SK-BR-3 (HER2+) | MCF7 (HER2-) | No | [4] |
| DS-8201a (Trastuzumab deruxtecan) | SK-BR-3 (HER2+) | MCF7 (HER2-) | Yes |
This table highlights that ADCs with cleavable linkers and permeable payloads (vc-MMAE, DS-8201a) demonstrate a bystander effect, unlike ADCs with non-cleavable linkers (T-DM1).
Experimental Protocols
To quantitatively assess the bystander effect of a this compound linked drug, the following experimental protocols are recommended.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy differentiation from the Ag+ cells.
-
-
Co-culture Setup:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monoculture controls of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Add the this compound linked ADC at a range of concentrations.
-
Include a non-bystander ADC (e.g., with a non-cleavable linker) as a negative control and an isotype control ADC.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled Ag- cells.
-
Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture control.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a culture dish and treat them with a high concentration of the this compound linked ADC for 48-72 hours.
-
Include an untreated control.
-
Collect the supernatant (conditioned medium) and filter it to remove any cells.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
Replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Conclusion
ADCs utilizing the this compound linker are designed to leverage the bystander effect, a critical mechanism for enhancing anti-tumor activity in heterogeneous tumors. The cleavable valine-citrulline peptide within this linker allows for the intracellular release of the payload, which, if membrane-permeable, can diffuse to and kill neighboring antigen-negative cells. While direct comparative quantitative data for this specific linker is not widely published, its performance can be confidently inferred from studies on structurally similar vc-PABC linkers. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of the bystander effect of this compound linked drugs and their comparison with alternative ADC technologies. Such evaluations are paramount for the rational design and development of next-generation ADCs with an optimized therapeutic window.
References
Evaluating the Therapeutic Window of Mal-PEG2-VCP-NB ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of an antibody-drug conjugate (ADC) is a critical determinant of its clinical success, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in defining this window. This guide provides a comprehensive evaluation of ADCs featuring the Mal-PEG2-VCP-NB linker, a novel construct designed for precise drug delivery. We will objectively compare its performance with alternative linker technologies, supported by experimental data, to inform rational ADC design and development.
The this compound Linker: A Multifaceted Approach to Drug Delivery
The this compound linker is a sophisticated system comprising four key components, each contributing to the overall performance of the ADC:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody, typically from engineered cysteine residues. However, the stability of the resulting thiosuccinimide bond can be a concern due to its susceptibility to a retro-Michael reaction, which may lead to premature payload release.
-
Polyethylene Glycol (PEG2): A short, two-unit PEG spacer enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties. The length of the PEG chain is a critical parameter, with longer chains generally leading to prolonged circulation but potentially reduced in vitro potency.
-
Valine-Citrulline-PABC (VCP): This dipeptide linker, in conjunction with a p-aminobenzylcarbamate (PABC) self-immolative spacer, is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted payload release within the cancer cell. However, the Val-Cit linker has shown instability in murine plasma due to cleavage by carboxylesterase 1c, a factor to consider in preclinical model selection.
-
Norbornene (NB): This moiety is incorporated for bioorthogonal conjugation, allowing for a highly specific and efficient "click" reaction to attach the payload. This method of conjugation can offer greater control over the drug-to-antibody ratio (DAR) and site of attachment compared to traditional methods.
Performance Comparison of ADC Linkers
The optimal linker technology is context-dependent, relying on the specific antibody, payload, and target antigen. Below is a comparative summary of key linker characteristics.
| Linker Type | Key Characteristics | Plasma Stability | Cleavage Mechanism | Representative Payloads |
| This compound | Cleavable, protease-sensitive, bioorthogonal conjugation | Moderate; potential for maleimide instability and Val-Cit cleavage in murine models. | Cathepsin B in lysosomes. | Auristatins (e.g., MMAE), Maytansinoids (e.g., DM1) |
| vc-PABC (Val-Cit) | Cleavable, protease-sensitive | Generally stable in human plasma, but susceptible to premature cleavage in rodent plasma.[1] | Cathepsin B in lysosomes.[2] | MMAE, MMAF |
| SMCC (Non-cleavable) | Non-cleavable | High plasma stability.[3] | Proteolytic degradation of the antibody in lysosomes. | DM1 |
| Hydrazone (Acid-labile) | Cleavable, pH-sensitive | Less stable in circulation compared to protease-cleavable linkers. | Hydrolysis in the acidic environment of endosomes and lysosomes. | Calicheamicin |
| Disulfide | Cleavable, reduction-sensitive | Variable; can be susceptible to reduction in the bloodstream. | Reduction by glutathione in the cytoplasm. | DM1, DM4 |
Preclinical Data Summary: Efficacy and Toxicity
Table 1: In Vivo Efficacy of ADCs with Different Linkers
| ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| anti-CD30-vc-MMAE | Anaplastic Large Cell Lymphoma Xenograft | 1 mg/kg, single dose | Complete tumor regression | [4] |
| anti-HER2-EVCit-MMAE | Breast Cancer Xenograft | 3 mg/kg, single dose | Significant tumor regression, superior to vc-MMAE ADC | [1] |
| anti-EGFR-CX-DM1 | EGFR-positive Xenograft | 3 mg/kg, single dose | More active than SMCC-DM1 ADC at 15 mg/kg | |
| anti-5T4-SMCC-DM1 | Non-Small Cell Lung Cancer Xenograft | 3 mg/kg, q4d x 4 | 80% TGI |
Table 2: Comparative Toxicity of ADC Payloads and Linkers
| Payload/Linker Class | Common Dose-Limiting Toxicities (Clinical & Preclinical) | Species Differences | Reference |
| MMAE (from vc-linkers) | Neutropenia, peripheral neuropathy, anemia. | MMAE clearance is significantly faster in rodents than in humans. | |
| DM1 (from SMCC-linkers) | Thrombocytopenia, hepatotoxicity. | Generally consistent toxicity profile across species. | |
| Calicheamicin (from hydrazone linkers) | Myelosuppression, hepatotoxicity. | Similar toxicities observed in preclinical and clinical studies. | |
| Linker Instability (General) | Off-target toxicities due to premature payload release. | Val-Cit linkers are notably less stable in mouse plasma than in human plasma. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of an ADC's therapeutic window.
In Vivo Efficacy Studies
-
Cell Line and Xenograft Model Establishment:
-
Culture the selected cancer cell line expressing the target antigen.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
ADC Administration:
-
Reconstitute the ADC in a sterile vehicle (e.g., PBS).
-
Administer the ADC intravenously (IV) via the tail vein at the desired dose levels and schedule.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated groups to the control group.
-
Plot tumor growth curves for each group.
-
Biodistribution Studies
-
Radiolabeling of ADC:
-
Label the ADC with a suitable radioisotope (e.g., ⁸⁹Zr for PET imaging or ¹¹¹In for SPECT imaging) using a chelating agent conjugated to the antibody.
-
Purify the radiolabeled ADC to remove free radioisotope.
-
Determine the radiochemical purity and specific activity of the final product.
-
-
Animal Studies:
-
Administer a single IV injection of the radiolabeled ADC to tumor-bearing mice.
-
At various time points post-injection (e.g., 24, 48, 72, 144 hours), euthanize a cohort of mice.
-
-
Tissue Collection and Analysis:
-
Collect blood and major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
In Vitro Cytotoxicity Assay
-
Cell Plating:
-
Seed target antigen-positive and -negative cancer cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC.
-
Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the half-maximal inhibitory concentration (IC50) for each ADC.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding and communicating the evaluation of ADCs.
Caption: Mechanism of action for a this compound ADC.
Caption: Workflow for in vivo efficacy evaluation of an ADC.
Caption: Workflow for an ADC biodistribution study.
Conclusion
The this compound linker represents a sophisticated approach to ADC design, aiming to optimize the therapeutic window through a combination of stable conjugation, enhanced pharmacokinetics, and targeted payload release. While direct preclinical data for this specific linker is limited, analysis of its components and comparison with alternative technologies provide a strong framework for its evaluation. The stability of the maleimide linkage and the Val-Cit dipeptide in the chosen preclinical models are critical parameters to assess. Furthermore, the impact of the PEG2 spacer on both efficacy and toxicity, and the efficiency of the norbornene-mediated conjugation, will collectively determine the success of ADCs utilizing this technology. Rigorous preclinical evaluation using the detailed protocols outlined in this guide will be essential to fully characterize the therapeutic potential of this compound ADCs and guide their path toward clinical development.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacokinetic Analysis of ADCs with Maleimide-Based Valine-Citrulline Linkers
For researchers, scientists, and drug development professionals, the pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is a critical determinant of its efficacy and safety. The linker connecting the antibody to the cytotoxic payload plays a pivotal role in dictating this profile. This guide provides an objective comparison of ADCs featuring the Maleimide-PEG2-Val-Cit-PABC (Mal-PEG2-VCP) linker system against other common linker technologies, supported by key experimental data and protocols.
The Mal-PEG2-VCP linker combines several key features:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups of cysteine residues on the antibody. However, the stability of the resulting thioether bond can be a concern, with potential for payload loss via thiol-maleimide exchange in circulation[1][2][3].
-
PEG2: A two-unit polyethylene glycol spacer that can enhance solubility and modulate the overall properties of the ADC.
-
Val-Cit-PABC (VCP): A dipeptide (valine-citrulline) linked to a self-immolative p-aminobenzylcarbamate (PABC) spacer. This system is designed for cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells, leading to targeted payload release[4][5].
Mechanism of Action and Payload Release
Once an ADC binds to its target antigen on a cancer cell, it is internalized and trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, such as Cathepsin B, cleaves the Val-Cit dipeptide. This cleavage initiates the self-immolation of the PABC spacer, releasing the active cytotoxic payload inside the target cell. If the payload is membrane-permeable, it can also diffuse to and kill adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect".
Comparative Pharmacokinetic Data
The stability of the linker is a crucial factor influencing an ADC's PK profile, therapeutic index, and potential for off-target toxicity. While the Val-Cit peptide is designed for stability in circulation and cleavage within the lysosome, preclinical studies have revealed challenges.
Key Considerations for Val-Cit Linkers:
-
Interspecies Differences: Val-Cit-PABC linkers show instability in rodent plasma (mouse and rat) due to cleavage by the enzyme carboxylesterase 1c (Ces1c). This leads to rapid payload release and complicates the interpretation of preclinical efficacy and safety data in these models. The linker is notably more stable in human plasma.
-
Premature Cleavage: Beyond rodents, premature cleavage by other extracellular enzymes, such as neutrophil elastase, has been observed, potentially contributing to off-target toxicities like neutropenia in patients.
-
Maleimide Instability: The maleimide conjugation point can undergo a retro-Michael reaction, leading to deconjugation. The released maleimide-linker-payload can then bind to other proteins in circulation, most notably albumin, forming long-lived adducts that can act as a circulating depot of the cytotoxic agent.
The following table summarizes key pharmacokinetic characteristics of Val-Cit-PABC linkers compared to other common linker technologies.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Challenges |
| Val-Cit-PABC (Cleavable) | Protease (Cathepsin B) | High in human plasma, low in rodent plasma | Efficient intracellular payload release; enables bystander effect. | Susceptible to premature cleavage by other enzymes (e.g., Ces1c, elastase); potential for maleimide exchange. |
| Hydrazone (Cleavable) | pH-sensitive (Acidic) | Lower than peptide linkers | Release triggered by acidic endosomal/lysosomal pH. | Generally less stable in circulation, leading to higher risk of off-target toxicity. |
| Disulfide (Cleavable) | Reduction (Glutathione) | Variable; can be tuned by steric hindrance. | Exploits high intracellular glutathione concentrations for release. | Potential for premature cleavage in the bloodstream; stability can be a challenge. |
| Thioether (Non-cleavable) | Antibody Degradation | Very High | Superior plasma stability reduces off-target toxicity. | Payload is released with an amino acid attached, which may reduce potency; limited bystander effect. |
| Modified Peptide (e.g., EVCit) | Protease (Cathepsin B) | Improved in rodent plasma | Designed to resist cleavage by rodent Ces1c, improving preclinical predictability. | Still a relatively new technology; requires further clinical validation. |
Experimental Protocols
Accurate assessment of an ADC's pharmacokinetic profile requires robust bioanalytical methods to quantify various components in biological matrices.
Murine Pharmacokinetic Study
Objective: To determine the in vivo PK profile of an ADC, including its clearance, half-life, and the stability of the drug-to-antibody ratio (DAR).
Methodology:
-
Animal Model: Utilize tumor-bearing mice (e.g., athymic nude mice with xenografts).
-
Administration: Administer a single intravenous (IV) dose of the ADC via the tail vein.
-
Blood Collection: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the different ADC analytes in the plasma samples using the methods described below.
Bioanalytical Methods: Quantifying ADC Components
A comprehensive PK analysis requires measuring multiple analytes:
-
Total Antibody: All antibody species, whether conjugated or not.
-
Conjugated Antibody (ADC): Antibody with at least one payload attached.
-
Free (Unconjugated) Payload: Cytotoxic drug that has been released from the ADC.
a) Ligand-Binding Assays (LBA / ELISA) for Total and Conjugated Antibody
-
Principle: Utilizes the specific binding of antibodies to their targets for quantification.
-
Protocol for Total Antibody:
-
Coating: Coat a microplate with an antigen specific to the ADC's antibody.
-
Sample Incubation: Add plasma samples and standards. The ADC and any deconjugated antibody will bind to the antigen.
-
Detection: Add a labeled secondary antibody (e.g., anti-human IgG-HRP) that binds to the captured antibody.
-
Quantification: Add a substrate (e.g., TMB) and measure the resulting signal, which is proportional to the total antibody concentration.
-
-
Protocol for Conjugated Antibody: A similar format is used, but the detection antibody is specific to the payload, thus measuring only the antibody species that are still conjugated.
b) LC-MS/MS for Free Payload Quantification
-
Principle: Liquid chromatography separates the small molecule payload from plasma proteins, and tandem mass spectrometry provides highly sensitive and specific quantification.
-
Protocol:
-
Protein Precipitation: Add a solvent (e.g., acetonitrile) to plasma samples to precipitate proteins.
-
Extraction: Centrifuge and collect the supernatant containing the free payload.
-
LC Separation: Inject the supernatant into an LC system to separate the payload from other small molecules.
-
MS/MS Detection: Quantify the payload using a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
-
c) Hybrid LBA-LC/MS for DAR Characterization
-
Principle: This powerful technique combines the specificity of an LBA with the detailed characterization of LC-MS to measure the distribution of different drug-to-antibody ratio species in vivo.
-
Protocol:
-
Immuno-capture: Use magnetic beads coated with an anti-human Fc antibody to capture all antibody species from the plasma.
-
Elution & Digestion: Elute the captured ADC and digest it into smaller peptides or subunits.
-
LC-MS/MS Analysis: Analyze the resulting peptides to quantify signature peptides from the antibody and the payload-conjugated peptides, allowing for the calculation of the average DAR and the distribution of different DAR species.
-
Logical Relationships and Therapeutic Implications
The pharmacokinetic properties of an ADC directly influence its therapeutic window—the balance between efficacy and toxicity.
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugate Linkers: Featuring Mal-PEG2-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic performance of Antibody-Drug Conjugates (ADCs) utilizing the cleavable Mal-PEG2-VCP-NB linker against other commonly used linker technologies. The information presented is supported by experimental data, detailed protocols for key cytotoxicity assays, and visualizations to elucidate experimental workflows and mechanisms of action.
Introduction to ADC Linkers and Their Impact on Cytotoxicity
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release, all of which ultimately determine its efficacy and safety profile.
The this compound linker is a cleavable linker system. It incorporates a maleimide group for conjugation to the antibody, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a valine-citrulline (VC) dipeptide that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism is designed to ensure that the cytotoxic payload is released preferentially within the cancer cells, minimizing systemic toxicity.
This guide will compare the cytotoxicity of ADCs employing a this compound-like linker with those using other linker technologies, including the conventional Val-Cit-PABC cleavable linker and non-cleavable linkers.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of ADCs is a key measure of their potency and is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values from a study comparing a HER2-targeting ADC with a maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl linker and an eribulin payload (BB-1701) to other HER2-targeting ADCs with different payloads.[1]
| Cell Line | HER2 Expression | ADC (Linker-Payload) | IC50 (ng/mL) |
| SK-BR-3 | High | BB-1701 (Mal-PEG2-VC-PABC-Eribulin) | 0.13 |
| T-DM1 (SMCC-DM1) | 18.3 | ||
| T-Dxd (Enzymatically Cleavable Linker-Deruxtecan) | 1.9 | ||
| NCI-N87 | High | BB-1701 (Mal-PEG2-VC-PABC-Eribulin) | 0.16 |
| T-DM1 (SMCC-DM1) | 14.5 | ||
| T-Dxd (Enzymatically Cleavable Linker-Deruxtecan) | 1.7 | ||
| JIMT-1 | Low | BB-1701 (Mal-PEG2-VC-PABC-Eribulin) | 0.25 |
| T-DM1 (SMCC-DM1) | >1000 | ||
| T-Dxd (Enzymatically Cleavable Linker-Deruxtecan) | 6.8 | ||
| MDA-MB-231 | Low | BB-1701 (Mal-PEG2-VC-PABC-Eribulin) | 0.33 |
| T-DM1 (SMCC-DM1) | >1000 | ||
| T-Dxd (Enzymatically Cleavable Linker-Deruxtecan) | 8.2 |
Note: Lower IC50 values indicate higher potency. The data demonstrates the potent in vitro cytotoxicity of the eribulin-containing ADC with the Mal-PEG2-VC-PABC linker, particularly in HER2-low expressing cell lines where it shows superior activity compared to other established ADCs.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC cytotoxicity. The following is a representative protocol for a standard in vitro cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of an ADC in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest (e.g., with this compound linker)
-
Control ADC (with a different linker or non-targeting antibody)
-
Free cytotoxic payload
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control ADC, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro cytotoxicity assay used to evaluate the performance of ADCs.
References
Safety Operating Guide
Personal protective equipment for handling Mal-PEG2-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Mal-PEG2-VCP-NB, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with care. The primary hazards are identified as:
-
Acute oral toxicity (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[1]
The norbornene (NB) component of this compound is a flammable solid and can cause serious eye irritation[2]. Therefore, it is imperative to avoid dust formation and to keep the compound away from heat and open flames.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for direct handling. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against serious eye irritation from dust or splashes. |
| Body Protection | A full-length laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used if there is a risk of generating dust. | To prevent respiratory tract irritation. |
All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage and Stability:
| Condition | Temperature | Duration | Notes |
| Solid Form | 4°C | Long-term | Store under nitrogen in a dry environment. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen. |
Preparation of Solutions:
-
For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Disposal Plan: Deactivation and Waste Management
Due to its reactive maleimide group, this compound waste must be deactivated before disposal. All waste associated with this compound is to be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Deactivation of Maleimide:
-
Prepare a Quenching Solution: Create a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) at a concentration of approximately 100 mM in a suitable buffer (e.g., PBS).
-
Reaction: In a designated chemical waste container, add the this compound waste solution to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.
-
-
Waste Segregation and Collection:
-
Liquid Waste: The deactivated solution must be collected as hazardous chemical waste in a clearly labeled, sealed, and appropriate container. Do not pour down the drain.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste, preferably in its original, unopened container. If the container is open, it should be placed in a secondary, sealable container.
-
Contaminated Consumables: All contaminated materials, including pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated, sealed container labeled as "Hazardous Chemical Waste" and with the name of the chemical.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
